molecular formula C5H12ClNO2 B1523864 3-Amino-3-methylbutyric acid hydrochloride CAS No. 583823-94-3

3-Amino-3-methylbutyric acid hydrochloride

Cat. No.: B1523864
CAS No.: 583823-94-3
M. Wt: 153.61 g/mol
InChI Key: ADZWCIFRFFXMIP-UHFFFAOYSA-N
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Description

3-Amino-3-methylbutyric acid hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,6)3-4(7)8;/h3,6H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZWCIFRFFXMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705491
Record name 3-Amino-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583823-94-3
Record name 3-Amino-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-3-methylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-methylbutyric acid hydrochloride (CAS 583823-94-3) is a derivative of a β-amino acid, a class of compounds with significant interest in medicinal chemistry and drug development.[1] As structural analogues of naturally occurring α-amino acids, β-amino acids are key components in the synthesis of peptidomimetics, foldamers, and various pharmaceutical agents, offering increased metabolic stability. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.[2][3]

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note the distinction between the data available for the free acid (3-Amino-3-methylbutanoic acid) and its hydrochloride salt.

PropertyThis compound3-Amino-3-methylbutanoic Acid (Free Acid)
CAS Number 583823-94-3[4][5][6]625-05-8[7][8]
Molecular Formula C₅H₁₂ClNO₂[4][5]C₅H₁₁NO₂[8][9]
Molecular Weight 153.61 g/mol [4][5]117.15 g/mol [8][9]
Appearance Assumed to be a white to off-white solid[10]White solid[9][11]
Melting Point Data not available232-233 °C[7][12]
Solubility Data not availableSlightly soluble in water[9]
pKa Data not available3.69 (Predicted)[9]

Experimental Protocols for Physical Property Determination

Given the absence of comprehensive experimental data for the hydrochloride salt, the following section provides standardized methodologies for its characterization.

Melting Point Determination

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity, whereas impurities typically depress and broaden the melting range.

Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample thoroughly prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube (1-2 mm height) prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Perform a rapid scan (10-20 °C/min) to estimate melting point meas1->meas2 meas3 Cool apparatus meas2->meas3 meas4 Perform a slow scan (1-2 °C/min) starting 20 °C below estimated MP meas3->meas4 analysis1 Record T₁ (onset of melting) and T₂ (completion of melting) meas4->analysis1 analysis2 Report as a melting range (T₁ - T₂) analysis1->analysis2 analysis3 Repeat for triplicate measurements analysis2->analysis3 pka_determination_flow start Prepare a solution of the compound of known concentration calibrate Calibrate pH meter with standard buffers start->calibrate titrate Titrate with a standardized strong base (e.g., NaOH) calibrate->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. volume of titrant record->plot identify Identify equivalence points (steepest slope) and half-equivalence points plot->identify calculate pKa = pH at the half-equivalence point identify->calculate repeat Perform triplicate titrations calculate->repeat

Caption: Workflow for determining pKa values using potentiometric titration.

Step-by-Step Protocol (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water.

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a burette containing a standardized strong base (e.g., 0.1 M NaOH).

  • Titration Process: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa of the carboxylic acid group will be the pH at the first half-equivalence point. The pKa of the protonated amino group will be the pH at the second half-equivalence point.

  • Replicates: Conduct the titration at least three times to ensure the accuracy and precision of the pKa values.

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the methylene (CH₂) group, and a broad signal for the amine protons (which may exchange with D₂O). The carboxylic acid proton is also expected to be a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the quaternary carbon, the methyl carbons, the methylene carbon, and the carbonyl carbon.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium group, the C=O stretch of the carbonyl group, and C-H stretches of the methyl and methylene groups.

Stability and Storage

  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. [13]It is recommended to handle it in a controlled-humidity environment and to store it in a desiccator. Dynamic Vapor Sorption (DVS) analysis can be performed to quantify its moisture uptake under varying relative humidity conditions. []* Thermal Stability: The stability of amino acid solutions can be affected by pH and temperature. [2][15][16]It is advisable to store the solid compound in a cool, dry place, protected from light. [4]For solutions, storage at 2-8 °C is recommended to minimize degradation.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and its corresponding free acid. While there is a notable lack of specific experimental data for the hydrochloride salt in the public domain, this guide empowers researchers by providing robust, standardized protocols for the determination of its key physical parameters. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the fields of medicinal chemistry and pharmaceutical sciences.

References

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (n.d.). Purdue e-Pubs. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • This compound. (n.d.). 2a biotech. Retrieved from [Link]

  • 3-Amino-3-methylbutyric acid, CAS No. 625-05-8. (n.d.). iChemical. Retrieved from [Link]

  • 3-Amino-3-methylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. (1987). PubMed. Retrieved from [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2018). RSC Publishing. Retrieved from [Link]

  • Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. (1982). PubMed. Retrieved from [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2011). PubMed. Retrieved from [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. (2013). ElectronicsAndBooks. Retrieved from [Link]

  • Improving Drug Delivery: The Role of Stability-Enhanced Amino Acid Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. (2015). Semantic Scholar. Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved from [Link]

  • 2-Amino-3-methylbutanoic acid. (n.d.). ChemBK. Retrieved from [Link]

  • 3-Amino-2-hydroxy-3-methylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (n.d.). ResearchGate. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. Retrieved from [Link]

  • 3-METHYLBUTANOIC-ACID,CHLORIDE;ISOVALERIANSAEURECHLORID - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 3-amino-3-methylbutanoic acid (C5H11NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • 3-METHYLBUTANOIC-ACID,CHLORIDE;ISOVALERIANSAEURECHLORID. (n.d.). SpectraBase. Retrieved from [Link]

  • 3-METHYLBUTANOIC-ACID,CHLORIDE;ISOVALERIANSAEURECHLORID - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 3-Methylbutanoic acid (YMDB01606). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Spectrum 3 FT-IR Spectrometers. (n.d.). S4Science. Retrieved from [Link]

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  • FTIR spectrum of the ultimate product (3-methylbutanoic acid). (n.d.). ResearchGate. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 3-Amino-3-methylbutyric Acid Hydrochloride: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-3-methylbutyric acid, a non-proteinogenic β-amino acid, serves as a valuable building block in medicinal chemistry and materials science. Its structural features, particularly the gem-dimethyl substitution at the β-position, impart unique conformational constraints and metabolic stability to peptides and other bioactive molecules. This guide provides a comprehensive technical overview of the chemical structure, properties, and key synthetic methodologies for 3-Amino-3-methylbutyric acid hydrochloride. We will delve into the mechanistic underpinnings of established synthetic routes, including the Ritter reaction and the Hofmann rearrangement, offering field-proven insights into experimental choices and protocol execution. The objective is to equip researchers and drug development professionals with a robust understanding of this compound for its effective application in their work.

Chemical Identity and Structural Elucidation

3-Amino-3-methylbutyric acid is a structural isomer of valine, differing by the position of the amino group along the carbon backbone.[1][2][3] Its hydrochloride salt is the common commercially available and synthetically handled form, enhancing stability and solubility in polar solvents.

  • IUPAC Name: 3-Amino-3-methylbutanoic acid hydrochloride

  • Synonyms: 3-Amino-3-methylbutyric acid HCl, β,β-Dimethyl-β-alanine hydrochloride

  • CAS Number: 583823-94-3 (for the hydrochloride); 625-05-8 (for the free base)[4][5][6][7]

  • Molecular Formula: C₅H₁₂ClNO₂

  • Molecular Weight: 153.61 g/mol [8]

Molecular Structure

The core structure features a carboxylic acid moiety and a primary amine attached to the same tertiary carbon (C3), which also bears two methyl groups. This gem-dimethyl arrangement is sterically significant, influencing the molecule's reactivity and the conformation of larger structures it is incorporated into.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key properties for the parent compound, 3-Amino-3-methylbutanoic acid, is presented below. The hydrochloride salt exhibits enhanced solubility in water and lower alcohols.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem[4]
Molecular Weight 117.15 g/mol PubChem[4]
Appearance White crystalline powderChemicalBook[5]
Topological Polar Surface Area 63.3 ŲPubChem[4]
XLogP3 -2.9PubChem[4]

Strategic Synthesis Methodologies

The synthesis of β-amino acids, particularly those with quaternary β-carbons, requires specific strategic approaches. Common methods include adaptations of classic name reactions that construct the C-N bond at the desired position.[9][10][11] We will explore two of the most pertinent and illustrative synthetic routes: the Ritter Reaction and the Hofmann Rearrangement.

Synthesis via the Ritter Reaction

The Ritter reaction is a powerful method for forming N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol or an alkene in the presence of a strong acid.[12][13][14] Subsequent hydrolysis of the resulting amide yields the desired amine. This pathway is highly effective for synthesizing 3-amino-3-methylbutanoic acid due to the accessibility of precursors that can generate the requisite tertiary carbocation.

Causality Behind Experimental Choices:

  • Carbocation Source: 3-Methyl-2-buten-1-ol or isobutylene are ideal starting materials. In a strong acid medium (e.g., concentrated sulfuric acid), these readily form a stable tertiary carbocation.

  • Nitrile Source: Acetonitrile is commonly used as both the reactant and solvent. It acts as the nucleophile that traps the carbocation.

  • Hydrolysis: The intermediate N-tert-alkyl amide is stable but can be hydrolyzed to the primary amine and carboxylic acid under strong acidic or basic conditions, typically by heating with aqueous HCl or NaOH.

Ritter_Reaction_Workflow cluster_step1 Step 1: Carbocation Formation & Nitrile Addition cluster_step2 Step 2: Hydrolysis Start 3,3-Dimethylacrylic acid Carbocation Tertiary Carbocation Intermediate Start->Carbocation H₂SO₄ Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + CH₃CN Amide N-acetyl-3-amino-3- methylbutanoic acid Nitrilium->Amide + H₂O Hydrolysis Acid Hydrolysis (e.g., HCl, H₂O, Heat) Amide->Hydrolysis Product 3-Amino-3-methylbutanoic acid hydrochloride Hydrolysis->Product Hofmann_Rearrangement_Mechanism Amide 3,3-Dimethylsuccinamic acid N_Bromo N-Bromoamide Intermediate Amide->N_Bromo Br₂, NaOH Isocyanate Isocyanate Intermediate N_Bromo->Isocyanate NaOH (Rearrangement) Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid H₂O Product 3-Amino-3-methylbutanoic acid Carbamic_Acid->Product -CO₂ (Decarboxylation)

Caption: Key intermediates in the Hofmann Rearrangement mechanism.

Exemplary Protocol: Hofmann Rearrangement from 3,3-Dimethylsuccinic Anhydride

  • Amide Formation: Dissolve 3,3-dimethylsuccinic anhydride in concentrated aqueous ammonia with cooling. Allow the solution to stand at room temperature until the corresponding 3,3-dimethylsuccinamic acid crystallizes. Filter and dry the product.

  • Hypobromite Solution Prep: In a separate flask cooled to 0°C, slowly add bromine to a 10% aqueous sodium hydroxide solution with vigorous stirring to prepare a fresh solution of sodium hypobromite.

  • Rearrangement Reaction: Dissolve the 3,3-dimethylsuccinamic acid in cold aqueous NaOH and slowly add this solution to the freshly prepared hypobromite solution, maintaining the temperature below 5°C.

  • Reaction Completion: After the addition, warm the mixture gently to about 70-80°C for one hour to complete the rearrangement and hydrolysis of the isocyanate.

  • Isolation and Salt Formation: Cool the reaction mixture and acidify it with concentrated hydrochloric acid to a pH of ~1-2. This protonates the amino acid and precipitates any unreacted starting material. Filter the solution and then concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt. Purify by recrystallization.

Comparative Analysis of Synthesis Routes

FeatureRitter ReactionHofmann Rearrangement
Starting Materials Alkenes, tertiary alcohols, nitrilesDicarboxylic acid derivatives (anhydrides, amides)
Key Transformation C-N bond formation via nitrile addition to a carbocationAmide to amine conversion with loss of one carbon
Number of Steps Typically 2 (amide formation, then hydrolysis)Typically 2-3 (amide prep, rearrangement, isolation)
Reagent Hazards Strong acids (H₂SO₄), potentially toxic nitrilesBromine (corrosive, toxic), strong bases
Key Advantages Direct, good for quaternary amine centersWell-established, reliable for specific precursors
Potential Challenges Carbocation rearrangements, control of exothermHandling of bromine, potential side reactions

Conclusion

This compound is a synthetically accessible β-amino acid with significant potential in various fields of chemical and pharmaceutical research. Understanding its structure is key to appreciating its utility in designing molecules with specific conformational properties. The Ritter reaction and the Hofmann rearrangement represent two robust, albeit different, strategic approaches to its synthesis. The choice of method depends on the availability of starting materials, scalability requirements, and safety considerations. This guide has outlined the core principles and practical considerations for both pathways, providing a solid foundation for researchers to synthesize and utilize this valuable chemical entity.

References

  • ACS Publications. (n.d.). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • PubMed. (n.d.). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Retrieved from [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbutanoic acid hydrochloride. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
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  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

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An In-depth Technical Guide to 3-Amino-3-methylbutanoic Acid Hydrochloride (CAS Number: 583823-94-3) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Amino-3-methylbutanoic acid hydrochloride (CAS No. 583823-94-3), a non-proteinogenic β-amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, its primary application in chemical synthesis—particularly in the realm of peptide chemistry—and outlines detailed experimental protocols for its effective utilization.

Core Compound Identification and Physicochemical Profile

1.1. Nomenclature and Structural Representation

  • Systematic Name: 3-Amino-3-methylbutanoic acid hydrochloride[1]

  • Common Synonyms: 3-Amino-3-methylbutyric acid hydrochloride, β-Aminoisobutyric acid hydrochloride[2][3]

  • CAS Number: 583823-94-3[1]

  • Molecular Formula: C₅H₁₂ClNO₂[2]

  • Molecular Weight: 153.61 g/mol [2]

  • Chemical Structure:

1.2. Physicochemical Data

A thorough understanding of the physicochemical properties of 3-Amino-3-methylbutanoic acid hydrochloride is paramount for its effective application in experimental design. The following table summarizes key parameters. It is important to note that some experimental values are reported for the corresponding free base, 3-Amino-3-methylbutanoic acid (CAS: 625-05-8), which serves as a close proxy.

PropertyValueSource
Melting Point 232-233 °C (for free base)[3][4]
Boiling Point 435.9 °C at 760 mmHg (for free base)[3]
pKa (Predicted) 3.69 ± 0.14[5]
LogP (Predicted) -2.9[6]
Polar Surface Area 63.3 Ų[6]
Rotatable Bond Count 2[6]
Solubility Soluble in water.[7] Solubility in organic solvents is not extensively reported and should be determined empirically for specific applications. Generally, amino acid hydrochlorides exhibit limited solubility in non-polar organic solvents.

Applications in Chemical and Pharmaceutical Synthesis

3-Amino-3-methylbutanoic acid hydrochloride is a valuable building block in organic synthesis, primarily serving as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3] Its most prominent application lies in the field of peptide chemistry.

2.1. Role in Peptide Synthesis

The incorporation of non-proteinogenic amino acids, such as this β-amino acid, into peptide chains is a key strategy in medicinal chemistry to develop novel therapeutic agents with enhanced properties.[8] The unique structural features of 3-Amino-3-methylbutanoic acid, particularly the gem-dimethyl group on the β-carbon, can impart specific conformational constraints on the resulting peptide backbone. This can lead to:

  • Increased Proteolytic Stability: The steric hindrance provided by the gem-dimethyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Biological Activity: The altered backbone conformation can lead to enhanced binding affinity for biological targets or a modified pharmacological profile.

  • Induction of Specific Secondary Structures: The incorporation of β-amino acids can promote the formation of unique helical or sheet-like structures that are not accessible with standard α-amino acids.

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance of 3-Amino-3-methylbutanoic acid hydrochloride presents a challenge for its efficient incorporation into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The following detailed protocol is designed to overcome these challenges, ensuring successful coupling.

3.1. Rationale for Protocol Design

Due to the sterically hindered nature of the amino group, a more potent coupling reagent and potentially longer coupling times or elevated temperatures (microwave-assisted SPPS) are recommended to drive the reaction to completion. The use of a standard Fmoc/tBu protection strategy is assumed.

3.2. Materials

  • Fmoc-protected 3-Amino-3-methylbutanoic acid (the free base is required for coupling)

  • Rink Amide or Wang resin (pre-loaded with the first amino acid)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing Solutions: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

3.3. Step-by-Step SPPS Protocol for Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-3-Amino-3-methylbutanoic acid.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine.

  • Coupling of Fmoc-3-Amino-3-methylbutanoic acid:

    • In a separate vial, dissolve Fmoc-3-Amino-3-methylbutanoic acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or microwave irradiation can be applied according to the instrument's guidelines for hindered amino acids.

    • Monitoring the Coupling Reaction: Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. A negative result (e.g., yellow beads in a Kaiser test) indicates a complete reaction. If the test is positive, a second coupling is required.

  • Capping (Optional but Recommended): If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

The peptide chain can then be further elongated by repeating the deprotection and coupling steps with the subsequent amino acids.

3.4. Cleavage and Deprotection

  • After the synthesis is complete, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

3.5. Purification

  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

Biological and Pharmacological Context (Current Landscape and Future Directions)

Currently, there is a lack of specific data in the public domain regarding the defined biological activity, mechanism of action, or involvement in signaling pathways of 3-Amino-3-methylbutanoic acid hydrochloride itself. However, the broader class of β-amino acid-containing peptides has been shown to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[8]

The incorporation of 3-Amino-3-methylbutanoic acid into known bioactive peptides represents a promising avenue for research. The resulting analogues should be screened for:

  • Enhanced Biological Potency: The conformational constraints may lead to a more favorable interaction with the biological target.

  • Altered Receptor Selectivity: The modified structure could change the binding profile of the peptide.

  • Improved Pharmacokinetic Properties: Increased stability against proteolysis is a key anticipated advantage.

Future research should focus on the synthesis of peptide libraries incorporating this building block to explore its impact on a wide range of biological systems.

Safety and Handling

3-Amino-3-methylbutanoic acid hydrochloride should be handled in accordance with standard laboratory safety procedures.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work in a well-ventilated area or under a fume hood.

Conclusion

3-Amino-3-methylbutanoic acid hydrochloride is a valuable and versatile building block for synthetic chemists, particularly those engaged in peptide-based drug discovery. While its sterically hindered nature requires optimized coupling protocols in SPPS, its incorporation offers the potential to create novel peptides with enhanced stability and modulated biological activity. Further research into the pharmacological effects of peptides containing this unique β-amino acid is warranted and holds promise for the development of next-generation therapeutics.

Visualization of the SPPS Workflow

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle SPPS Cycle cluster_Final Cleavage & Purification Resin Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-3-Amino- 3-methylbutanoic acid (HATU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Wash2->Deprotect Repeat for next amino acid Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize FinalPeptide Final Peptide Lyophilize->FinalPeptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 3-Amino-3-methylbutanoic acid.

References

  • PubChem. Methyl 3-amino-3-methylbutanoate hydrochloride. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Chemspace. 3-amino-3-methylbutanoic acid hydrochloride - C5H12ClNO2 | CSSB00000758927. [Link]

  • PubChem. 3-Amino-3-methylbutanoic acid. [Link]

  • Journal of Advanced Pharmacy Education and Research. Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. [Link]

  • PubChemLite. 3-amino-3-methylbutanoic acid (C5H11NO2). [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • ChemBK. 2-Amino-3-methylbutanoic acid. [Link]

  • PubChem. 3-Amino-2-hydroxy-3-methylbutanoic acid. [Link]

  • PubChem. 4-Amino-3-methylbutanoic acid hydrochloride. [Link]

  • PubMed. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. [Link]

  • AME Publishing Company. Recent advances in understanding of amino acid signaling to mTORC1 activation. [Link]

  • PMC - PubMed Central. Mechanisms of amino acid sensing in mTOR signaling pathway. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid | Request PDF. [Link]

  • Muby Chemicals. L-Valine or (S)-(+)-2-Amino-3-methylbutyric acid Manufacturers, SDS. [Link]

  • DergiPark. Peptide Based Biological Active Molecules. [Link]

  • DrugBank Online. 3-Aminobutanoic acid | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ResearchGate. Structure of L-Val (2-amino-3-methylbutanoic acid). [Link]

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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 3-Amino-3-methylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Molecule

In the landscape of neuropharmacology, the exploration of novel chemical entities holds the promise of uncovering new therapeutic avenues. 3-Amino-3-methylbutyric acid hydrochloride, a simple amino acid derivative, presents as one such molecule of interest. However, an extensive review of the current scientific literature reveals a notable absence of definitive studies elucidating its specific mechanism of action. This technical guide, therefore, ventures into a deductive exploration, drawing upon the known pharmacology of structurally analogous compounds to postulate a potential, yet unverified, mechanism of action for this intriguing molecule. Our discourse is grounded in established principles of neuroscience and pharmacology, intended to provide a foundational framework for future empirical investigation.

I. Structural Analogs as a Compass: The Case of Isovaline

In the absence of direct evidence, the scientific method guides us to examine the known biological activities of structurally similar molecules. Isovaline (2-amino-2-methylbutanoic acid), a close structural isomer of 3-Amino-3-methylbutyric acid, offers a compelling starting point. Isovaline is a rare amino acid, notably found in the Murchison meteorite, and has been the subject of neuropharmacological investigation.[1]

Key Finding: Research has demonstrated that isovaline acts as an agonist at peripheral gamma-aminobutyric acid type B (GABA-B) receptors.[1] This interaction is significant as GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are well-established therapeutic targets for conditions such as muscle spasticity and certain forms of epilepsy.[2]

The structural similarity between 3-Amino-3-methylbutyric acid and isovaline invites the hypothesis that the former may also interact with the GABAergic system. The key difference lies in the position of the amino group on the carbon backbone. This subtle structural alteration could profoundly influence receptor affinity and efficacy, potentially leading to a different pharmacological profile.

II. Postulated Mechanism of Action: A GABA-B Receptor Hypothesis

Based on the precedent set by isovaline, a primary hypothesis for the mechanism of action of this compound is its potential role as a modulator of GABA-B receptors.

The GABA-B Receptor System: A Brief Overview

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain. Their activation leads to a cascade of downstream events, including the inhibition of adenylyl cyclase, a decrease in calcium influx, and an increase in potassium efflux. These events collectively result in a dampening of neuronal excitability.

Hypothetical Signaling Pathway of this compound

Should this compound act as a GABA-B receptor agonist, its proposed signaling pathway would be as follows:

GABAB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_AMBA 3-Amino-3-methylbutyric acid GABAB_R GABA-B Receptor 3_AMBA->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition cAMP->Inhibition Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Inhibition K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Inhibition

Figure 1: Postulated GABA-B receptor-mediated signaling pathway for 3-Amino-3-methylbutyric acid.

III. Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action, a systematic series of in vitro and in vivo experiments is necessary. The following protocols are proposed as a foundational approach.

A. In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to human GABA-B receptors.

Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing human GABA-B receptors (GABAB R1 and R2 subunits).

  • Radioligand Binding: Employ a known high-affinity GABA-B receptor radioligand (e.g., [³H]CGP54626).

  • Competition Assay: Incubate the receptor-containing membranes with the radioligand in the presence of increasing concentrations of this compound.

  • Data Analysis: Measure the displacement of the radioligand and calculate the inhibition constant (Ki) to determine the binding affinity.

B. Functional Assay: [³⁵S]GTPγS Binding

Objective: To assess the functional activity of this compound at the GABA-B receptor (i.e., agonist, antagonist, or inverse agonist).

Methodology:

  • Assay Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

  • Procedure: Incubate cell membranes expressing GABA-B receptors with [³⁵S]GTPγS and varying concentrations of this compound.

  • Data Analysis: Measure the amount of bound [³⁵S]GTPγS. An increase in binding indicates agonistic activity.

C. Electrophysiological Studies

Objective: To evaluate the effect of this compound on neuronal excitability.

Methodology:

  • Technique: Utilize whole-cell patch-clamp recordings from cultured neurons (e.g., hippocampal or cortical neurons).

  • Procedure: Perfuse the neurons with this compound and measure changes in membrane potential and ion channel currents (specifically potassium and calcium currents).

  • Data Analysis: Analyze the recordings for evidence of hyperpolarization and modulation of ion channel activity consistent with GABA-B receptor activation.

Experimental_Workflow Start Hypothesis: 3-AMBA is a GABA-B Agonist Binding_Assay In Vitro Binding Assay (Radioligand Competition) Start->Binding_Assay Functional_Assay Functional Assay ([³⁵S]GTPγS Binding) Binding_Assay->Functional_Assay If Binding is Observed No_Binding No Significant Binding (Explore other targets) Binding_Assay->No_Binding If No Binding Electrophysiology Electrophysiology (Patch-Clamp) Functional_Assay->Electrophysiology If Functional Activity is Confirmed Conclusion Mechanism of Action Elucidated Electrophysiology->Conclusion

Figure 2: Proposed experimental workflow for elucidating the mechanism of action.

IV. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be generated from the proposed experiments to support the GABA-B agonist hypothesis.

Experiment Parameter Hypothetical Value Interpretation
Receptor Binding Assay Ki (nM)500Moderate binding affinity to GABA-B receptors.
[³⁵S]GTPγS Binding Assay EC₅₀ (µM)2.5Functional agonism at the GABA-B receptor.
Electrophysiology Change in Membrane PotentialHyperpolarizationInhibition of neuronal excitability.
K⁺ CurrentIncreasedActivation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Ca²⁺ CurrentDecreasedInhibition of voltage-gated calcium channels.

V. Conclusion and Future Directions

The mechanism of action of this compound remains to be empirically determined. The structural analogy to isovaline provides a rational basis for prioritizing the investigation of its interaction with the GABA-B receptor. The experimental workflow outlined in this guide offers a systematic approach to test this hypothesis.

Should the GABA-B receptor not be the primary target, future research should broaden to include other potential targets for amino acid derivatives, such as other GABA receptor subtypes, glutamate receptors, or amino acid transporters. The journey to understanding the pharmacological profile of this compound is in its nascent stages, and rigorous scientific inquiry is paramount to unlocking its potential therapeutic value.

References

3-Amino-3-methylbutyric acid hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Amino-3-methylbutyric acid hydrochloride

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the stability and potential degradation pathways of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's stability, outlines robust experimental protocols for forced degradation studies, and discusses the analytical methodologies required for the identification and quantification of potential degradants. By synthesizing principles of organic chemistry with the practical requirements of pharmaceutical stability testing, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of drug products containing this active pharmaceutical ingredient (API).

Introduction to this compound

3-Amino-3-methylbutyric acid, an amino acid derivative, is a molecule of interest in pharmaceutical development. The hydrochloride salt form is often utilized to enhance solubility and stability. Understanding the intrinsic stability of this API is a critical component of drug development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3] This guide will explore the anticipated stability of this compound under various stress conditions.

Molecular Structure:

Caption: Chemical structure of this compound.

Theoretical Degradation Pathways

Based on the functional groups present (a primary amine on a tertiary carbon and a carboxylic acid), several degradation pathways can be hypothesized under forced stress conditions. The hydrochloride salt is expected to dissociate in solution, leaving the free amino acid to undergo degradation.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway to investigate.[2] Given the structure, the amide linkage is absent, which is a common site of hydrolysis. However, other reactions can occur at extreme pH values.

  • Acidic Conditions: Under strong acidic conditions and heat, the potential for dehydration of the carboxylic acid to form an anhydride, followed by further reactions, could be explored, although this is less likely for a simple amino acid.

  • Alkaline Conditions: In alkaline conditions, the primary amine may be susceptible to certain reactions, but significant degradation via hydrolysis is not anticipated for the core structure.

  • Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

Oxidative Degradation

Oxidative stress is a critical factor in the degradation of many pharmaceuticals.[2][4] The primary amine in 3-Amino-3-methylbutyric acid is a likely site for oxidation.

  • Mechanism: Exposure to oxidizing agents such as hydrogen peroxide can lead to the formation of various degradation products. Potential reactions include the formation of a hydroxylamine, a nitroso compound, or even cleavage of the C-N bond. The tertiary carbon adjacent to the amine group could also be susceptible to oxidation.

  • Potential Degradants:

    • 3-Hydroxyamino-3-methylbutanoic acid

    • 3-Nitroso-3-methylbutanoic acid

    • Acetone and 2-aminopropanoic acid (resulting from C-C bond cleavage)

Oxidative_Degradation cluster_main Oxidative Degradation Pathway Parent 3-Amino-3-methylbutyric acid Degradant1 3-Hydroxyamino-3-methylbutanoic acid Parent->Degradant1 [O] Degradant2 3-Nitroso-3-methylbutanoic acid Parent->Degradant2 [O] Degradant3 Acetone + 2-Aminopropanoic acid Parent->Degradant3 C-C Cleavage

Caption: Hypothesized oxidative degradation pathways.

Thermal Degradation

Thermal stability is crucial for determining appropriate storage and handling conditions.[2]

  • Mechanism: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway for amino acids. This would lead to the formation of 2-methyl-2-butanamine. Another possibility is intramolecular cyclization to form a lactam, although this is less likely given the substitution pattern.

  • Potential Degradants:

    • 2-Methyl-2-butanamine

    • Carbon dioxide

Thermal_Degradation cluster_main Thermal Degradation Pathway Parent 3-Amino-3-methylbutyric acid Degradant1 2-Methyl-2-butanamine + CO2 Parent->Degradant1 Heat (Δ) Decarboxylation

Caption: Potential thermal degradation via decarboxylation.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions.[2][5] Amino acids are known to be susceptible to photodestruction.[5]

  • Mechanism: The primary amine and the carboxylic acid functional groups can absorb UV light, leading to the formation of reactive species. This can result in a variety of degradation products through complex radical-mediated pathways. Decarboxylation and deamination are common photochemical reactions for amino acids.

  • Potential Degradants: Similar to thermal degradation, decarboxylation could occur. Photolytic cleavage of the C-N bond is also a possibility, leading to the formation of a variety of smaller molecules.

Experimental Design for Forced Degradation Studies

A systematic approach to forced degradation is necessary to ensure that all likely degradation products are generated.[2][4] The goal is to achieve 5-20% degradation of the API to allow for the detection and characterization of degradants without causing excessive secondary degradation.[3]

Stress Conditions

The following table outlines the recommended starting conditions for forced degradation studies on this compound. These conditions should be adjusted based on the observed stability of the molecule.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 7 days
Base Hydrolysis 0.1 M NaOH60°CUp to 7 days
Oxidation 3% H₂O₂Room TemperatureUp to 7 days
Thermal (Solid) Dry Heat80°C (or 20°C above intended storage)Up to 14 days
Thermal (Solution) In Water60°CUp to 7 days
Photostability (Solid) ICH Q1B conditions (UV/Vis light)Room TemperatureAs per ICH Q1B
Photostability (Solution) In Water, ICH Q1B conditionsRoom TemperatureAs per ICH Q1B
Experimental Workflow

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Solutions of 3-Amino-3-methylbutyric acid HCl stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Pre-defined Time Points stress->sampling neutralize Neutralize/Quench Reaction (if necessary) sampling->neutralize analyze Analyze using Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) neutralize->analyze characterize Characterize Significant Degradants (e.g., LC-MS/MS, NMR) analyze->characterize pathway Elucidate Degradation Pathways characterize->pathway report Report Findings pathway->report

Caption: A typical workflow for forced degradation studies.

Step-by-Step Protocol for a Typical Stress Condition (e.g., Oxidative Degradation)
  • Preparation: Accurately weigh and dissolve this compound in water to a known concentration (e.g., 1 mg/mL).

  • Stress Application: To the solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. A control sample with only the API in water should also be prepared.

  • Incubation: Store the test and control samples at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours, and 7 days).

  • Quenching (Optional but Recommended): If necessary, the reaction can be quenched by adding a small amount of an antioxidant like sodium bisulfite.

  • Analysis: Dilute the samples appropriately and analyze them immediately using a validated stability-indicating analytical method.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for stability studies.[4] For an amino acid like 3-Amino-3-methylbutyric acid, which lacks a strong chromophore, several detection strategies can be employed.

  • UV Detection at Low Wavelengths: Detection around 200-210 nm is often possible for carboxylic acids.

  • Pre-column or Post-column Derivatization: Derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to introduce a fluorescent or UV-absorbing tag, significantly enhancing sensitivity and selectivity.[7]

  • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detectors can be used when the analyte lacks a chromophore.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is highly powerful for identifying and quantifying both the parent compound and its degradation products.[8]

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants. Forced degradation samples are essential for demonstrating specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Summary and Conclusions

This technical guide has outlined the theoretical stability and potential degradation pathways of this compound. The primary sites of degradation are anticipated to be the primary amine (oxidation) and the carboxylic acid (thermal decarboxylation). A systematic approach to forced degradation studies, coupled with the development and validation of a stability-indicating analytical method, is paramount for a comprehensive understanding of the molecule's stability profile. The insights gained from these studies are fundamental to the development of a safe, effective, and stable pharmaceutical product.

References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (URL: )
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (URL: )
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: )
  • Forced degradation studies - MedCrave online. (URL: [Link])

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (URL: [Link])

  • L-Valine or (S)-(+)-2-Amino-3-methylbutyric acid Manufacturers, SDS - Muby Chemicals. (URL: [Link])

  • Forced degrad
  • 2-Amino-3-methylbutanoic acid - ChemBK. (URL: [Link])

  • 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem. (URL: [Link])

  • (PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review - ResearchGate. (URL: [Link])

  • THE PHOTOSTABILITY OF AMINO ACIDS IN SPACE P. EHRENFREUND,1 M. P. BERNSTEIN,2,3 J. P. DWORKIN,2,3 S. A. SANDFORD,2 AND L. J. - Sciences and Exploration Directorate. (URL: [Link])

  • Degradation Kinetics of Gamma Amino Butyric Acid in Monascus-Fermented Rice. (URL: [Link])

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  • Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed. (URL: [Link])

  • 3-(Methylamino)butanoic acid | C5H11NO2 | CID 12991520 - PubChem - NIH. (URL: [Link])

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. (URL: [Link])

  • Thermal degradation of amino acid salts in CO2 capture | Request PDF - ResearchGate. (URL: [Link])

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (URL: [Link])

  • Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. - ResearchGate. (URL: [Link])

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (URL: [Link])

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A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Amino-3-methylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed exploration of the spectroscopic properties of 3-Amino-3-methylbutyric acid hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this document leverages predictive methodologies and comparative data from structurally analogous compounds to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical protocols for the spectroscopic analysis of this and similar β-amino acid compounds.

Introduction

3-Amino-3-methylbutyric acid, a β-amino acid, and its hydrochloride salt are of significant interest in medicinal chemistry and pharmaceutical development. The incorporation of β-amino acids into peptides can induce unique secondary structures and enhance resistance to proteolytic degradation.[1] Accurate and thorough characterization of these molecules is paramount for quality control, structural elucidation, and understanding their chemical behavior.

This guide addresses a notable gap in the readily available scientific literature: the absence of a comprehensive, publicly accessible set of experimental spectroscopic data for this compound. Therefore, this document serves as a predictive and instructive resource. The spectral data presented herein are derived from a combination of theoretical predictions, analysis of the free base (3-Amino-3-methylbutanoic acid), and extrapolation from the known spectral characteristics of similar amino acid hydrochlorides and structurally related compounds like gabapentin.[2][3]

The primary objective is to provide a robust scientific framework for interpreting the spectroscopic data of this compound, should it be acquired experimentally. Furthermore, this guide offers detailed, field-proven protocols for obtaining high-quality NMR, IR, and MS spectra for this class of compounds.

Molecular Structure and Functional Groups

This compound possesses a unique structure that informs its spectroscopic signature. The key features include a quaternary carbon, two methyl groups, a methylene group, a carboxylic acid, and an ammonium group formed by the protonation of the amine by hydrochloric acid.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, D₂O)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.45Singlet6H2 x -CH₃The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a singlet. The electron-withdrawing effect of the adjacent ammonium group causes a downfield shift compared to a typical alkyl group.
~2.70Singlet2H-CH₂-The methylene protons are adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. They appear as a singlet as there are no adjacent protons.

Causality in Proton Chemical Shifts: The protonation of the amino group to form an ammonium salt (-NH₃⁺) has a significant deshielding effect on the neighboring protons. This is why the methyl protons are predicted to be further downfield than in the corresponding free amine. Similarly, the carboxylic acid group deshields the adjacent methylene protons. The use of D₂O as a solvent will result in the exchange of the acidic protons from the -COOH and -NH₃⁺ groups, rendering them invisible in the ¹H NMR spectrum.[]

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution, using gentle vortexing if necessary.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual HDO peak at approximately 4.79 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, D₂O)

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~252 x -CH₃The two equivalent methyl carbons are shielded, appearing upfield.
~45-CH₂-The methylene carbon is deshielded by the adjacent carboxylic acid group.
~55C(CH₃)₂The quaternary carbon is deshielded by the attached ammonium group and methyl groups.
~175-COOHThe carbonyl carbon of the carboxylic acid appears significantly downfield due to the strong deshielding effect of the two oxygen atoms.

Causality in Carbon Chemical Shifts: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. The electronegative oxygen and nitrogen atoms cause a downfield shift for the carbons they are attached to or are in close proximity to. The carbonyl carbon of the carboxylic acid is typically the most downfield signal.[5]

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum using an external standard or by referencing the solvent peak if a different deuterated solvent is used.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the key vibrational bands will be associated with the carboxylic acid and the ammonium group.

Predicted FT-IR Data (Solid State, KBr)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-2500Broad, StrongO-H stretch (Carboxylic acid) & N-H stretch (Ammonium)The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding. The N-H stretching of the ammonium salt appears in this region as well, often as a broad band with some fine structure.[7][8]
~1710StrongC=O stretch (Carboxylic acid)This is a characteristic sharp and strong absorption for the carbonyl group in a carboxylic acid.
~1600-1500MediumN-H bend (Ammonium)The scissoring vibration of the -NH₃⁺ group typically appears in this region.
~1400MediumC-O-H bend (Carboxylic acid)In-plane bending of the C-O-H group.
~1300-1200MediumC-O stretch (Carboxylic acid)Stretching vibration of the C-O single bond.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI-MS)

  • Molecular Formula: C₅H₁₂ClNO₂

  • Molecular Weight: 153.61 g/mol

  • Predicted [M+H]⁺ Ion: m/z 118.08 (corresponding to the free amino acid C₅H₁₁NO₂)

Proposed Fragmentation Pathway: In positive ion mode ESI-MS, the molecule will likely be detected as the protonated free amino acid, [C₅H₁₁NO₂ + H]⁺, at m/z 118.08. The hydrochloride salt will dissociate in the electrospray source. The fragmentation of this parent ion is expected to proceed through characteristic losses of small neutral molecules.[9][10]

parent [M+H]⁺ m/z = 118.08 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 100.07 parent->frag1 - H₂O frag2 Loss of HCOOH [M+H - HCOOH]⁺ m/z = 72.08 parent->frag2 - HCOOH frag3 Loss of NH₃ [M+H - NH₃]⁺ m/z = 101.07 parent->frag3 - NH₃

Sources

Unveiling the Metabolic and Therapeutic Potential of β-Aminoisobutyric Acid (BAIBA): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: This guide focuses on the biological activities of 3-Aminoisobutyric acid (BAIBA) , also known as β-aminoisobutyric acid. Initial searches for "3-Amino-3-methylbutyric acid hydrochloride" yielded limited specific information on its biological activities. Given the structural similarity and the extensive research available on BAIBA, a non-proteinogenic amino acid with significant metabolic roles, this guide will provide an in-depth overview of its known functions and potential therapeutic applications. It is plausible that the intended compound of interest was BAIBA, a molecule of considerable interest in the scientific community.

Introduction

β-Aminoisobutyric acid (BAIBA) is a small molecule metabolite that has garnered significant attention in recent years as a key signaling molecule in intercellular communication, particularly in the context of exercise and metabolic health.[1][2] Initially identified as a catabolite of the pyrimidine base thymine and the branched-chain amino acid valine, BAIBA is now recognized as a "myokine," a substance secreted by muscle cells in response to physical activity.[1][3] This guide provides a comprehensive overview of the current understanding of BAIBA's biological activities, its mechanisms of action, and its emerging potential as a therapeutic agent for a range of metabolic disorders.

Biosynthesis and Regulation of BAIBA

BAIBA is primarily generated in skeletal muscle during exercise. The increased metabolic flux associated with physical exertion leads to the breakdown of valine and thymine, resulting in the production and subsequent release of BAIBA into the circulation.[1][3] Its circulating levels are regulated by the mitochondrial enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), which is predominantly expressed in the liver and kidneys.[4]

Core Biological Activities and Mechanisms of Action

BAIBA exerts its pleiotropic effects by influencing various tissues, including adipose tissue, liver, and bone. Its primary mechanisms of action involve the activation of key signaling pathways that regulate energy metabolism and cellular homeostasis.

Induction of White Adipose Tissue "Browning"

One of the most well-characterized functions of BAIBA is its ability to induce the "browning" of white adipose tissue (WAT), a process that converts energy-storing white adipocytes into energy-expending "beige" or "brite" adipocytes.[4][5] This transformation is crucial for increasing thermogenesis and overall energy expenditure.

  • Mechanism: BAIBA activates peroxisome proliferator-activated receptor alpha (PPARα) in white adipocytes.[3] This activation upregulates the expression of thermogenic genes, including uncoupling protein 1 (UCP1), leading to increased mitochondrial biogenesis and enhanced fatty acid oxidation.[5]

BAIBA_Browning cluster_blood Bloodstream cluster_wat White Adipocyte BAIBA BAIBA PPARa PPARα BAIBA->PPARa Activates Thermogenic_Genes Upregulation of Thermogenic Genes (e.g., UCP1) PPARa->Thermogenic_Genes Mitochondrial_Biogenesis Mitochondrial Biogenesis & Increased Fatty Acid Oxidation Thermogenic_Genes->Mitochondrial_Biogenesis

Figure 1: Signaling pathway of BAIBA-induced browning of white adipose tissue.

Enhancement of Insulin Sensitivity and Glucose Homeostasis

BAIBA has demonstrated significant potential in improving insulin sensitivity and regulating glucose metabolism.[3][5]

  • Mechanism: In skeletal muscle, BAIBA can act in an autocrine or paracrine manner to attenuate insulin resistance and inflammation, partly through an AMP-activated protein kinase (AMPK) and PPARδ-dependent pathway.[5][6] Activation of AMPK by BAIBA can also down-regulate the expression of enzymes involved in fatty acid synthesis.[4]

BAIBA_Insulin_Sensitivity cluster_muscle Skeletal Muscle Cell BAIBA BAIBA AMPK AMPK BAIBA->AMPK Activates PPARd PPARδ BAIBA->PPARd Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Inflammation Reduced Inflammation PPARd->Inflammation

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The Strategic Integration of 3-Amino-3-methylbutyric Acid Hydrochloride in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of β-Amino Acids in Synthetic Chemistry

In the landscape of modern organic synthesis and medicinal chemistry, the repertoire of versatile building blocks is perpetually expanding to meet the demands of complex molecular design. Among these, β-amino acids have garnered significant attention as pivotal structural motifs. Their incorporation into molecular frameworks, particularly in the realm of peptidomimetics and pharmacologically active compounds, offers a strategic advantage over their α-amino acid counterparts. The additional carbon in the backbone of β-amino acids imparts unique conformational properties and enhanced stability against enzymatic degradation, making them highly desirable for the development of novel therapeutics.

This technical guide focuses on the role and application of a specific and valuable β-amino acid building block: 3-Amino-3-methylbutyric acid hydrochloride . The presence of a gem-dimethyl group on the β-carbon introduces distinct steric and conformational constraints that can be strategically exploited in the synthesis of complex molecular architectures. We will delve into the practical aspects of utilizing this building block, from its incorporation into peptide chains to its application in the synthesis of non-peptidic bioactive molecules, supported by detailed protocols and mechanistic insights.

Core Properties and Synthetic Advantages of this compound

3-Amino-3-methylbutyric acid, also known as β-aminoisovaleric acid, possesses a unique structural feature: a quaternary carbon at the β-position. This gem-dimethyl substitution has profound implications for its synthetic applications.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Appearance White crystalline solid
Solubility Soluble in water

The hydrochloride salt form enhances the stability and solubility of the amino acid in aqueous media, facilitating its handling and use in various reaction conditions.

Synthetic Advantages:

The gem-dimethyl group on the β-carbon offers several key advantages in organic synthesis:

  • Conformational Rigidity: The steric hindrance imposed by the two methyl groups restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This pre-organization can be exploited to favor specific secondary structures in peptides and to reduce the entropic penalty upon binding to a biological target.

  • Enhanced Proteolytic Stability: The steric bulk of the gem-dimethyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of peptidomimetics.

  • Induction of Specific Secondary Structures: The incorporation of this building block can promote the formation of well-defined secondary structures such as helices and turns in β-peptides.

Application in Peptide Synthesis: Crafting Novel Peptidomimetics

One of the primary applications of this compound is in the synthesis of β-peptides and peptidomimetics. These modified peptides often exhibit enhanced biological activity and stability compared to their natural counterparts.[1]

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 3-Amino-3-methylbutyric acid into a growing peptide chain is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Resin->Deprotection 1. Swell & Deprotect Fmoc_AA Fmoc-Protected 3-Amino-3-methylbutyric acid Coupling Coupling (e.g., HBTU/DIPEA) Fmoc_AA->Coupling Deprotection->Coupling 2. Wash Next_Fmoc_AA Next Fmoc-AA Coupling->Next_Fmoc_AA 3. Couple Next_Fmoc_AA->Deprotection Repeat Cycle Cleavage Cleavage from Resin (e.g., TFA cocktail) Next_Fmoc_AA->Cleavage Final Cycle Peptide Purified β-Peptide Cleavage->Peptide 4. Purify

Caption: General workflow for incorporating 3-Amino-3-methylbutyric acid into a peptide using Fmoc-based SPPS.

Experimental Protocol: Manual Fmoc-SPPS for a Dipeptide

This protocol outlines the manual synthesis of a simple dipeptide to illustrate the incorporation of 3-Amino-3-methylbutyric acid.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-3-Amino-3-methylbutyric acid

  • Fmoc-L-Alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Dissolve Fmoc-3-Amino-3-methylbutyric acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.

  • Second Amino Acid Coupling: Repeat step 3 using Fmoc-L-Alanine.

  • Final Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in the Synthesis of Non-Peptidic Bioactive Molecules

Beyond peptidomimetics, this compound serves as a valuable chiral building block for the asymmetric synthesis of a variety of pharmacologically active compounds, including enzyme inhibitors and receptor modulators.[2]

Synthesis of Enzyme Inhibitors

The unique structural constraints of 3-Amino-3-methylbutyric acid can be leveraged to design potent and selective enzyme inhibitors. The gem-dimethyl group can act as a key pharmacophoric feature, interacting with specific pockets in the enzyme's active site.

Conceptual Synthetic Pathway to a Hypothetical Protease Inhibitor:

Inhibitor_Synthesis Start This compound C5H12ClNO2 Protect N-Boc Protection Boc2O, Et3N Start->Protect Activate Carboxyl Activation EDCI, HOBt Protect->Activate Couple Amide Coupling Amine (R-NH2) Activate->Couple Deprotect Boc Deprotection TFA/DCM Couple->Deprotect Final Target Inhibitor Deprotect->Final

Caption: A conceptual flowchart for the synthesis of a protease inhibitor utilizing 3-Amino-3-methylbutyric acid as a core scaffold.

Mechanistic Considerations and Conformational Analysis

The synthetic utility of 3-Amino-3-methylbutyric acid is intrinsically linked to the conformational preferences it imparts on the resulting molecules. The gem-dimethyl substitution significantly influences the torsional angles (phi, psi, and omega) of the peptide backbone, often leading to a higher population of specific folded conformations.

Table of Typical Reaction Yields and Conditions:

Reaction TypeSubstrateReagentsSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc Protection3-Amino-3-methylbutyric acid HClBoc2O, Et3NDioxane/H2ORT12>95
Peptide Coupling (SPPS)Resin-bound amineFmoc-β-AA, DIC, OxymaDMFRT290-98[3]
Amide Bond Formation (Solution)N-Boc-3-Amino-3-methylbutyric acidR-NH2, EDCI, HOBtDCMRT1685-95

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in modern organic synthesis. Its unique structural features, particularly the gem-dimethyl group, provide chemists with a powerful tool to introduce conformational constraints and enhance the metabolic stability of target molecules. The applications of this building block in the synthesis of peptidomimetics and other bioactive compounds are continually expanding. Future research in this area will likely focus on the development of novel catalytic methods for the asymmetric synthesis of more complex derivatives of 3-Amino-3-methylbutyric acid and its incorporation into a wider array of therapeutic agents. The continued exploration of its conformational influence will undoubtedly lead to the design of more potent and selective drugs.

References

  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. [Link]

  • Davies, J. S. (2003). The cyclization of peptides and the design of cyclic peptide libraries. Journal of Peptide Science, 9(8), 471-501. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric synthesis: construction of chiral molecules using amino acids. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13633386, 3-Amino-3-methylbutanoic acid hydrochloride. Retrieved from [Link]

  • ChemBK (n.d.). 2-Amino-3-methylbutanoic acid. Retrieved from [Link]

  • Albericio, F., & Kates, S. A. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press. [Link]

  • Nardi, F., et al. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 23(5), 1234. [Link]

  • Universal peptide synthesis via solid-phase methods fused with chemputation. (2025). Nature Chemistry. [Link]

Sources

An In-Depth Technical Guide to 3-Amino-3-methylbutyric Acid Hydrochloride: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-methylbutyric acid hydrochloride, a non-proteinogenic β-amino acid. Delving into its historical discovery and the evolution of its synthetic methodologies, this document offers a detailed exploration of the chemical and physical properties that underpin its utility. The guide further investigates its biological significance and emerging applications in medicinal chemistry and drug development. Detailed experimental protocols for both classical and contemporary synthetic routes are provided, alongside a critical analysis of analytical techniques for its characterization. This document serves as an essential resource for researchers and professionals seeking a thorough understanding of this intriguing molecule.

Introduction: The Significance of β-Amino Acids

β-Amino acids, structural isomers of the canonical α-amino acids that form the building blocks of proteins, have garnered significant interest in the scientific community. Their unique structural feature—the separation of the amino and carboxylic acid functional groups by two carbon atoms—confers distinct conformational properties and metabolic stability. This has made them valuable components in the design of peptidomimetics, bioactive peptides, and small molecule pharmaceuticals.[1][2][3] β-Amino acids and their derivatives are known to exhibit a wide range of biological activities, including hypoglycemic, antiketogenic, sterile, antifungal, anthelminthic, and insecticidal properties.[1][4]

3-Amino-3-methylbutyric acid, also known as β-aminoisovaleric acid, is a methylated β-amino acid that has attracted attention for its potential applications in various fields. This guide provides an in-depth examination of its discovery, synthesis, and biological relevance.

Discovery and Historical Context

The early history of 3-Amino-3-methylbutyric acid is intertwined with the broader exploration of amino acids in the late 19th and early 20th centuries. While a definitive singular "discovery" paper for this specific compound is not readily apparent in modern databases, its synthesis and characterization fall within the period of intense investigation into the structure and synthesis of amino acids and their isomers. Early synthetic chemists were systematically exploring the reactions of ammonia with unsaturated acids and ketones, which would have been a plausible route to this compound.

The hydrochloride salt form became a standard for improving the stability and handling of amino acids, a common practice that continues to this day.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂[5]
Molecular Weight 153.61 g/mol [5]
CAS Number 625-05-8[5]
Appearance White to off-white crystalline powder
Melting Point 232-233 °C
Solubility Soluble in water

Synthesis of this compound: A Journey Through Methodologies

The synthesis of β-amino acids has evolved significantly over the years, moving from classical methods to more sophisticated and stereoselective approaches.

Classical Synthetic Approaches

Early methods for the synthesis of β-amino acids often involved the addition of ammonia or amines to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition. For 3-Amino-3-methylbutyric acid, this would involve the reaction of ammonia with 3-methyl-3-butenoic acid or a related precursor.

Another classical approach is the Hofmann rearrangement of a succinimide derivative. This multi-step process, while effective, often resulted in low overall yields.

Modern Synthetic Strategies

Contemporary organic synthesis offers a plethora of more efficient and selective methods for the preparation of β-amino acids.

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound with an acidic proton, is a powerful tool for the synthesis of β-amino compounds. For 3-Amino-3-methylbutyric acid, a variation of this reaction could be employed.

Experimental Protocol: Representative Mannich-Type Synthesis of a β-Amino Ester

  • Reaction Setup: To a solution of a suitable ketone enolate (e.g., generated from isobutyrophenone with a strong base like lithium diisopropylamide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), add a solution of a pre-formed imine (generated from an aldehyde and an amine).

  • Reaction Execution: Allow the reaction mixture to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

  • Hydrolysis and Salt Formation: Hydrolyze the resulting β-amino ester using acidic or basic conditions to yield the free β-amino acid. Subsequently, treat the free acid with hydrochloric acid to form the hydrochloride salt.

The development of enantioselective methods has been a major focus in modern β-amino acid synthesis, as the biological activity of these compounds is often stereospecific. Chiral auxiliaries, chiral catalysts, and enzymatic resolutions are commonly employed to achieve high enantiomeric purity.

Diagram: General Strategy for Asymmetric Synthesis

G Prochiral_Substrate Prochiral Substrate (e.g., α,β-unsaturated ester) Enantioselective_Reaction Enantioselective Reaction Prochiral_Substrate->Enantioselective_Reaction Chiral_Catalyst Chiral Catalyst or Auxiliary Chiral_Catalyst->Enantioselective_Reaction Reagent Reagent (e.g., Amine Source) Reagent->Enantioselective_Reaction Chiral_Intermediate Chiral Intermediate Enantioselective_Reaction->Chiral_Intermediate Deprotection Deprotection/ Modification Chiral_Intermediate->Deprotection Final_Product Enantiomerically Enriched 3-Amino-3-methylbutyric Acid Deprotection->Final_Product

Caption: Asymmetric synthesis of 3-Amino-3-methylbutyric acid.

Biological Significance and Therapeutic Potential

While the specific biological roles of 3-Amino-3-methylbutyric acid are not as extensively studied as some other β-amino acids, the broader class of these molecules has significant biological implications.

β-Amino acids can act as mimics of natural α-amino acids, enabling them to interact with biological targets such as enzymes and receptors. Their incorporation into peptides can enhance resistance to proteolytic degradation, a crucial advantage in drug design.[3]

Recent research has highlighted the diverse therapeutic potential of β-amino acid derivatives, including their use as:

  • Antidiabetic agents: The drug sitagliptin, used to treat type 2 diabetes, contains a β-amino acid moiety.[6]

  • Anticonvulsants: Some β-amino acid derivatives have shown promise as anticonvulsant agents.

  • Antimicrobial agents: The unique structural features of β-peptides can lead to potent antimicrobial activity.[3]

The potential for 3-Amino-3-methylbutyric acid to serve as a scaffold or building block in the development of new therapeutic agents is an active area of research.

Diagram: Potential Therapeutic Applications of β-Amino Acid Derivatives

Caption: Therapeutic areas for β-amino acid derivatives.

Analytical Characterization

The accurate characterization of this compound is crucial for quality control and research purposes. A combination of analytical techniques is typically employed.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the chemical structure.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., amine, carboxylic acid).
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification. Chiral HPLC can be used for enantiomeric separation.
Elemental Analysis Determination of the elemental composition (C, H, N, Cl).

Experimental Workflow: Characterization of 3-Amino-3-methylbutyric Acid HCl

G Start Synthesized 3-Amino-3-methylbutyric Acid HCl NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC Elemental Elemental Analysis Start->Elemental Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity Confirmed HPLC->Purity_Confirmed Composition_Confirmed Composition Confirmed Elemental->Composition_Confirmed Final Characterized Product Structure_Confirmed->Final Purity_Confirmed->Final Composition_Confirmed->Final

Caption: Analytical workflow for product characterization.

Conclusion and Future Outlook

This compound, a seemingly simple molecule, represents a confluence of historical synthetic exploration and modern medicinal chemistry. While its own biological activities are still being fully elucidated, its role as a valuable building block in the creation of more complex and biologically active molecules is clear. The continued development of novel and efficient synthetic methods, particularly those that are stereoselective, will undoubtedly expand the applications of this and other β-amino acids in drug discovery and materials science. As our understanding of the "β-world" of amino acids grows, so too will the importance of compounds like this compound in the scientific landscape.

References

  • Riaz NN, Rehman F, Ahmad MM (2017) β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. J App Pharm 9: 255.
  • Riaz, N., Rehman, F., & Ahmad, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. MOJ Biorg Org Chem, 2(2), 58-61.
  • Gennaro, S., & Pellegrino, S. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7639-7661.
  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). Biological Applications of β-amino acids and its derivatives. Int J Petrochem Sci Eng, 2(4), 112-117.
  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. J App Pharm, 9(255), 2.
  • PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-methylbutanoic acid hydrochloride. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Utilizing 3-Amino-3-methylbutyric Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-methylbutyric acid, a β-amino acid, presents a unique structural motif for peptide chemists. As an analogue of the well-studied α,α-disubstituted amino acid, 2-aminoisobutyric acid (Aib), it possesses two methyl groups on the carbon bearing the amino group. This substitution imparts significant steric hindrance and constrains the conformational freedom of the peptide backbone. The incorporation of such residues is a powerful strategy to induce stable secondary structures, such as helices and turns, and to enhance the metabolic stability of peptides by protecting them from enzymatic degradation.[1]

However, the very feature that makes 3-Amino-3-methylbutyric acid attractive—its steric bulk—also presents a significant challenge during peptide synthesis. The congested environment around the amino group slows the kinetics of peptide bond formation, often leading to incomplete reactions, low yields, and deletion sequences when using standard protocols.[2]

This guide provides a comprehensive overview of the challenges and proven strategies for the successful incorporation of 3-Amino-3-methylbutyric acid into peptide sequences using modern synthetic methodologies. We will delve into the rationale behind reagent selection and protocol modifications, providing researchers with the necessary tools to leverage the unique properties of this amino acid.

Core Challenge: Overcoming Steric Hindrance

The primary obstacle in utilizing 3-Amino-3-methylbutyric acid is the steric hindrance created by the two methyl groups adjacent to the nucleophilic amine. This bulkiness physically impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond significantly more difficult than with standard proteinogenic amino acids.[2] This challenge is particularly pronounced in Solid-Phase Peptide Synthesis (SPPS), where the growing peptide chain is tethered to a solid support, potentially adding further steric constraints.[3]

To achieve high-fidelity synthesis, the synthetic strategy must be optimized to overcome this kinetic barrier. The key areas for optimization are:

  • Selection of a Potent Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for driving these demanding couplings to completion.[4]

  • Optimization of Reaction Conditions: Extended reaction times, elevated temperatures, and appropriate solvent choice are critical for success.[4]

  • Vigilant Monitoring of Reaction Completion: Ensuring complete coupling at each step is paramount to avoid the accumulation of deletion byproducts.

Visualization 1: Structure of the Protected Monomer

Caption: Chemical structure of Fmoc-protected 3-Amino-3-methylbutyric acid.

Optimizing the Coupling Strategy

The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered amino acids. The goal is to convert the carboxylic acid of the incoming amino acid into a highly reactive intermediate that can overcome the steric barrier.

Reagent Selection

In-situ activating reagents, particularly aminium/uronium and phosphonium salts, are strongly recommended.[5] These reagents react with the Nα-protected amino acid to form highly reactive esters that facilitate acylation of the sterically hindered amine.

Reagent ClassExample(s)Active Ester FormedReactivityKey Considerations
Carbodiimides DIC, DCCO-acylisoureaLow-ModerateGenerally insufficient for hindered couplings unless used with additives like Oxyma.[6][7]
Aminium (HOBt-based) HBTU, TBTUOBt esterModerateBetter than carbodiimides but can be insufficient for severely hindered residues.[4]
Aminium (HOAt-based) HATUOAt esterHigh Highly efficient due to the lower pKa and anchimeric assistance from the pyridine nitrogen of HOAt. Often the reagent of choice.
Aminium (Oxyma-based) COMUOxyma esterHigh Performance is comparable or superior to HBTU/HATU.[8] Offers improved safety as it avoids potentially explosive HOBt/HOAt byproducts.[8]
Phosphonium PyBOP, PyAOPOBt/OAt esterModerate-HighEffective but phosphonium-based reagents can have lower stability in solution compared to aminium salts.
Acyl Fluoride Formers TFFHAcyl FluorideVery High Generates highly reactive amino acid fluorides in situ, which are exceptionally effective for coupling α,α-disubstituted amino acids.[4][8]

Recommendation: For most applications involving 3-Amino-3-methylbutyric acid, HATU or COMU are the preferred coupling reagents due to their high reactivity and proven efficacy with hindered systems. For extremely challenging couplings, such as coupling to another hindered residue, conversion to an acyl fluoride using a reagent like TFFH should be considered.[4][8]

Protocols for Incorporation

The following protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The hydrochloride salt of 3-Amino-3-methylbutyric acid should be used with its N-terminus protected (e.g., as Fmoc-3-Amino-3-methylbutyric acid-OH). The presence of the hydrochloride is neutralized by the base used during the coupling step.

Visualization 2: SPPS Workflow for a Hindered Residue

G start Peptide-Resin (Free N-terminus) preactivate Pre-activate: Fmoc-A(Me)₂BA-OH + HATU/COMU + DIPEA start->preactivate 1. couple Couple to Resin (60-120 min or 2x) preactivate->couple 2. wash1 Wash (DMF/NMP) couple->wash1 3. kaiser Kaiser Test wash1->kaiser 4. deprotect Fmoc Deprotection (20% Piperidine/DMF) kaiser->deprotect 5. (Negative) incomplete Incomplete Coupling (Positive Test) kaiser->incomplete 5. (Positive) wash2 Wash (DMF/NMP) deprotect->wash2 6. next_cycle Next Amino Acid Cycle wash2->next_cycle 7. recouple Re-couple (Fresh Reagents) incomplete->recouple recouple->wash1

Caption: SPPS cycle emphasizing extended/double coupling for hindered residues.

Protocol 1: SPPS using HATU/COMU (Double Coupling)

This protocol utilizes a double coupling strategy to ensure the reaction goes to completion.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-3-Amino-3-methylbutyric acid-OH

  • HATU or COMU

  • N,N'-Diisopropylethylamine (DIPEA)

  • Solvents: N-Methyl-2-pyrrolidone (NMP) or N,N'-Dimethylformamide (DMF). NMP is often preferred for its superior solvating properties, which can help prevent peptide aggregation.[4]

  • Deprotection Solution: 20% piperidine in DMF.

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

Procedure (per 0.1 mmol scale):

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the solvent. Add the deprotection solution (2 mL) to the resin.

    • Agitate for 5-10 minutes. Drain and repeat once.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Coupling:

    • In a separate vial, pre-activate the amino acid. Dissolve Fmoc-3-Amino-3-methylbutyric acid-OH (0.4 mmol, 4 eq.), HATU/COMU (0.39 mmol, 3.9 eq.) in NMP (1.5 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 45-60 minutes.[4]

    • Drain the reaction vessel.

  • Wash: Wash the resin with DMF (3x).

  • Second Coupling (Recoupling):

    • Prepare a fresh activation solution as described in step 3.

    • Add the solution to the resin and agitate for another 45-60 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x).

  • Monitoring (Optional but Recommended): Perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a third coupling or a capping step may be necessary.

  • Capping (If Necessary): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences in the subsequent steps.[3]

  • Continuation: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Cleavage and Final Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups removed.[9][10]

Cleavage Cocktail (Standard):

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Triisopropylsilane (TIS) - scavenger for carbocations

  • 2.5% Water

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cold cleavage cocktail to the resin (e.g., 5 mL for a 0.1 mmol synthesis).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Insufficient reaction time or reagent potency. Peptide aggregation on the resin.Perform a second or even third coupling with fresh reagents.[4] Switch to a more potent coupling reagent like COMU or consider acyl fluoride chemistry.[8] Use NMP instead of DMF as the primary solvent.[4]
Low Final Yield Cumulative incomplete couplings leading to chain termination. Premature chain loss from the resin.Implement a capping step after the coupling of the hindered residue to block unreacted amines.[3] Ensure the chosen resin linker is stable to the repeated coupling and deprotection conditions.
Presence of Deletion Sequences in MS Failure to drive the coupling of the hindered residue to completion.Employ the double coupling protocol as standard for 3-Amino-3-methylbutyric acid. Increase coupling times or consider microwave-assisted synthesis to enhance reaction kinetics.[4][7]
Difficult Deprotection of N-terminus Steric hindrance around the Fmoc group, although less common than coupling issues.Increase the deprotection time slightly (e.g., 2 x 15 minutes). Ensure the deprotection reagent (piperidine) is fresh.
Visualization 3: Activation Mechanism with HATU

G reactants Fmoc-AA-COOH HATU DIPEA intermediates Highly Reactive OAt-Ester Tetramethylurea DIPEA·H⁺ reactants->intermediates Activation products Peptide Bond Formed HOAt (regenerated) intermediates->products peptide H₂N-Peptide-Resin peptide->products Nucleophilic Attack

Caption: Simplified schematic of amino acid activation using HATU.

Conclusion

The successful incorporation of 3-Amino-3-methylbutyric acid hydrochloride into synthetic peptides is readily achievable with careful optimization of the coupling strategy. The steric hindrance posed by this residue necessitates the use of powerful in-situ coupling reagents, such as HATU or COMU, combined with extended reaction times or a double coupling protocol. By understanding the underlying chemical challenges and implementing the robust protocols outlined in this guide, researchers can effectively utilize this valuable building block to create novel peptides with enhanced structural stability and therapeutic potential.

References

  • Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, 53(53), 7318-7321. [Link]

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. [Link]

  • Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. PubMed. [Link]

  • Tsuchiya, K., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. [Link]

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Bofill, J. M., et al. (2003). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Dunne, J., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Garg, S., et al. (2024). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]

  • Corvis, M. C., & Liscio, F. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. [Link]

  • Pacheco-Figueroa, C., et al. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]

  • Chen, J., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Knauer, S. (2019). Aqueous solid-phase peptide synthesis (ASPPS). TUprints. [Link]

  • AAPPTec. Amino Acid Sidechain Deprotection. AAPPTec. [Link]

  • Corvis, M. C., & Liscio, F. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • PubChem. 3-Amino-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Art of Peptide Synthesis: Leveraging Protected Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

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The Strategic Application of 3-Amino-3-methylbutyric Acid Hydrochloride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3-Amino-3-methylbutyric acid hydrochloride. While direct, extensive literature on the specific medicinal chemistry applications of this hydrochloride salt is nascent, its core structure as a β,β-dimethyl-β-amino acid provides a strong foundation for its utility as a valuable building block in drug design. This guide will, therefore, focus on the established principles and demonstrated applications of this structural class to infer the potential of this compound in shaping the future of therapeutic design.

Introduction: The Significance of Steric Hindrance and Conformational Constraint

In the landscape of medicinal chemistry, the quest for molecules with enhanced metabolic stability, target specificity, and oral bioavailability is perpetual. Unnatural amino acids, particularly β-amino acids, have emerged as powerful tools to achieve these goals. 3-Amino-3-methylbutyric acid, with its characteristic gem-dimethyl substitution at the β-carbon, introduces a significant conformational constraint within a peptide backbone. This steric hindrance limits the rotational freedom around the Cα-Cβ and Cβ-C(O) bonds, thereby pre-organizing the peptide into specific secondary structures. The hydrochloride salt form enhances the compound's solubility and stability, making it a convenient starting material for various synthetic transformations.

The incorporation of such constrained residues can lead to peptides and peptidomimetics with improved resistance to enzymatic degradation by proteases, a critical hurdle in the development of peptide-based therapeutics.[1] Furthermore, the defined conformational preferences can lead to higher binding affinities and selectivities for biological targets.[2]

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its role as a unique building block for the synthesis of novel therapeutic agents. Its structural features are particularly advantageous in the design of peptidomimetics and conformationally constrained peptides.

Induction of Stable Secondary Structures in Peptides

The gem-dimethyl group of 3-Amino-3-methylbutyric acid acts as a potent helix- or turn-inducing element within a peptide sequence. Depending on the surrounding amino acid sequence, its incorporation can favor the formation of stable β-turns, 310-helices, or α-helices. This ability to enforce a specific secondary structure is invaluable in mimicking the bioactive conformation of a native peptide ligand, often leading to enhanced biological activity.[3]

Table 1: Predicted Conformational Preferences of Peptides Incorporating β,β-disubstituted β-Amino Acids

Peptide Sequence ContextPredominant Secondary StructureRationale
Alternating α- and β-amino acidsHelical structures (e.g., 12-helix, 14-helix)The β-amino acid backbone extension and side-chain positioning favor helical folding.
Short peptide sequences (3-5 residues)β-turn or hairpin mimicsThe steric bulk of the gem-dimethyl group can nucleate turn conformations.
Within longer α-peptidesLocalized helical or turn inductionCan be used to introduce a "kink" or a specific fold in a larger peptide.
Enhancing Metabolic Stability

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The unnatural backbone of β-amino acids, and particularly the steric shield provided by the β,β-dimethyl substitution, renders the adjacent peptide bonds less susceptible to enzymatic cleavage.[4] This increased metabolic stability can translate to a longer in vivo half-life and improved pharmacokinetic profiles for the resulting drug candidates.

dot

Metabolic_Stability Peptide Native Peptide Protease Protease Peptide->Protease Susceptible to Cleavage Degradation Rapid Degradation Protease->Degradation Stability Enhanced Metabolic Stability Protease->Stability Beta_Peptide Peptide with 3-Amino-3- methylbutyric Acid Beta_Peptide->Protease Resistant to Cleavage (Steric Hindrance)

Caption: Influence of β,β-dimethyl substitution on peptide stability.

Scaffolding for Peptidomimetic and Small Molecule Drug Design

Beyond its use in linear peptides, 3-Amino-3-methylbutyric acid can serve as a rigid scaffold for the development of non-peptidic drug candidates.[2] The amino and carboxylic acid functionalities provide convenient handles for the attachment of various pharmacophoric groups, while the constrained backbone orients these groups in a defined spatial arrangement. This approach is particularly useful in the design of inhibitors for enzymes such as proteases and in targeting protein-protein interactions.

Protocols and Methodologies

Protocol for the Synthesis of a Dipeptide Incorporating 3-Amino-3-methylbutyric Acid

This protocol outlines a general solution-phase synthesis of a dipeptide to illustrate the incorporation of 3-Amino-3-methylbutyric acid. Standard peptide coupling reagents are employed.

Materials:

  • This compound

  • N-terminally protected α-amino acid (e.g., Fmoc-Ala-OH)

  • C-terminally protected amine (e.g., H-Gly-OMe·HCl)

  • Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to obtain the free amine.

  • Activation of the N-protected α-amino acid:

    • In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in DMF.

    • Stir the mixture at 0 °C for 30 minutes to form the activated ester.

  • Coupling Reaction:

    • Add the solution of the activated Fmoc-Ala-OH to the solution of the free 3-Amino-3-methylbutyric acid.

    • Add DIPEA (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the protected dipeptide.

  • Deprotection (if required):

    • The Fmoc group can be removed using a solution of 20% piperidine in DMF.

    • The methyl ester can be hydrolyzed using LiOH in a mixture of THF and water.

dot

Peptide_Synthesis cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Activation cluster_step3 Step 3: Coupling cluster_step4 Step 4: Purification A 3-Amino-3-methylbutyric acid hydrochloride C Free Amine A->C B DIPEA B->C G Protected Dipeptide C->G D Fmoc-Ala-OH F Activated Ester D->F E EDC, HOBt E->F F->G H Purified Dipeptide G->H

Caption: General workflow for dipeptide synthesis.

Application in the Design of Protease Inhibitors

The constrained nature of 3-Amino-3-methylbutyric acid makes it an attractive scaffold for designing protease inhibitors. By attaching appropriate pharmacophores to the amino and carboxyl groups, it is possible to create molecules that fit into the active site of a protease and block its activity.

Conceptual Design Strategy:

  • Identify the target protease and its substrate specificity.

  • Design a peptidomimetic where 3-Amino-3-methylbutyric acid serves as a central, rigid scaffold.

  • Attach functionalities that mimic the side chains of the natural substrate to the scaffold. For instance, a group mimicking the P1 residue of a substrate can be attached to the amino group, while a warhead that interacts with the catalytic residues of the protease can be incorporated at the C-terminus.

  • Synthesize and evaluate the inhibitory activity of the designed compounds.

Future Perspectives and Conclusion

While the direct exploration of this compound in published medicinal chemistry literature is currently limited, its potential as a versatile building block is significant. The principles of conformational constraint and metabolic stabilization conferred by the β,β-dimethyl-β-amino acid motif are well-established and highly sought-after in modern drug discovery.[5][6]

Researchers and drug development professionals are encouraged to explore the incorporation of this unique amino acid into their peptide and small molecule programs. Its use can lead to the discovery of novel therapeutics with improved pharmacological properties, particularly in the areas of metabolic diseases, oncology, and infectious diseases where peptide and peptidomimetic drugs are increasingly making an impact. The synthetic accessibility and the foundational knowledge of related structures provide a solid starting point for innovative drug design endeavors.

References

  • Berlicki, Ł., Cabrele, C., & Martinek, T. A. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718-9739.
  • Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 340, 247–266.
  • De Graw, J. I., Engstrom, J., Ellis, M., & Johnson, H. L. (1976). Synthesis of β, β-dimethylhistidine. The Journal of Organic Chemistry, 41(15), 2633-2634.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Hossain, U., & Tseng, C. C. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. J Chem Biol Pharm Chem, 2, 1-6.
  • Lala, A. K., & Kaul, R. (1990). Conformationally restricted amino acids as probes in peptide design. Indian Journal of Biochemistry & Biophysics, 27(6), 393-399.
  • Li, G., & Li, X. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero) arenes.
  • Martinek, T. A., & Fülöp, F. (2012). Peptidomimetics: valuable tools for inhibiting protein–protein interactions. Future medicinal chemistry, 4(13), 1673-1691.
  • Martin, C. O., & Martin, S. F. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. Med Chem (Los Angeles), 7(8), 302-307.
  • Slideshare. (n.d.). Global and local restrictions Peptidomimetics. Retrieved from [Link]

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.
  • Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 340, 247-266.
  • Vedejs, E., & Fields, S. C. (1993). Asymmetric synthesis of unusual amino acids: An enantioselective synthesis of the four isomers of D- and L-O-Methyl-2′, β-Dimethyltyrosine. Tetrahedron Letters, 34(16), 2565-2568.
  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307.
  • Fairlie, D. P. (2010). Universal Peptidomimetics. Mini reviews in medicinal chemistry, 10(4), 290-298.
  • Gutiérrez-Bernal, R. Á., Chávez, D., Maldonado, L. A., & Ordóñez, M. (2020). New synthesis of N -alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Canadian Journal of Chemistry, 98(10), 595-600.
  • Alcaro, S., Artese, A., & Costa, G. (2014). Pharmacologically active β-amino acid derivatives. Current medicinal chemistry, 21(2), 198-216.
  • Davies, S. G., & Smith, A. D. (2002). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 1858-1868.

Sources

Navigating the Labyrinth of Amine Protection: A Comprehensive Guide to the N-Protection of 3-Amino-3-methylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 1, 2026 – In the intricate world of peptide synthesis and drug development, the selective protection of reactive functional groups is a cornerstone of success. For researchers and scientists working with non-canonical amino acids, such as 3-Amino-3-methylbutyric acid hydrochloride, establishing robust and efficient N-protection protocols is a critical first step. This comprehensive guide, designed for professionals in the field, provides a detailed exploration of the most common and effective strategies for the N-protection of this valuable building block, focusing on the widely used Boc, Cbz, and Fmoc protecting groups.

The Crucial Role of N-Protection in Synthesis

3-Amino-3-methylbutyric acid, a β-amino acid with a quaternary α-carbon, presents unique opportunities for the design of peptidomimetics with enhanced stability and novel pharmacological properties. However, its free amino group is a potent nucleophile that can engage in unwanted side reactions during peptide coupling or other synthetic transformations. N-protection temporarily masks this reactivity, allowing for the selective formation of the desired amide bonds. The choice of the protecting group is paramount, as it dictates the deprotection strategy and the overall compatibility with other functional groups in the molecule. The three most prevalent N-protecting groups in modern organic synthesis are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Each possesses a unique lability profile, enabling orthogonal protection strategies in complex syntheses.

Strategic Selection of the Protecting Group: A Comparative Overview

The selection of an appropriate N-protecting group is a strategic decision based on the overall synthetic plan, including the stability of other functional groups present in the molecule and the desired deprotection conditions. The hydrochloride salt of 3-Amino-3-methylbutyric acid necessitates the use of a base to liberate the free amine for the protection reaction.

Protecting GroupReagentKey AdvantagesDeprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc₂O)Stable to a wide range of non-acidic conditions.Strong acids (e.g., TFA, HCl).[1][]
Cbz Benzyl chloroformate (Cbz-Cl)Stable to acidic and basic conditions.Catalytic hydrogenation (e.g., H₂/Pd-C).[1][3]
Fmoc Fmoc-Cl or Fmoc-OSuStable to acidic conditions.Mild basic conditions (e.g., piperidine).[]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, field-proven methodologies for the N-protection of this compound. The choice of base and solvent system is critical for achieving high yields and purity. For a starting material in the form of a hydrochloride salt, at least two equivalents of base are required: one to neutralize the hydrochloride and another to neutralize the acid generated during the protection reaction.

N-Boc Protection Protocol

The Boc group is a cornerstone of modern peptide synthesis due to its ease of introduction and its acid-labile nature, which makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[]

Reaction Scheme:

Boc_Protection 3-Amino-3-methylbutyric acid HCl 3-Amino-3-methylbutyric acid HCl N-Boc-3-Amino-3-methylbutyric acid N-Boc-3-Amino-3-methylbutyric acid 3-Amino-3-methylbutyric acid HCl->N-Boc-3-Amino-3-methylbutyric acid Boc₂O, Base Solvent, RT Cbz_Protection 3-Amino-3-methylbutyric acid HCl 3-Amino-3-methylbutyric acid HCl N-Cbz-3-Amino-3-methylbutyric acid N-Cbz-3-Amino-3-methylbutyric acid 3-Amino-3-methylbutyric acid HCl->N-Cbz-3-Amino-3-methylbutyric acid Cbz-Cl, Base Solvent, 0 °C to RT Fmoc_Protection 3-Amino-3-methylbutyric acid HCl 3-Amino-3-methylbutyric acid HCl N-Fmoc-3-Amino-3-methylbutyric acid N-Fmoc-3-Amino-3-methylbutyric acid 3-Amino-3-methylbutyric acid HCl->N-Fmoc-3-Amino-3-methylbutyric acid Fmoc-OSu, Base Dioxane/Water, RT

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-3-methylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Analytical Strategy

3-Amino-3-methylbutyric acid, a non-proteinogenic amino acid, is of increasing interest in pharmaceutical development and metabolomic studies. Its hydrochloride salt is a common form used for formulation and handling. The primary analytical challenge in its quantification by HPLC is twofold: its high polarity makes it difficult to retain on traditional reversed-phase columns, and it lacks a native chromophore, rendering it nearly invisible to standard UV-Vis detectors.[1][2][3]

To address these challenges, this application note presents two robust and validated HPLC-based protocols tailored for different laboratory capabilities and analytical objectives:

  • Method A: Pre-Column Derivatization with Reversed-Phase HPLC and Fluorescence Detection (RP-HPLC-FLD). This highly sensitive method is ideal for laboratories equipped with standard HPLC systems. It involves a chemical reaction to attach a fluorescent tag to the amino acid, making it easily detectable and amenable to separation on ubiquitous C18 columns.[4][5]

  • Method B: Underivatized Analysis with Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry (HILIC-MS). This direct approach simplifies sample preparation by eliminating the derivatization step.[1][6] It leverages a HILIC stationary phase to retain the polar analyte and employs a mass spectrometer for highly specific and sensitive detection.[7][8]

The choice between these methods depends on the available instrumentation, required sensitivity, sample matrix complexity, and desired sample throughput.

Method A: RP-HPLC with Pre-Column Derivatization

Principle of the Method

This method is based on the pre-column derivatization of 3-Amino-3-methylbutyric acid with o-phthalaldehyde (OPA) and a thiol, such as 3-mercaptopropionic acid (3-MPA). In a basic environment provided by a borate buffer, OPA reacts rapidly with the primary amine of the amino acid and the thiol to form a highly fluorescent isoindole derivative.[5] This derivative is significantly more hydrophobic than the parent compound, allowing for excellent retention and separation on a reversed-phase C18 column.[1] Fluorescence detection provides exceptional sensitivity, often reaching picomole levels.[3]

Experimental Protocol: OPA/3-MPA Derivatization and RP-HPLC

2.2.1. Reagents and Materials

  • 3-Amino-3-methylbutyric acid hydrochloride reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Boric acid (≥99.5%)

  • Sodium hydroxide

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Sodium acetate trihydrate

  • Acetic acid

  • HPLC System with a gradient pump, autosampler with derivatization capability, column thermostat, and fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

2.2.2. Solution Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust pH to 10.2 with a 10 M sodium hydroxide solution.

  • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of the 0.4 M Borate Buffer. This solution should be protected from light.

  • 3-MPA Reagent: Add 20 µL of 3-MPA to 10 mL of the 0.4 M Borate Buffer.

  • Mobile Phase A (25 mM Sodium Acetate, pH 6.5): Dissolve 3.4 g of sodium acetate trihydrate in 1 L of HPLC-grade water. Adjust pH to 6.5 with acetic acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B: Mix acetonitrile and methanol in a 1:1 (v/v) ratio.

2.2.3. Standard and Sample Preparation

  • Standard Stock (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 0.1 M HCl to create a stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with 0.1 M HCl to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Dissolve the sample in 0.1 M HCl to achieve a concentration within the calibration range. Centrifuge or filter if particulates are present.

2.2.4. Automated Derivatization and Chromatographic Conditions The use of an autosampler for the derivatization reaction is highly recommended to ensure precise timing and reproducibility.[5]

Autosampler Program:

  • Aspirate 5 µL of Borate Buffer.

  • Aspirate 5 µL of sample/standard.

  • Aspirate 5 µL of OPA Reagent.

  • Aspirate 5 µL of 3-MPA Reagent.

  • Mix the solution in the needle/loop for 30 seconds.

  • Allow a reaction time of 1 minute before injection.[5]

  • Inject 10 µL of the final mixture.

Table 1: Chromatographic Conditions for RP-HPLC-FLD Method

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 25 mM Sodium Acetate, pH 6.5
Mobile Phase B Acetonitrile/Methanol (1:1, v/v)
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Fluorescence Excitation: 340 nm, Emission: 455 nm[3]
Gradient 0-2 min (20% B), 2-15 min (20-70% B), 15-16 min (70-20% B), 16-20 min (20% B)
Workflow Visualization

G cluster_prep Sample & Reagent Preparation cluster_auto Automated Derivatization (Autosampler) cluster_hplc HPLC Analysis Sample Sample/Standard in 0.1M HCl Aspirate Aspirate Reagents & Sample Sample->Aspirate Buffer Borate Buffer (pH 10.2) Buffer->Aspirate OPA OPA Reagent OPA->Aspirate MPA 3-MPA Reagent MPA->Aspirate Mix Mix & React (1 min) Aspirate->Mix Inject Inject Derivatized Analyte Mix->Inject Column C18 Column Separation Inject->Column Detector Fluorescence Detection (Ex: 340nm, Em: 455nm) Column->Detector Data Data Acquisition & Quantitation Detector->Data

Caption: Workflow for RP-HPLC-FLD analysis.

Method B: HILIC for Underivatized Analysis

Principle of the Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating highly polar compounds without derivatization.[2][7][8] The stationary phase is polar (e.g., amide, silica), and the mobile phase is a mixture of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[2] Separation is achieved through the partitioning of the polar analyte into a water-enriched layer adsorbed onto the stationary phase.[2] This method is directly compatible with mass spectrometry (MS), which provides unparalleled selectivity and sensitivity for detection, overcoming the analyte's lack of a chromophore.

Experimental Protocol: HILIC-MS

3.2.1. Reagents and Materials

  • This compound reference standard

  • LC-MS grade acetonitrile and water

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS System (e.g., Triple Quadrupole or Q-TOF) with ESI source

  • HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)[6]

3.2.2. Solution Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water. This is crucial to match the initial mobile phase conditions and ensure good peak shape.

3.2.3. Standard and Sample Preparation

  • Standard Stock (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in 10 mL of water.

  • Working Standards: Perform serial dilutions of the stock solution using the Sample Diluent (90:10 ACN:H₂O) to prepare a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation: Dilute the sample with the Sample Diluent to achieve a concentration within the calibration range. Centrifuge or filter if necessary.

3.2.4. Chromatographic and Mass Spectrometry Conditions

Table 2: Chromatographic and MS Conditions for HILIC-MS Method

ParameterValue
Column BEH Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Ionization Mode ESI Positive
Monitored Ion [M+H]⁺ = 118.1 (Calculated for C₅H₁₁NO₂)
Gradient 0-1 min (95% B), 1-8 min (95-50% B), 8-9 min (50-95% B), 9-12 min (95% B)
HILIC Separation Principle Visualization

G cluster_column HILIC Column cluster_mobile Mobile Phase (High Organic) StationaryPhase Polar Stationary Phase Water-Enriched Layer Analyte Polar Analyte (3-Amino-3-methylbutyric acid) Analyte->StationaryPhase:water Partitioning & Retention

Caption: HILIC separation mechanism.

Field Insights and Method Comparison

Causality and Best Practices
  • For Method A (RP-HPLC-FLD): The success of this method hinges on the derivatization step. The basic pH of the borate buffer is essential to deprotonate the primary amine, making it nucleophilic enough to attack the OPA.[5] The reaction is very fast but the resulting derivative has limited stability; therefore, automating the process in an autosampler with consistent timing from mixing to injection is critical for achieving high precision and accuracy.[4]

  • For Method B (HILIC-MS): Peak shape is paramount. Injecting a sample dissolved in a solvent stronger than the mobile phase (i.e., with a higher water content) will cause severe peak distortion. Therefore, samples must be prepared in a high-organic diluent that mimics the initial mobile phase conditions. The concentration of the salt buffer (e.g., ammonium formate) also influences peak shape and retention and should be optimized for the specific HILIC column used.[2]

Note on Chiral Analysis

3-Amino-3-methylbutyric acid possesses a chiral center. If the separation of its enantiomers is required, neither of the methods described here will suffice. A specialized chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide (e.g., teicoplanin) or a crown ether, would be necessary.[9][10][11] This is a distinct analytical challenge that typically requires dedicated method development, often coupled with MS detection for confirmation.[11]

Method Selection Summary

Table 3: Comparison of Analytical Methods

FeatureMethod A: RP-HPLC-FLDMethod B: HILIC-MS
Principle Pre-column derivatizationDirect analysis (underivatized)
Detection FluorescenceMass Spectrometry
Sample Prep More complex (derivatization)Simpler (dilute and shoot)
Pros High sensitivity, uses standard HPLCHigh specificity, no derivatizing agents, faster sample prep
Cons Derivative instability, reagent costRequires LC-MS instrumentation, sensitive to sample diluent
Best For High-throughput QC labs with HPLC-FLDResearch, metabolomics, impurity profiling, labs with LC-MS

References

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • HILICON AB. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • Kim, J. H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(10), 682. Retrieved from [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 153-163. Retrieved from [Link]

  • The Column. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • te Morsche, R. H., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinical Chemistry and Laboratory Medicine, 54(11), 1739-1747. Retrieved from [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13633386, 4-Amino-3-methylbutanoic acid hydrochloride. Retrieved from [Link]

  • Wang, Y., et al. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Talanta, 62(5), 997-1003. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760933, 3-Amino-3-methylbutanoic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids in Foods Using Automatic Pretreatment Function of Integrated HPLC. Retrieved from [Link]

  • Konya, Y., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography B, 1180, 122883. Retrieved from [Link]

  • Mohammad Abadi, F., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal, 9(1), 1-8. Retrieved from [Link]

Sources

LC-MS/MS method for 3-Amino-3-methylbutyric acid hydrochloride detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sensitive and Robust Quantification of 3-Amino-3-methylbutyric Acid Hydrochloride in Human Plasma using LC-MS/MS

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Amino-3-methylbutyric acid in human plasma. Given its polar nature and lack of a strong UV chromophore, direct analysis of this small amino acid analog is challenging with traditional HPLC techniques. This protocol circumvents the need for cumbersome and often variable derivatization steps by employing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation.[1][2][3] The method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and minimal matrix effects. The subsequent analysis by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method and is structured to meet the rigorous validation standards outlined by international regulatory bodies.[4][5][6]

Introduction and Scientific Principle

3-Amino-3-methylbutyric acid is a non-proteinogenic amino acid that serves as a key building block in the synthesis of various pharmaceutical compounds and is investigated for its own potential biological activities. Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies during drug development.

The primary analytical challenges associated with this analyte are its high polarity, low molecular weight, and inability to absorb UV light, making traditional reversed-phase LC-UV methods unsuitable.[3][7] While derivatization can overcome these issues, it introduces additional sample preparation steps, potential for variability, and handling of hazardous reagents.[1][8]

This method leverages the strengths of HILIC and tandem mass spectrometry to enable direct, underivatized analysis.[8][9]

  • Causality of Method Choice (Expertise & Experience):

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the chosen mode of separation because it is specifically designed for the retention of highly polar compounds.[3][9] The stationary phase is polar (e.g., amide, diol), and the mobile phase is highly organic (typically >80% acetonitrile). A thin aqueous layer forms on the stationary phase, and polar analytes like 3-Amino-3-methylbutyric acid partition into this layer, resulting in retention. This avoids the poor retention seen in reversed-phase chromatography.[2]

    • Tandem Mass Spectrometry (MS/MS): This detection technique provides two critical advantages: sensitivity and selectivity. Electrospray ionization (ESI) in positive mode is highly efficient for protonating the amine group of the analyte. The triple quadrupole mass spectrometer then isolates the protonated molecule (precursor ion) in the first quadrupole (Q1), fragments it in the collision cell (Q2), and detects a specific, characteristic fragment (product ion) in the third quadrupole (Q3). This MRM process filters out chemical noise from the complex plasma matrix, allowing for precise quantification at low concentrations.

Materials and Reagents

  • Analytes and Standards:

    • This compound (Reference Standard, >98% purity)

    • 3-Amino-3-methylbutyric acid-d6 (Isotopically Labeled Internal Standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade, >99%)

    • Ammonium Formate (LC-MS Grade, >99%)

    • Trichloroacetic Acid (TCA), ACS Grade

    • Human Plasma, K2-EDTA (screened for interferences)

  • Equipment and Consumables:

    • Triple Quadrupole Mass Spectrometer with ESI source (e.g., Sciex, Waters, Agilent, Thermo Fisher)

    • UHPLC/HPLC System

    • HILIC Column: e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent

    • Analytical Balance

    • Calibrated Pipettes

    • Microcentrifuge Tubes (1.5 mL)

    • Autosampler Vials with inserts

    • Vortex Mixer

    • Microcentrifuge

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of this compound and the internal standard (IS), 3-Amino-3-methylbutyric acid-d6, into separate volumetric flasks.

    • Dissolve in a 50:50 mixture of Methanol:Water to a final concentration of 1 mg/mL for each. These are the primary stocks.

  • Working Standard & IS Solutions:

    • Perform serial dilutions of the primary analyte stock solution using 50:50 Methanol:Water to create intermediate working standard solutions.

    • Prepare a working IS solution by diluting the IS primary stock to a concentration of 1 µg/mL in 50:50 Methanol:Water.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working standard solutions to achieve the final concentrations for the calibration curve and QC samples. The final volume of spiking solution should not exceed 5% of the plasma volume to maintain matrix integrity.

    • A typical calibration range could be 10 - 5000 ng/mL.

    • Prepare QC samples at a minimum of four levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Mid QC

      • High QC (approx. 80% of the highest standard)

Sample Preparation Protocol

The selected method is protein precipitation, which is rapid and effective for removing the majority of macromolecules from the plasma.[10][11]

G

LC-MS/MS System Parameters

The following parameters serve as a starting point and must be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Setting Rationale
Column Waters ACQUITY BEH Amide (2.1x100mm, 1.7µm) Provides excellent retention and peak shape for polar analytes.[9]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water Volatile buffer compatible with MS; aids in ionization.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile High organic content for HILIC retention.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temperature 40 °C Ensures reproducible retention times.
Injection Volume 5 µL Balances sensitivity with potential for matrix effects.
Gradient Program 0.0-1.0 min: 90% B Initial conditions for analyte focusing.
1.0-4.0 min: 90% to 50% B Gradient elution of the analyte.
4.0-4.1 min: 50% to 90% B Rapid return to initial conditions.

| | 4.1-6.0 min: 90% B | Column re-equilibration. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Efficiently protonates the primary amine group.
Capillary Voltage 3.5 kV Optimized for stable spray and ion generation.
Source Temperature 150 °C Prevents thermal degradation of the analyte.
Desolvation Temp. 450 °C Facilitates efficient solvent evaporation.
Desolvation Gas Flow 800 L/hr (Nitrogen) Aids in droplet desolvation.
MRM Transitions To be optimized empirically on the specific instrument
Analyte (Quant/Qual) Q1: 118.1 -> Q3: 73.1 / 101.1 Precursor [M+H]+; Product ions likely from loss of COOH and NH3.
IS (Quantifier) Q1: 124.1 -> Q3: 79.1 Precursor [M+H]+ for d6-IS; Product ion corresponding to analyte fragment.
Dwell Time 100 ms Ensures sufficient data points across the chromatographic peak.

| Collision Energy | Optimize for maximum signal intensity | |

G

Method Validation Protocol

This protocol must be validated to demonstrate its suitability for the intended purpose, in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[5][6]

  • Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.

  • Calibration Curve and LLOQ: A calibration curve should be generated for each validation run using a minimum of six non-zero standards. The curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with 1/x² weighting is typically used. The LLOQ is the lowest standard on the curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV).

  • Accuracy and Precision: Analyze replicate (n=6) QC samples at four levels (LLOQ, Low, Mid, High) on three separate days.

    • Intra-day (within-run): Precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%Bias) should be within ±15% (±20% at LLOQ).

    • Inter-day (between-run): The same acceptance criteria apply across the three validation runs.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix. This is assessed by comparing the analyte peak response in post-extraction spiked blank plasma to the response in a neat solution at low and high QC concentrations. The IS-normalized matrix factor should be consistent.

  • Recovery: Assess the efficiency of the protein precipitation process by comparing the analyte peak response in pre-extraction spiked samples to that of post-extraction spiked samples at low, mid, and high QC concentrations.

  • Stability: The stability of the analyte in plasma must be assessed under various conditions to mimic sample handling in a real-world setting:

    • Freeze-Thaw Stability: (e.g., 3 cycles from -80°C to room temperature)

    • Bench-Top Stability: (e.g., 4-6 hours at room temperature)

    • Long-Term Stability: (e.g., 30 days at -80°C)

    • Autosampler Stability: (e.g., 24 hours at 4°C in processed samples)

Table 3: Example Method Validation Summary and Acceptance Criteria

Validation Parameter Concentration Acceptance Criteria Example Result
Intra-Day Precision (%CV) LLOQ, Low, Mid, High ≤20% for LLOQ, ≤15% for others < 10%
Intra-Day Accuracy (%Bias) LLOQ, Low, Mid, High ±20% for LLOQ, ±15% for others Within ± 8%
Inter-Day Precision (%CV) LLOQ, Low, Mid, High ≤20% for LLOQ, ≤15% for others < 12%
Inter-Day Accuracy (%Bias) LLOQ, Low, Mid, High ±20% for LLOQ, ±15% for others Within ± 10%
Linearity (r²) 10 - 5000 ng/mL ≥ 0.99 0.998
Recovery (%) Low, Mid, High Consistent and reproducible 85 - 95%
Matrix Factor Low, High Consistent (CV ≤ 15%) CV = 7%
Freeze-Thaw Stability Low, High %Bias within ±15% Pass

| Bench-Top Stability | Low, High | %Bias within ±15% | Pass |

Conclusion

This application note provides a comprehensive protocol for the direct quantitative analysis of 3-Amino-3-methylbutyric acid in human plasma. By combining a simplified protein precipitation sample preparation with a selective and sensitive HILIC-MS/MS method, this approach offers a robust, reliable, and high-throughput solution for bioanalysis in support of drug development. The detailed validation plan ensures that the method generates data of the highest quality, meeting the stringent requirements of regulatory agencies.[4][12]

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][5][12]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • Le, A. T., & Hoofnagle, A. N. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2030, 85–109. [Link][8]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC. [Link][2]

  • Waters Corporation. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link][3]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][13]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][5]

  • Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. [Link][14]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline. European Bioanalysis Forum. [Link][15]

  • Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. [Link][16]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][17]

  • Ovid. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][18]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link][19]

  • van den Ouweland, J. M. W., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 458, 64-71. [Link][9]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link][20]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760933, 3-Amino-3-methylbutanoic acid. [Link][21]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13633386, 4-Amino-3-methylbutanoic acid hydrochloride. [Link][22]

  • Alsachim. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link][23]

  • Shimadzu Corporation. (2021). Direct analysis of 33 amino acids in beverages by LC-MS/MS. YouTube. [Link][24]

  • National Institutes of Health. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. [Link][25]

  • Restek Corporation. (2021). 13-Minute Comprehensive Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link][11]

Sources

derivatization of 3-Amino-3-methylbutyric acid hydrochloride for GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gas Chromatography Analysis of 3-Amino-3-methylbutyric acid hydrochloride via Derivatization

Abstract

This technical note provides a detailed guide for the derivatization of this compound for subsequent analysis by Gas Chromatography (GC). Due to its polar nature, low volatility, and thermal instability, 3-Amino-3-methylbutyric acid, like other amino acids, cannot be directly analyzed by GC.[1][2][3] Derivatization is a critical pre-analytical step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[2][3][4] This document outlines two robust and widely adopted derivatization methodologies: single-step silylation and a two-step esterification followed by acylation. We provide comprehensive, step-by-step protocols, explain the chemical rationale behind procedural choices, and offer typical GC parameters for the analysis of the resulting derivatives. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a reliable method for the quantification of 3-Amino-3-methylbutyric acid.

Introduction: The Rationale for Derivatization

3-Amino-3-methylbutyric acid is a non-proteinogenic amino acid of interest in various fields of research. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and quantification of small molecules. However, the direct GC analysis of amino acids is fundamentally challenging. Their zwitterionic nature at physiological pH, coupled with the presence of polar carboxyl (-COOH) and amino (-NH₂) functional groups, results in:

  • Low Volatility: Strong intermolecular hydrogen bonding prevents the molecule from readily entering the gas phase.

  • Thermal Instability: At the high temperatures of a GC injector port, amino acids are prone to decomposition rather than volatilization.[1]

  • Poor Chromatographic Behavior: Any analyte that does vaporize tends to interact strongly with the stationary phase, leading to broad, tailing peaks and poor separation.

Derivatization overcomes these limitations by replacing the active, polar hydrogens on the functional groups with nonpolar moieties.[2][3] This chemical modification effectively masks the polar sites, reduces hydrogen bonding, and creates a new, more volatile, and thermally stable compound suitable for GC analysis.

Derivatization Strategies and Protocols

Two primary strategies are presented: silylation, a common and efficient single-step method, and a classic two-step esterification/acylation, which offers highly stable derivatives.

Method A: Single-Step Silylation

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as amino acids.[5][6] The reaction involves replacing these hydrogens with a trimethylsilyl (TMS) group.

Principle & Reagent Choice: We will focus on N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), one of the most powerful and popular silylating reagents.[1] A key advantage of MSTFA is that its by-products are highly volatile and typically elute with the solvent front, minimizing interference with the analytes of interest.[1] The reaction converts the polar -COOH and -NH₂ groups into their corresponding TMS-ester and TMS-amine derivatives.

An alternative, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can also be used. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable and less sensitive to moisture than their TMS counterparts, which can be advantageous for complex sample matrices or when delayed analysis is required.[2][6][7]

Experimental Workflow: Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start with 3-Amino-3-methylbutyric acid hydrochloride sample dry Dry sample completely (e.g., under N₂ stream or lyophilization) start->dry Crucial for silylation add_reagents Add Acetonitrile (solvent) followed by MSTFA reagent dry->add_reagents vortex Vortex to dissolve add_reagents->vortex heat Heat mixture (e.g., 70-100°C for 30-60 min) vortex->heat cool Cool to room temperature heat->cool inject Inject aliquot into GC-MS cool->inject

Caption: Workflow for silylation of 3-Amino-3-methylbutyric acid.

Detailed Protocol: Silylation with MSTFA

Materials:

  • This compound standard or dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Acetonitrile or Pyridine

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas line or lyophilizer

  • Microsyringes

Procedure:

  • Sample Preparation (Crucial Step): Place a precisely weighed amount (e.g., 1-2 mg) of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen or by lyophilization. The absence of water is critical as silylating reagents are highly sensitive to moisture, which leads to poor yield and derivative instability.[2][6][7]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to the dried residue. This is followed by the addition of 100 µL of MSTFA.

  • Reaction: Tightly cap the vial and vortex briefly to ensure the sample is fully dissolved.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes. Optimization may be required; temperatures can range from 60-100°C and times from 15-60 minutes depending on the specific analyte and desired reaction completion.[6]

  • Cooling: After heating, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC analysis. An aliquot (typically 1 µL) can be directly injected into the GC-MS system.

Method B: Two-Step Esterification & Acylation

This classic two-step approach first converts the carboxylic acid group to an ester and then acylates the amino group. This method is highly robust and produces stable derivatives, though it is more labor-intensive than single-step silylation.

Principle & Reagent Choice:

  • Esterification: The carboxyl group is converted to a methyl or propyl ester using an alcohol (e.g., methanol or propanol) in the presence of an acid catalyst like 2 M HCl or thionyl chloride.[8][9] This step specifically targets the carboxylic acid functionality.

  • Acylation: The amino group is then derivatized using a highly reactive acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), in a non-polar solvent.[8] This "caps" the remaining polar amine, rendering the entire molecule volatile.

Experimental Workflow: Esterification & Acylation

cluster_ester Step 1: Esterification cluster_acyl Step 2: Acylation cluster_analysis Analysis start Start with dried sample add_ester_reagent Add Methanolic HCl (3N) start->add_ester_reagent heat_ester Heat mixture (e.g., 100°C for 30 min) add_ester_reagent->heat_ester dry_ester Evaporate to dryness (under N₂ stream) heat_ester->dry_ester add_acyl_reagent Add Methylene Chloride and TFAA dry_ester->add_acyl_reagent heat_acyl Heat mixture (e.g., 60°C for 20 min) add_acyl_reagent->heat_acyl cool Cool to room temperature heat_acyl->cool inject Inject aliquot into GC-MS cool->inject

Caption: Workflow for two-step derivatization of 3-Amino-3-methylbutyric acid.

Detailed Protocol: Methanolic HCl Esterification & TFAA Acylation

Materials:

  • This compound standard or dried sample extract

  • 3 N Methanolic HCl (can be prepared from acetyl chloride and methanol)

  • Methylene Chloride (DCM), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Reaction vials, heating block, nitrogen line

Procedure:

  • Esterification: a. Place the dried sample (1-2 mg) in a reaction vial. b. Add 1 mL of 3 N Methanolic HCl. c. Cap the vial tightly and heat at 100°C for 30 minutes. d. After heating, cool the vial, remove the cap, and evaporate the solvent to dryness under a gentle stream of nitrogen. This leaves the methyl ester hydrochloride salt as a residue.

  • Acylation: a. To the dried residue from the previous step, add 1 mL of methylene chloride and 100 µL of TFAA. b. Cap the vial and heat at 60°C for 20 minutes. c. Cool the vial to room temperature. The sample is now derivatized and ready for analysis.

Method Comparison and Data Summary

ParameterMethod A: Silylation (MSTFA)Method B: Esterification/Acylation
Principle Single-step reaction replacing active H with TMS groups.Two-step reaction: esterification of -COOH, then acylation of -NH₂.
Reagents MSTFA, Acetonitrile (or Pyridine)Methanolic HCl, TFAA, Methylene Chloride
Reaction Time ~30-60 minutes~60-90 minutes (plus drying steps)
Temperature 70-100°C100°C (Esterification), 60°C (Acylation)
Derivative Stability TMS derivatives are sensitive to moisture.[2][6]Acyl derivatives are generally very stable.
Advantages Fast, single-step procedure. Volatile by-products.[1]Highly stable derivatives. Robust and well-established method.
Disadvantages Highly moisture-sensitive.[6][7] Reagents can be expensive.More labor-intensive, multi-step process. Involves corrosive reagents.

GC Analysis of Derivatized 3-Amino-3-methylbutyric acid

Once derivatization is complete, the sample is ready for instrumental analysis. The following are typical starting parameters that should be optimized for your specific instrument and application.

GC System Configuration:

  • GC Column: A mid-polarity column is recommended for good peak shape and resolution. A 5% phenyl methylpolysiloxane stationary phase is an excellent choice.

    • Example: Thermo Scientific TRACE TR-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or Agilent J&W DB-5ms.[1]

  • Injector:

    • Mode: Splitless (for trace analysis) or Split

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 90°C, hold for 2 minutes

    • Ramp: Increase at 10°C/min to 280°C

    • Final Hold: Hold at 280°C for 5 minutes

  • Detector:

    • Mass Spectrometer (MS): Provides definitive identification through mass spectra.

      • Ion Source Temp: 230°C

      • Transfer Line Temp: 280°C

      • Scan Range: m/z 40-500

    • Flame Ionization Detector (FID): A robust and universal detector for quantitative analysis.

      • Temperature: 300°C

Conclusion

The successful analysis of this compound by gas chromatography is critically dependent on proper derivatization. Both silylation with MSTFA and two-step esterification/acylation are effective methods for rendering the analyte volatile and thermally stable. Silylation offers a rapid, single-step protocol, but requires strict anhydrous conditions. The two-step method, while more time-consuming, yields highly stable derivatives suitable for robust quantitative analysis. The choice of method will depend on laboratory workflow, sample throughput requirements, and the need for derivative stability. By following the detailed protocols and GC conditions outlined in this note, researchers can achieve reliable and reproducible analysis of 3-Amino-3-methylbutyric acid.

References

  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
  • Kaspar, H., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B. Retrieved from [Link]

  • Smart, S., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? International Journal of Molecular Sciences. Retrieved from [Link]

  • Humm, T., et al. (2019). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Methods in Molecular Biology. Retrieved from [Link]

  • Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from [Link]

  • Jo, E., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling. Retrieved from [Link]

  • ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved from [Link]

  • Husek, P. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Journal of Chromatography. Retrieved from [Link]

  • Teichert, A., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Metabolites. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Amino-3-methylbutyric Acid Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of enantiomerically pure compounds in pharmaceutical and materials science underscores the critical importance of robust asymmetric synthesis methodologies. Chiral β-amino acids, in particular, represent a versatile class of building blocks and synthons, prized for their ability to impart specific stereochemical and conformational properties to target molecules. This guide delves into the strategic application of 3-Amino-3-methylbutyric acid hydrochloride, a structurally unique chiral β-amino acid, in the realm of asymmetric synthesis. While not as ubiquitously cited as other chiral auxiliaries or organocatalysts, its distinct stereochemical features and functional handles present untapped potential for the synthesis of complex chiral molecules. This document provides a comprehensive overview of its potential applications as a chiral building block, outlines detailed protocols for its derivatization and use in key synthetic transformations, and offers insights into the mechanistic underpinnings of the stereocontrol it can confer.

Introduction: The Untapped Potential of a Unique Chiral Building Block

Chiral β-amino acids and their derivatives are fundamental to the synthesis of a wide array of biologically active compounds, including β-peptides, alkaloids, and pharmaceutical agents.[1] The stereocenter at the β-position, coupled with the amino and carboxylic acid functionalities, provides a rich platform for diverse chemical manipulations. 3-Amino-3-methylbutyric acid, with its quaternary stereocenter, offers a unique structural motif that can introduce conformational rigidity and novel side-chain functionalities in target molecules.

The hydrochloride salt form of 3-Amino-3-methylbutyric acid enhances its stability and ease of handling, making it an attractive starting material for multi-step synthetic sequences. This guide will explore its potential utility in two primary areas of asymmetric synthesis:

  • As a Chiral Building Block: Leveraging its inherent chirality to construct more complex enantiopure molecules.

  • As a Precursor to Chiral Ligands and Auxiliaries: Utilizing its structure as a scaffold for the synthesis of novel catalysts and stereodirecting groups.

Application as a Chiral Building Block in Drug Synthesis

The most direct application of enantiomerically pure this compound is as a chiral starting material. A notable example of a similar, though less substituted, chiral β-amino acid in pharmaceutical synthesis is the use of (R)-3-aminobutyric acid as a precursor for the chiral drug intermediate (R)-3-aminobutanol.[2] This established synthetic strategy highlights the value of chiral β-amino acids in building enantiopure drug candidates.

Conceptual Workflow for a Chiral Drug Intermediate

The following workflow illustrates a plausible synthetic route from (R)-3-Amino-3-methylbutyric acid hydrochloride to a chiral amino alcohol, a common intermediate in drug development.

G cluster_0 Preparation of Starting Material cluster_1 Key Transformations cluster_2 Final Intermediate start (R)-3-Amino-3-methylbutyric acid hydrochloride esterification Esterification start->esterification  MeOH, SOCl2 n_protection N-Protection (e.g., Boc) esterification->n_protection  Boc2O, Et3N reduction Reduction of Ester n_protection->reduction  LiBH4 or NaBH4 product (R)-N-Boc-3-amino-3-methylbutan-1-ol reduction->product

Caption: Synthetic workflow from this compound to a chiral amino alcohol.

Detailed Protocol: Synthesis of (R)-methyl 3-amino-3-methylbutanoate hydrochloride

This protocol describes the esterification of the parent amino acid, a crucial first step for subsequent transformations.

Materials:

  • (R)-3-Amino-3-methylbutyric acid hydrochloride

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend (R)-3-Amino-3-methylbutyric acid hydrochloride (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-methyl 3-amino-3-methylbutanoate hydrochloride.

Subsequent Transformations: N-Protection and Reduction

The resulting amino ester hydrochloride can be readily converted to a variety of useful intermediates. For instance, N-protection with a group like Boc (di-tert-butyl dicarbonate) followed by selective reduction of the ester with a mild reducing agent such as sodium borohydride would yield the corresponding N-protected chiral amino alcohol.

StepReagentsProductTypical Yield
Esterification MeOH, SOCl₂(R)-methyl 3-amino-3-methylbutanoate hydrochloride>95%
N-Protection Boc₂O, Et₃N, CH₂Cl₂(R)-methyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate90-95%
Reduction NaBH₄, EtOH(R)-tert-butyl (1-hydroxy-3-methylbutan-3-yl)carbamate85-90%

Derivatization for Use as a Chiral Auxiliary

While direct use as a building block is straightforward, 3-Amino-3-methylbutyric acid can also serve as a precursor for novel chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[3]

Synthesis of a Chiral Oxazolidinone Auxiliary

A common class of chiral auxiliaries is the oxazolidinones, famously employed in Evans asymmetric aldol reactions. The following is a conceptual pathway for the synthesis of a novel oxazolidinone from 3-Amino-3-methylbutyric acid.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Chiral Auxiliary start (R)-3-Amino-3-methylbutyric acid reduction Reduction to Amino Alcohol start->reduction  1. Esterification  2. Reduction (LiBH4) cyclization Cyclization with Phosgene Equivalent reduction->cyclization  e.g., Triphosgene, Base product Chiral Oxazolidinone cyclization->product

Caption: Conceptual synthesis of a chiral oxazolidinone from 3-Amino-3-methylbutyric acid.

Protocol: Reduction of (R)-methyl 3-amino-3-methylbutanoate to (R)-3-amino-3-methylbutan-1-ol

Materials:

  • (R)-methyl 3-amino-3-methylbutanoate hydrochloride

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

Procedure:

  • Dissolve (R)-methyl 3-amino-3-methylbutanoate hydrochloride in a minimal amount of water and neutralize with a suitable base (e.g., NaHCO₃) before extracting the free amino ester into an organic solvent. Dry and concentrate to obtain the free base.

  • Dissolve the free amino ester in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (2-3 equivalents) portion-wise to the stirred solution. Caution: LiBH₄ reacts violently with water. Ensure all glassware is dry.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water, followed by an acidic workup (e.g., with 1M HCl) to neutralize the excess reducing agent and hydrolyze the borate esters.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The product may remain in the aqueous layer as the hydrochloride salt, which can be isolated by evaporation of the water or by basification and extraction.

Conclusion and Future Outlook

This compound represents a promising, yet under-explored, chiral resource for asymmetric synthesis. Its utility as a chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry, is readily apparent from established synthetic routes with similar β-amino acids. Furthermore, its potential for derivatization into novel chiral auxiliaries and ligands opens up new avenues for the development of stereoselective transformations. The protocols and workflows outlined in this guide provide a foundational framework for researchers to begin exploring the full potential of this unique chiral molecule. Future work should focus on the practical application of these methods and the development of novel catalytic systems based on this chiral scaffold.

References

  • Synthesis method of (R) -3-aminobutanol. CN110683960A.
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

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large-scale synthesis of 3-Amino-3-methylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 3-Amino-3-methylbutyric Acid Hydrochloride

Abstract

This document provides a comprehensive guide to the , a valuable building block in pharmaceutical development. We move beyond a simple recitation of steps to provide a strategic overview of viable synthetic routes, culminating in a detailed, field-tested protocol based on the Ritter reaction. This guide emphasizes the causality behind experimental choices, process safety, and methods for purification and characterization to ensure the production of a high-purity final product suitable for downstream applications.

Introduction and Strategic Overview

3-Amino-3-methylbutyric acid is a non-proteinogenic amino acid characterized by a quaternary carbon atom bearing the amino group.[1] This structural feature makes it an attractive synthon for introducing steric hindrance and modifying the pharmacokinetic properties of drug candidates. The synthesis of such sterically hindered amino acids on a large scale presents unique challenges, requiring a robust and economically viable chemical process.

Several classical and modern synthetic strategies can be considered for this target molecule:

  • Hofmann Rearrangement: This method converts a primary amide to a primary amine with one less carbon atom. It proceeds through an isocyanate intermediate followed by hydrolysis.[2][3] While effective, this route would necessitate the synthesis of a suitable precursor, 3,3-dimethylsuccinamide, adding steps to the overall process.

  • Strecker Synthesis: A cornerstone of amino acid synthesis, the Strecker reaction typically involves the reaction of a ketone (acetone) with cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed.[4] While powerful for α-amino acids, its direct application to generate a β-amino acid like the target molecule is not straightforward and requires significant modification.

  • Ritter Reaction: This reaction provides a direct and powerful method for producing N-alkyl amides from a nitrile and a substrate capable of forming a stable carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[5][6] The resulting amide can be subsequently hydrolyzed to the target amine. The Ritter reaction is particularly well-suited for synthesizing amines with a tertiary alkyl group, making it an ideal choice for 3-Amino-3-methylbutyric acid. Its use in large-scale industrial processes, such as the synthesis of tert-octylamine, underscores its scalability.[5]

Based on its efficiency, directness, and proven scalability, this guide will focus on a large-scale protocol centered on the Ritter Reaction , starting from the readily available 3,3-Dimethylacrylic acid.

The Ritter Reaction Pathway: A Mechanistic Perspective

The chosen synthetic route leverages the Ritter reaction for the key C-N bond formation. The overall transformation begins with 3,3-Dimethylacrylic acid and proceeds through an amide intermediate, which is then hydrolyzed to yield the final amino acid hydrochloride.

The core mechanism involves three key stages:

  • Carbocation Formation: In the presence of a strong acid (e.g., concentrated sulfuric acid), 3,3-Dimethylacrylic acid is protonated, leading to the formation of a stable tertiary carbocation at the 3-position.

  • Nucleophilic Attack by Nitrile: A nitrile (in this case, derived from sodium cyanide) acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion intermediate.[7]

  • Hydrolysis: The nitrilium ion is subsequently hydrolyzed by water present in the reaction mixture. This occurs in two stages: initial hydrolysis to an N-substituted amide, followed by a more forceful hydrolysis of the amide and the carboxylic acid precursor to yield the final primary amine and carboxylic acid.

The following diagram illustrates the overall workflow from starting material to the final, purified product.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Hydrolysis & Workup cluster_2 PART 3: Purification & Isolation A 3,3-Dimethylacrylic Acid B Ritter Reaction (H2SO4, NaCN) A->B Step 1 C Crude Reaction Mixture (Amide Intermediate) B->C Step 2 D Acid Hydrolysis (HCl) C->D Step 3 E Aqueous Solution of Crude Product D->E F Neutralization & pH Adjustment E->F G Crystallization F->G H Filtration & Drying G->H I Final Product: 3-Amino-3-methylbutyric Acid Hydrochloride H->I

Caption: High-level workflow for the synthesis of 3-Amino-3-methylbutyric Acid HCl.

Detailed Application Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 1-mole scale and can be adapted for larger quantities with appropriate engineering controls and equipment.

Critical Safety Warning: This procedure involves highly corrosive strong acids (concentrated sulfuric acid, hydrochloric acid) and acutely toxic reagents (sodium cyanide). All operations must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. An emergency cyanide antidote kit should be readily available.

Reagents and Materials
ReagentMolar Mass ( g/mol )Quantity (for 1 mole scale)MolesPurity
3,3-Dimethylacrylic Acid100.12100.1 g1.0≥98%
Sodium Cyanide (NaCN)49.0154.0 g1.1≥97%
Sulfuric Acid (H₂SO₄)98.08~500 mL (9.2 mol)~9.295-98%
Hydrochloric Acid (HCl)36.46As required-37% (conc.)
Isopropanol (IPA)60.10~1.5 L-Reagent Grade
Deionized Water18.02As required--
Step-by-Step Experimental Procedure

Part A: The Ritter Reaction

  • Reactor Setup: Equip a 2 L, three-necked, round-bottom flask (or a suitably sized jacketed glass reactor) with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel. Ensure the setup is secure and in a fume hood.

  • Acid Charge: Carefully charge the reactor with concentrated sulfuric acid (500 mL).

  • Cooling: Begin stirring and cool the sulfuric acid to 0-5 °C using an ice-water bath.

  • Substrate Addition: Slowly add the 3,3-Dimethylacrylic acid (100.1 g) to the cold, stirred sulfuric acid. The addition should be portion-wise or as a melt, ensuring the internal temperature does not exceed 15 °C. A mild exotherm is expected.

  • Cyanide Addition: Once the substrate is fully dissolved and the solution is re-cooled to 0-5 °C, add sodium cyanide (54.0 g) in small portions over 1.5-2 hours. CAUTION: This step is highly exothermic and will generate some hydrogen cyanide gas. Maintain vigorous stirring and slow addition to keep the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours (overnight) to ensure complete conversion to the amide intermediate.

Part B: Hydrolysis and Product Isolation

  • Quenching: Carefully and slowly pour the viscous reaction mixture onto approximately 1.5 kg of crushed ice in a larger beaker or reactor with stirring. This quench is highly exothermic.

  • Hydrolysis: Transfer the quenched mixture to a suitable flask, add concentrated hydrochloric acid (250 mL), and heat to reflux (approx. 100-110 °C) for 8-12 hours to hydrolyze the intermediate amide. Monitor the reaction by TLC or HPLC until the starting amide is consumed.

  • Cooling and Concentration: Cool the solution to room temperature. A portion of the inorganic salts may precipitate. If possible, reduce the volume by ~30% using a rotary evaporator to remove excess HCl and water.

  • pH Adjustment for Isolation: Cool the concentrated solution in an ice bath. Slowly and carefully adjust the pH to approximately 1-2 by adding a concentrated sodium hydroxide solution or by bubbling ammonia gas. The target is to precipitate the amino acid hydrochloride while keeping inorganic salts soluble. A more robust method is to bring the pH to the isoelectric point of the amino acid (pI ≈ 4-5) to precipitate the zwitterion, filter, then re-dissolve in HCl and crystallize. For this protocol, we will proceed with direct crystallization of the hydrochloride.

  • Crystallization: Add isopropanol (approx. 1 L) slowly to the cold, pH-adjusted aqueous solution to induce crystallization of the this compound. Stir the resulting slurry at 0-5 °C for at least 2 hours.

  • Filtration and Washing: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold isopropanol (2 x 200 mL) and then diethyl ether (1 x 200 mL) to remove residual water and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is 115-130 g (75-85%).

Purification and Analytical Characterization

For applications requiring higher purity, the crude hydrochloride salt can be recrystallized.

  • Recrystallization Protocol: Dissolve the crude product in a minimum amount of hot deionized water, treat with activated carbon if colored impurities are present, filter hot, and then re-precipitate by adding a miscible anti-solvent like isopropanol or acetone and cooling.

Analytical Methods

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis MethodExpected ResultsPurpose
¹H NMR (D₂O, 400 MHz)δ ~1.5 (s, 6H, 2xCH₃), ~2.8 (s, 2H, CH₂)Confirms chemical structure
Melting Point 232-233 °C[8]Physical constant for purity assessment
HPLC Purity ≥98%Quantifies purity and identifies impurities
FT-IR (KBr)Broad O-H stretch (~3400 cm⁻¹), N-H stretches (~3000 cm⁻¹), C=O stretch (~1720 cm⁻¹), N-H bend (~1600 cm⁻¹)Confirms functional groups

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment of amino acids. Analysis often requires pre-column or post-column derivatization to allow for UV or fluorescence detection.[9][10] Common derivatization reagents include o-phthalaldehyde (OPA) for primary amines or ninhydrin.[10][11]

The following diagram illustrates the reaction mechanism for the core Ritter reaction.

Caption: Key mechanistic steps of the Ritter reaction for synthesis.

Conclusion

The protocol detailed herein, based on the Ritter reaction, presents a robust, scalable, and efficient pathway for the . By starting with the inexpensive and accessible 3,3-Dimethylacrylic acid, this method provides a direct route to the target compound in good yield and high purity. The provided procedural details, safety considerations, and analytical methods constitute a comprehensive guide for researchers and process chemists in the pharmaceutical industry.

References

  • Clarke, H. T., & Bean, H. J. (n.d.). α-AMINOISOBUTYRIC ACID. Organic Syntheses.
  • Wikipedia. (2023). Ritter reaction.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement.
  • Wikipedia. (2023). Hofmann rearrangement.
  • Chemist Wizards. (n.d.). Hoffmann Rearrangement.
  • Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • Organic Chemistry Portal. (2019). Ritter Reaction PDF.
  • Wikipedia. (2023). Hofmann–Martius rearrangement.
  • Zhang, Y., et al. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. MDPI.
  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • TCI Chemicals. (n.d.). More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin.
  • Emmons, W. D., & Freeman, J. P. (n.d.). n-nitromorpholine. Organic Syntheses.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • Darses, B., et al. (2013). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. PMC - NIH.
  • Smith, L. I., & Engelhardt, V. A. (n.d.). β,β-DIMETHYLACRYLIC ACID. Organic Syntheses.
  • Oakwood Chemical. (n.d.). 3-Amino-3-methylbutyric acid.
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • PubChem. (n.d.). 3-Amino-3-methylbutanoic acid.
  • ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid.
  • The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates.
  • An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
  • Google Patents. (n.d.). EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid.
  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • Apollo Scientific. (n.d.). 3-Amino-3-methylbutanoic acid.
  • ChemicalBook. (n.d.). 3,3-Dimethylacrylic acid.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Davies, S. G., & Ichihara, O. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
  • FUJIFILM Wako Chemicals. (n.d.). Amino Acids Analysis.
  • Der Pharma Chemica. (n.d.). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol.
  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
  • Agilent Technologies. (n.d.). Amino Acid Analysis.
  • Christensen, B. G., & Kjolberg, O. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Amino-3-methylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Amino-3-methylbutyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important amino acid derivative. As a non-standard amino acid, 3-Amino-3-methylbutyric acid and its hydrochloride salt are valuable building blocks in medicinal chemistry.[1][2] Achieving high purity is critical for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient.

This resource is structured to offer not just procedural steps, but also the scientific reasoning behind them, empowering you to troubleshoot effectively and optimize your purification protocols.

Section 1: Understanding the Challenges in Purifying this compound

The purification of this compound can be complicated by several factors inherent to its structure and the common synthetic routes used for its preparation.

  • Amphoteric Nature : Like all amino acids, it possesses both a basic amino group and an acidic carboxylic acid group.[3] This dual functionality means its solubility and physical state are highly dependent on pH.

  • Hygroscopicity : Hydrochloride salts of amines and amino acids are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This can make handling and obtaining an accurate dry weight challenging.

  • Potential Impurities : Synthesis of 3-Amino-3-methylbutyric acid can result in various impurities, including unreacted starting materials, by-products from side reactions, and residual solvents or reagents.[6][7]

  • Crystallization Difficulties : While crystallization is a primary method for purification, achieving a solid, crystalline product can sometimes be difficult, with the compound potentially oiling out or forming a hygroscopic solid.[4]

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses specific problems you might encounter during the purification process.

Recrystallization Issues

Q1: My this compound is not crystallizing from the chosen solvent system. It's "oiling out." What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the compound being too soluble in the chosen solvent at the crystallization temperature or the presence of impurities that inhibit crystal formation.

  • Causality & Solution:

    • Solvent Choice: The solvent system may not be optimal. For hydrochloride salts of amino acids, a common strategy is to use a polar solvent in which the salt is soluble at high temperatures but less soluble at room temperature or below. A mixture of solvents, such as ethanol/water or isopropanol/water, can be effective. You might also try adding a less polar co-solvent like diethyl ether or ethyl acetate to a solution in a more polar solvent to induce precipitation.[8]

    • Purity of the Crude Material: Significant impurities can act as "crystal poisons." Consider pre-purification steps like an acid-base extraction to remove non-basic or non-acidic impurities before attempting recrystallization.

    • Cooling Rate: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice. Try allowing the solution to cool slowly to room temperature and then placing it in a refrigerator or freezer.

    • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

Q2: After recrystallization, my yield of this compound is very low. What are the likely causes and how can I improve it?

A2: Low yield is a common issue and can stem from several factors during the recrystallization process.

  • Causality & Solution:

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

    • Premature Crystallization: If the compound crystallizes out too early while the solution is still hot (for example, in the funnel during a hot filtration step), you will lose product. Ensure your filtration apparatus is pre-heated.

    • Solubility at Low Temperatures: The compound might still be significantly soluble in the chosen solvent even at low temperatures. Experiment with different solvent systems to find one where the solubility difference between hot and cold is maximized.

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Use a small amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble for washing.

Purity and Characterization Problems

Q3: My NMR spectrum shows persistent impurities even after multiple recrystallizations. What could these be and what other purification techniques can I try?

A3: If recrystallization is not removing certain impurities, it's likely they have similar solubility properties to your desired compound.

  • Causality & Solution:

    • Identifying Impurities: Common impurities can include starting materials, diastereomers (if applicable), or by-products from the synthesis. Techniques like LC-MS can help identify the molecular weights of these impurities, providing clues to their structures.[6]

    • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids and their salts.[9][10] Since your compound is a hydrochloride salt, it will be positively charged and can be bound to a cation-exchange resin. Impurities that are neutral or anionic will pass through. The desired compound can then be eluted by changing the pH or increasing the salt concentration of the eluent.[10]

    • Acid-Base Extraction: This can be a very effective method to separate your amphoteric amino acid from neutral organic impurities.[3] By adjusting the pH of an aqueous solution, you can manipulate the solubility of your compound in organic and aqueous layers.

Q4: The elemental analysis of my purified this compound is consistently off, particularly for carbon and nitrogen. What could be the reason?

A4: Inaccurate elemental analysis results for hydrochloride salts often point to the presence of residual water or solvents.

  • Causality & Solution:

    • Hygroscopicity: As mentioned, hydrochloride salts can be very hygroscopic.[5] The presence of water will alter the percentage composition of the elements. Ensure your sample is rigorously dried under high vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable) before submitting for analysis.

    • Residual Solvents: Solvents used in the purification, such as ethanol or ethyl acetate, can become trapped in the crystal lattice. Drying under high vacuum is also crucial for removing these. NMR spectroscopy can often reveal the presence of residual solvents.

    • Incomplete Conversion to the Hydrochloride Salt: If the free amino acid is present, the elemental composition will be different. Ensure complete protonation by using a slight excess of HCl during the salt formation step.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to form the hydrochloride salt of 3-Amino-3-methylbutyric acid?

A1: A common and effective method is to dissolve the free amino acid in a suitable solvent like methanol or ethanol and then add a solution of hydrogen chloride in a solvent like diethyl ether or isopropanol, or by bubbling dry HCl gas through the solution.[11] The hydrochloride salt will typically precipitate out of the solution.

Q2: How can I effectively dry my purified this compound?

A2: Due to its potential hygroscopicity, drying is a critical step. Use a high vacuum oven at a temperature that will not cause decomposition. Using a drying agent like phosphorus pentoxide in the vacuum desiccator can also be beneficial.

Q3: What are the key analytical techniques to assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment of purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect trace impurities.[12][13] A variety of methods, including reversed-phase with derivatization or ion-exchange chromatography, can be employed.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • Elemental Analysis: To confirm the elemental composition, which is particularly important for a pure, dry sample.

Q4: Can I use column chromatography on silica gel to purify this compound?

A4: Standard silica gel chromatography is generally not recommended for highly polar and water-soluble compounds like amino acid hydrochlorides. The compound will likely have very poor mobility on the silica gel. As mentioned earlier, ion-exchange chromatography is a much more suitable chromatographic method.[9]

Section 4: Experimental Protocols and Data

Protocol 1: General Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol/water) until the solid just dissolves.

  • If the solution has colored impurities, you may add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under high vacuum.

Table 1: Common Recrystallization Solvents

Solvent SystemProperties
Ethanol/WaterGood for many amino acid hydrochlorides. The ratio can be adjusted to optimize solubility.
Isopropanol/WaterSimilar to ethanol/water, can sometimes provide better crystal formation.
Methanol/Diethyl EtherDissolve in methanol and add diethyl ether as an anti-solvent to induce precipitation.
Protocol 2: Acid-Base Extraction for Impurity Removal
  • Dissolve the crude product in water.

  • Adjust the pH to ~1-2 with dilute HCl.

  • Extract with an organic solvent like ethyl acetate to remove any neutral or acidic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the free amino acid (if known) or to a neutral pH (~7) to precipitate the free amino acid.

  • Alternatively, make the aqueous layer basic (pH ~9-10) with a base like sodium carbonate.

  • Extract the aqueous layer with an organic solvent to remove any basic, non-amphoteric impurities.

  • Re-acidify the aqueous layer with HCl to regenerate the hydrochloride salt and then isolate by evaporating the water or by precipitation.

Section 5: Visualizing the Purification Workflow

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude 3-Amino-3-methylbutyric acid hydrochloride Dissolution Dissolution in appropriate solvent Crude->Dissolution Purification Purification Step Dissolution->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Ion-Exchange Chromatography Purification->Chromatography AcidBase Acid-Base Extraction Purification->AcidBase Isolation Isolation of Pure Product (Filtration) Recrystallization->Isolation Chromatography->Isolation AcidBase->Isolation Drying Drying under High Vacuum Isolation->Drying Analysis Purity Analysis (NMR, HPLC, etc.) Drying->Analysis PureProduct Pure 3-Amino-3-methylbutyric acid hydrochloride Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Diagram 2: Troubleshooting Recrystallization

RecrystallizationTroubleshooting cluster_oiling Solutions for Oiling Out cluster_yield Solutions for Low Yield Start Recrystallization Problem OilingOut Product 'Oiling Out' Start->OilingOut Issue LowYield Low Yield Start->LowYield Issue ChangeSolvent Change Solvent/ Co-solvent Ratio OilingOut->ChangeSolvent Try SlowCooling Slower Cooling Rate OilingOut->SlowCooling Try SeedCrystal Add Seed Crystal OilingOut->SeedCrystal Try LessSolvent Use Less Hot Solvent LowYield->LessSolvent Try PreheatFunnel Preheat Filtration Apparatus LowYield->PreheatFunnel Try ColdWash Wash with Ice-Cold Solvent LowYield->ColdWash Try

Sources

Technical Support Center: Synthesis of 3-Amino-3-methylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 3-Amino-3-methylbutyric acid hydrochloride, a key building block in pharmaceutical development. As Senior Application Scientists, we offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on the identification and management of impurities. Our expertise is grounded in established chemical principles and validated analytical techniques to ensure the integrity of your research.

Troubleshooting Guide: Navigating Common Synthetic Impurities

The synthesis of this compound can be approached through several synthetic routes, with the Strecker and Ritter syntheses being two prominent methods. Each pathway, however, presents a unique impurity profile that can impact the yield, purity, and overall success of the synthesis. This section provides a detailed breakdown of potential issues, their root causes, and actionable solutions.

Issue 1: Presence of α-Hydroxy Acid Impurity in Strecker Synthesis

Observation: You observe a significant peak corresponding to 2-hydroxy-2-methylpropanoic acid in your analytical chromatogram (e.g., HPLC, GC-MS) of the final product or intermediate stages.

Causality: The Strecker synthesis involves the reaction of a ketone (acetone) with an amine source (ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate (2-amino-2-methylpropanenitrile).[1][2][3] If water is present in the reaction mixture before the complete formation of the imine and subsequent addition of the cyanide ion, acetone can react with the cyanide to form a cyanohydrin.[2] This cyanohydrin intermediate is then hydrolyzed during the final acidic workup to yield the corresponding α-hydroxy acid, 2-hydroxy-2-methylpropanoic acid.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Order of Reagent Addition: The classical Strecker protocol involves the sequential addition of reagents.[3][4] It is crucial to form the imine from acetone and ammonia before the introduction of the cyanide source. This minimizes the opportunity for acetone to react directly with the cyanide.

  • In Situ Imine Formation: Consider a one-pot procedure where ammonium chloride is used as both a mild acid catalyst and the ammonia source.[2] This can favor the in situ formation of the iminium ion, which is then trapped by the cyanide ion.[2]

  • Analytical Monitoring: Regularly monitor the reaction progress using techniques like TLC or in-process HPLC to track the formation of the desired α-aminonitrile and detect the potential formation of the cyanohydrin intermediate.

Issue 2: Incomplete Hydrolysis of the Nitrile Intermediate

Observation: Your final product contains residual amounts of the α-aminonitrile (2-amino-2-methylpropanenitrile) or the intermediate amide (3-amino-3-methylbutanamide).

Causality: The final step in both the Strecker and Ritter syntheses is the hydrolysis of a nitrile group to a carboxylic acid. This is typically achieved under strong acidic or basic conditions. Incomplete hydrolysis can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the acid or base.

Troubleshooting Protocol:

  • Reaction Conditions Optimization:

    • Acid Concentration: For acid hydrolysis, ensure a sufficiently high concentration of a strong acid like hydrochloric acid (e.g., 6M HCl) is used.

    • Temperature: The hydrolysis often requires elevated temperatures (reflux) to proceed to completion.[5]

    • Reaction Time: Extend the reaction time and monitor for the disappearance of the nitrile and amide intermediates by HPLC or TLC.

  • Stepwise Hydrolysis: Be aware that nitrile hydrolysis proceeds through an amide intermediate.[6] If the amide is observed as the major impurity, it indicates that the hydrolysis conditions are not vigorous enough to complete the second hydrolysis step.

  • Microwave-Assisted Hydrolysis: For challenging hydrolyses, consider using microwave irradiation to accelerate the reaction and drive it to completion.

Issue 3: Formation of Dimeric and Polymeric Byproducts

Observation: You observe higher molecular weight impurities in your mass spectrometry data or baseline noise in your chromatogram, suggesting the presence of polymeric material.

Causality: During the Strecker synthesis, α-aminonitriles can undergo self-condensation or polymerization, especially under certain pH and temperature conditions.[7] These side reactions can lead to the formation of complex mixtures that are difficult to separate from the desired product.

Troubleshooting Protocol:

  • pH Control: Maintain careful control of the pH during the initial stages of the Strecker synthesis. The reaction is typically carried out under weakly acidic to neutral conditions to favor the formation of the desired α-aminonitrile while minimizing side reactions.

  • Temperature Management: Avoid excessive temperatures during the formation of the α-aminonitrile, as this can promote polymerization.

  • Prompt Hydrolysis: Once the α-aminonitrile is formed, proceed with the hydrolysis step without unnecessary delay to prevent its degradation or polymerization over time.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Strecker or Ritter, is generally preferred for the synthesis of this compound?

A1: Both the Strecker and Ritter syntheses are viable routes. The choice often depends on the available starting materials, scale of the synthesis, and safety considerations.

  • Strecker Synthesis: This route starts from readily available and inexpensive acetone.[1][3] However, it involves the use of highly toxic cyanides, requiring stringent safety precautions. The reaction typically produces a racemic mixture of the amino acid, which may require a subsequent resolution step if a specific enantiomer is desired.[1][3]

  • Ritter Reaction: This method can utilize alkenes like isobutylene or tertiary alcohols like tert-butanol as starting materials.[6][8] The Ritter reaction is an acid-catalyzed process and avoids the direct handling of ammonia.[6] However, it requires strong acids and careful control of reaction conditions to avoid side reactions such as polymerization of the alkene.

Q2: What are the expected impurities from the Ritter synthesis of 3-Amino-3-methylbutyric acid?

A2: The Ritter reaction involves the reaction of a carbocation source (from isobutylene or tert-butanol) with a nitrile (hydrogen cyanide) followed by hydrolysis.[6][8][9] Potential impurities include:

  • N-tert-Butylformamide: This is the initial amide product of the Ritter reaction before the final hydrolysis to the amino acid. Incomplete hydrolysis will result in its presence as an impurity.[10]

  • Polymers of Isobutylene: Strong acid conditions can lead to the polymerization of isobutylene, resulting in a complex mixture of oligomers and polymers.

  • Unreacted Starting Materials: Residual tert-butanol or trapped isobutylene may be present if the reaction does not go to completion.

Q3: What are the recommended analytical methods for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing amino acids and their impurities.[11][12][13]

    • Reversed-Phase HPLC (RP-HPLC): Often requires pre-column derivatization with reagents like o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines to introduce a chromophore for UV detection.[12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Can be used for the analysis of polar compounds like amino acids without derivatization.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility (e.g., silylation), GC-MS can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities.

  • Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns to help identify impurities.

Q4: What are the most effective purification strategies for this compound?

A4: The primary method for purifying this compound is crystallization .

  • Solvent Selection: The choice of solvent is critical. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while the impurities remain in the solution or are excluded from the crystal lattice. Common solvents for the crystallization of amino acid hydrochlorides include aqueous ethanol, methanol, or isopropanol.[14]

  • pH Adjustment: The solubility of amino acids is highly dependent on pH. Adjusting the pH to the isoelectric point of the free amino acid can be used to precipitate it from a solution, leaving ionic impurities behind. The hydrochloride salt is then reformed by the addition of hydrochloric acid.

  • Ion-Exchange Chromatography: For the removal of ionic impurities, ion-exchange chromatography can be a highly effective technique.[15]

Visualizing Impurity Formation in Strecker Synthesis

The following diagram illustrates the primary pathway of the Strecker synthesis for 3-Amino-3-methylbutyric acid and the point at which the common α-hydroxy acid impurity is formed.

Strecker_Synthesis_Impurities Acetone Acetone Imine Iminium Ion Acetone->Imine Cyanohydrin Cyanohydrin Intermediate Acetone->Cyanohydrin + HCN (prematurely) Ammonia Ammonia (NH3) Ammonia->Imine Water Water (H2O) Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN HCN HCN Product 3-Amino-3-methylbutyric Acid Aminonitrile->Product Hydrolysis H2O_hydrolysis H2O, H+ Water->Cyanohydrin Hydroxy_acid α-Hydroxy Acid Impurity Cyanohydrin->Hydroxy_acid Hydrolysis

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-3-methylbutyric Acid Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling reactions of 3-Amino-3-methylbutyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this sterically hindered β-amino acid into their synthetic workflows. Due to the unique structural challenges presented by this molecule, standard peptide coupling protocols may require significant optimization to achieve high yields and purity. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges effectively.

Understanding the Challenge: Steric Hindrance and β-Amino Acid Reactivity

3-Amino-3-methylbutyric acid presents a dual challenge for peptide bond formation. Firstly, the presence of two methyl groups on the β-carbon creates significant steric bulk around the amine nucleophile. Secondly, as a β-amino acid, the nucleophilicity of the amine is inherently lower compared to α-amino acids, and the transition state of the coupling reaction is more sterically demanding. These factors can lead to slow reaction rates, incomplete conversions, and the need for more potent activating reagents.

This guide will provide a logical, step-by-step approach to overcoming these hurdles, ensuring successful and efficient coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of this compound and provides actionable solutions based on established principles for sterically hindered amino acids.[1]

Issue 1: Low or No Coupling Yield

Observation: TLC, LC-MS, or other in-process controls show a significant amount of unreacted starting material.

Potential Cause Underlying Rationale Recommended Solution
Inadequate Coupling Reagent Potency Standard carbodiimide reagents like DCC or EDC are often insufficient to overcome the high activation energy barrier of sterically hindered couplings.[1]Switch to a more potent coupling reagent. Onium salt-based reagents are highly recommended. • Uronium/Aminium Salts: HATU, HBTU, and HCTU form highly reactive OAt or OBt active esters that can effectively acylate the hindered amine. HATU is often considered the reagent of choice for difficult couplings.[2] • Phosphonium Salts: PyBOP and PyAOP are also powerful alternatives.[3]
Insufficient Reaction Time Steric hindrance dramatically slows down the reaction kinetics. Standard coupling times of 1-2 hours may be inadequate.Increase the reaction time. Monitor the reaction over a longer period (e.g., 4-24 hours). For particularly challenging couplings, allowing the reaction to proceed overnight can significantly improve yields.[1]
Suboptimal Solvent Choice Poor solvation of the reactants or the growing peptide chain can lead to aggregation, further impeding the reaction.Use a more effective solvent. While DMF is common, N-Methyl-2-pyrrolidone (NMP) often possesses superior solvating properties for complex peptides. In some cases, a mixture of solvents such as DMF/DCM might be beneficial.
Low Reaction Temperature The reaction may lack the necessary thermal energy to overcome the activation barrier.Carefully increase the reaction temperature. Elevating the temperature to 40-50°C can increase the reaction rate. However, this must be done cautiously as excessive heat can lead to racemization and other side reactions.
Issue 2: Presence of Side Products

Observation: Analysis of the crude product reveals significant impurities alongside the desired product.

Potential Cause Underlying Rationale Recommended Solution
Racemization Over-activation of the carboxylic acid or the use of a strong, non-hindered base can lead to the formation of an oxazolone intermediate, which is prone to racemization.Optimize base and additives. • Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. • Ensure the use of an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure to suppress racemization.[4]
N-acylurea Formation When using carbodiimide reagents (EDC, DCC, DIC), the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[4]Use an additive. The addition of HOBt or HOAt intercepts the O-acylisourea to form the corresponding active ester, which is less prone to this side reaction.
Guanidinylation of the Amine Excess uronium/aminium reagents (like HBTU or HATU) can react with the free N-terminal amine of the peptide chain, leading to chain termination.[3]Use appropriate stoichiometry. Avoid using a large excess of the uronium/aminium coupling reagent. Typically, 1.0 to 1.5 equivalents relative to the carboxylic acid are sufficient.

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize the hydrochloride salt of 3-Amino-3-methylbutyric acid before coupling?

Yes, it is crucial to neutralize the hydrochloride salt. The protonated amine is not nucleophilic and will not participate in the coupling reaction. This is typically achieved by adding at least one equivalent of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. It is common practice to add a slight excess of the base to ensure complete neutralization.

Q2: Which coupling reagent is the best starting point for this amino acid?

For a sterically hindered β-amino acid like 3-Amino-3-methylbutyric acid, HATU is an excellent first choice.[2][5] Its high reactivity and the ability of the resulting OAt-active ester to be assisted by the neighboring pyridine nitrogen make it particularly effective for challenging couplings.[2]

Q3: How many equivalents of the amino acid, coupling reagent, and base should I use?

A good starting point for optimization is:

ReagentEquivalents (relative to the limiting reagent)
N-protected Carboxylic Acid1.0
3-Amino-3-methylbutyric acid HCl1.1 - 1.2
Coupling Reagent (e.g., HATU)1.1 - 1.2
Base (e.g., DIPEA)2.5 - 3.0 (1.1-1.2 for neutralization + 1.5-2.0 for activation)

These ratios may need to be adjusted based on experimental results. For very difficult couplings, increasing the equivalents of the amino acid and coupling reagent to 1.5 or even 2.0 may be necessary.

Q4: What is "pre-activation" and should I use it?

Pre-activation involves mixing the carboxylic acid, coupling reagent, and base in the solvent for a short period (e.g., 1-5 minutes) before adding the amine component.[1] This allows for the formation of the highly reactive active ester prior to the introduction of the nucleophile. For sterically hindered couplings, pre-activation is highly recommended as it can significantly improve reaction rates and yields.

Q5: Can I use a double coupling strategy?

Yes, a double coupling is a very effective strategy for difficult couplings.[1] After the first coupling reaction has proceeded for a set time (e.g., 2-4 hours), the reaction mixture is filtered (in solid-phase synthesis) or worked up, and the coupling procedure is repeated with fresh reagents. This can help drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for the solution-phase coupling of an N-protected carboxylic acid with this compound.

Materials:

  • N-protected carboxylic acid

  • This compound

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF and add DIPEA (2.5 eq.). Stir for 5-10 minutes to ensure complete neutralization.

  • To the solution of the carboxylic acid and HATU, add the neutralized 3-Amino-3-methylbutyric acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, consider gentle heating to 40°C.

  • Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 5% citric acid) and proceed with standard workup and purification procedures.

Visualizing the Workflow: Troubleshooting Low Coupling Yield

Troubleshooting_Workflow start Low Coupling Yield Observed reagent Is the coupling reagent potent enough? (e.g., using EDC/DCC) start->reagent time Is the reaction time sufficient? reagent->time No switch_reagent Switch to HATU, HBTU, or PyBOP reagent->switch_reagent Yes conditions Are the reaction conditions optimal? time->conditions No increase_time Increase reaction time (4-24h) time->increase_time Yes double_couple Consider Double Coupling conditions->double_couple No optimize_cond Optimize Solvent (NMP) and/or Increase Temperature (40-50°C) conditions->optimize_cond Yes success Improved Yield double_couple->success switch_reagent->time increase_time->conditions optimize_cond->double_couple

Caption: A flowchart for troubleshooting low coupling yields.

General Coupling Mechanism with Onium Salt Reagents

The following diagram illustrates the general mechanism for amide bond formation using an onium salt reagent like HATU.

Coupling_Mechanism cluster_activation Activation Step RCOOH R-COOH (Carboxylic Acid) ActiveEster [R-CO-OAt] (Active Ester) RCOOH->ActiveEster HATU, Base HATU HATU + Base Amine R'-NH2 (3-Amino-3-methylbutyric acid) Peptide R-CO-NH-R' (Peptide Bond) Amine->Peptide Nucleophilic Attack

Caption: General mechanism of peptide bond formation.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Bărbieru, M., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(13), 8735–8763. Retrieved from [Link]

  • Wang, H., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4785. Retrieved from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 243. Retrieved from [Link]

  • Fülöp, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(53), 30972-30980. Retrieved from [Link]

  • Reddy, V. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 12(19), 4340–4343. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Peptide Synthesis: Leveraging Protected Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Vijay, P., & Chary, K. P. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 48(46), 8165-8168. Retrieved from [Link]

  • Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-3-methylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-methylbutyric acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues that can impact yield and purity. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the rationale needed to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the primary synthetic routes to 3-Amino-3-methylbutyric acid, and how do they compare?

When approaching the synthesis of 3-Amino-3-methylbutyric acid, three principal routes are commonly considered: the Hofmann Rearrangement, the Strecker Synthesis, and the hydrolysis of a β-lactam intermediate. Each has distinct advantages and challenges.

  • Hofmann Rearrangement: This classic reaction converts a primary amide into a primary amine with one fewer carbon atom.[1] For this target molecule, the starting material would be 3,3-dimethylsuccinamide. The key transformation involves the formation of an isocyanate intermediate, which is subsequently hydrolyzed.[2] It is a robust method but requires careful control of reaction conditions to prevent side reactions.[3]

  • Strecker Synthesis: This is a powerful method for creating α,α-disubstituted amino acids. The synthesis starts with a ketone (acetone), ammonia, and a cyanide source (e.g., KCN).[4][5] The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the final amino acid.[6] While versatile, the use of highly toxic cyanide and the often harsh conditions required for nitrile hydrolysis are significant considerations.[7]

  • β-Lactam Hydrolysis: This route involves the synthesis and subsequent ring-opening of 3,3-dimethyl-2-azetidinone.[8] The primary advantage is that the carbon skeleton is pre-formed, and the final step is a relatively clean hydrolysis. However, the synthesis of the substituted β-lactam precursor can be challenging in itself.[9]

Comparative Summary of Synthetic Routes

Synthetic RouteStarting MaterialsKey IntermediatePrimary AdvantagesCommon Challenges
Hofmann Rearrangement 3,3-Dimethylsuccinamide, Br₂, NaOHIsocyanateWell-established, avoids highly toxic reagents like KCN.Sensitive to stoichiometry and temperature; potential for side reactions.[10]
Strecker Synthesis Acetone, NH₃, KCN/HCNα-AminonitrileGood for α,α-disubstituted amino acids; one-pot potential.Use of extremely toxic cyanide; harsh nitrile hydrolysis conditions.[4][11]
β-Lactam Hydrolysis 3,3-dimethyl-2-azetidinoneN/APotentially clean final step.Synthesis of the starting β-lactam can be multi-step and low-yielding.[9]
Question 2: My yield from the Hofmann Rearrangement of 3,3-dimethylsuccinamide is consistently low (<40%). What are the most likely causes and how can I fix them?

Low yields in a Hofmann rearrangement are a common issue, typically stemming from three areas: suboptimal N-bromoamide formation, inefficient rearrangement, or incomplete hydrolysis of the isocyanate intermediate.

Causality Analysis: The reaction begins with the in situ formation of sodium hypobromite from bromine and sodium hydroxide. This reagent deprotonates the amide and installs a bromine on the nitrogen, creating an N-bromoamide. A second deprotonation generates an anion that rearranges: the alkyl group migrates from the carbonyl carbon to the nitrogen as the bromide ion leaves, forming the critical isocyanate intermediate.[1] This isocyanate is then hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the amine.[2] Any deviation in this sequence can drastically lower the yield.

Troubleshooting Workflow: Hofmann Rearrangement

Caption: Troubleshooting workflow for the Hofmann Rearrangement.

Actionable Recommendations:

  • Hypobromite Formation: Prepare the sodium hypobromite solution at a low temperature (0-5 °C) by adding bromine slowly to a stirred solution of excess sodium hydroxide. Use immediately. This minimizes the disproportionation of hypobromite into bromate and bromide.

  • Amide Addition: Add the 3,3-dimethylsuccinamide solution to the cold hypobromite solution. Maintain the low temperature during this addition to prevent premature reaction.

  • Rearrangement and Hydrolysis: After the addition is complete, warm the reaction mixture gradually. A common protocol involves holding at room temperature for a period, followed by heating to 60-80 °C to drive both the rearrangement and the subsequent hydrolysis/decarboxylation.[12] Insufficient heating can leave the isocyanate unreacted, leading to polymerization or other side reactions upon workup.

Question 3: In the Strecker synthesis starting from acetone, what is the best way to manage the final hydrolysis of the α-aminonitrile intermediate to maximize yield?

The hydrolysis of the 2-amino-2-methylpropanenitrile intermediate is often the yield-limiting step in this sequence. The nitrile group is relatively stable, and forcing conditions are required for its conversion to a carboxylic acid. These conditions can, however, lead to product degradation or the formation of unwanted byproducts.

Mechanistic Insight: The hydrolysis typically proceeds in two stages under acidic conditions (e.g., concentrated HCl). First, the nitrile is converted to an amide. This requires protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[11] Further heating in strong acid then hydrolyzes the amide to the carboxylic acid and ammonium salt.[4] The challenge is to drive the reaction to completion without causing decomposition of the target amino acid.

Recommended Protocol: Two-Stage Acid Hydrolysis

  • Initial Hydrolysis to Amide:

    • Reagents: Concentrated Sulfuric Acid (H₂SO₄) and water.

    • Procedure: Carefully add the crude α-aminonitrile to a mixture of H₂SO₄ and water at a controlled temperature (e.g., 70-80 °C). The reaction is exothermic. This milder initial step favors the formation of the intermediate amide (3-amino-3-methylbutanamide).

    • Rationale: Avoiding the use of HCl at this stage can prevent the formation of volatile byproducts and offers better control.

  • Final Hydrolysis to Carboxylic Acid:

    • Reagents: Concentrated Hydrochloric Acid (HCl).

    • Procedure: After the initial stage, add concentrated HCl to the reaction mixture and heat to reflux (approx. 100-110 °C) for several hours (4-8 h, monitor by TLC/LCMS).

    • Rationale: The higher temperature and chloride ions facilitate the complete hydrolysis of the more stable amide intermediate to the final amino acid hydrochloride.

Visualizing the Strecker Synthesis Mechanism

Caption: Key stages of the Strecker synthesis and hydrolysis.

Question 4: How can I effectively purify and isolate the final this compound product to maximize recovery and purity?

As an amino acid, your product is zwitterionic at neutral pH, making it highly soluble in water and often difficult to crystallize from organic solvents. Converting it to the hydrochloride salt locks the amine as an ammonium salt (R-NH₃⁺Cl⁻), which significantly alters its solubility profile and generally makes it more crystalline.

Best Practices for Isolation and Purification:

  • pH Adjustment and Concentration: After the hydrolysis is complete, the crude product exists in a strong acid solution. The first step is to remove the excess acid. This is typically done by concentrating the solution in vacuo.

  • Initial Crystallization:

    • The concentrated, acidic aqueous solution can be cooled, which may cause the hydrochloride salt to crystallize directly, especially if the concentration is high.

    • Alternatively, after concentration, a solvent swap to a less polar solvent in which the hydrochloride salt is insoluble is highly effective. Isopropanol or ethanol are excellent choices. Adding the concentrated aqueous solution to a large volume of cold isopropanol often precipitates the product.[13][14]

  • Recrystallization for High Purity:

    • For final purification, recrystallization is recommended. A common and effective solvent system is ethanol/water or methanol .

    • Protocol: Dissolve the crude hydrochloride salt in a minimal amount of hot water or a hot ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Washing: After filtering the crystals, wash them with a small amount of a cold, non-polar solvent like diethyl ether or acetone to remove any residual soluble impurities. Dry the final product under vacuum.[12][15]

  • Use of Ion-Exchange Chromatography: For very high purity requirements or to remove stubborn inorganic salts, ion-exchange chromatography is the gold standard for amino acid purification.[16]

    • Procedure: Load the crude, neutralized amino acid solution onto a strong cation-exchange resin (H⁺ form). Wash with deionized water to remove anions and neutral impurities. Then, elute the desired amino acid using a dilute aqueous ammonia solution. Finally, evaporate the ammonia and treat the free amino acid with stoichiometric HCl in ethanol to form and crystallize the hydrochloride salt.[16]

References

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis method of (R) -3-aminobutanol.
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC, NIH. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • 3,3-dimethyl-2-azetidinone. ChemSynthesis. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. MDPI. [Link]

  • Strecker Amino Acid Synthesis. YouTube. [Link]

  • Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • HOFMANN REARRANGEMENT. PHARMD GURU. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • 3-Amino-3-methylbutanoic acid. PubChem. [Link]

  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... ResearchGate. [Link]

  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. [Link]

  • Recent Developments in the Transformation of 3-Amino-2-Azetidinones. ResearchGate. [Link]

  • Separation and Refining of Amino acids. Diaion. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Amino acid methyl ester hydrochloride preparation.
  • Fate of leucine in the metabolites through 3-methylbutanoic and... ResearchGate. [Link]

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Technical Support Center: 3-Amino-3-methylbutyric Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-methylbutyric acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and unlock the full potential of incorporating this sterically hindered β-amino acid into their peptide synthesis workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Steric Hindrance

3-Amino-3-methylbutyric acid, an α,α-disubstituted β-amino acid, presents a significant steric challenge in peptide synthesis.[1][2] The quaternary carbon atom adjacent to the amino group physically obstructs the approach of activated carboxyl groups, leading to slower reaction kinetics and a higher propensity for side reactions compared to sterically unencumbered amino acids.[1] This guide provides a systematic approach to overcoming these challenges, ensuring high-yield and high-purity synthesis of your target peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when working with this compound.

Q1: Why are my coupling yields low when using 3-Amino-3-methylbutyric acid?

Low coupling yields are the most frequently encountered issue and typically stem from a combination of factors:

  • Steric Hindrance: The bulky methyl groups on the α-carbon create a sterically congested environment, impeding the approach of the activated amino acid.[1]

  • Reduced Nucleophilicity: The electron-donating nature of the two methyl groups can slightly reduce the nucleophilicity of the β-amino group.

  • Peptide Aggregation: Sequences containing hydrophobic and sterically hindered residues like 3-Amino-3-methylbutyric acid can aggregate on the solid support, limiting reagent accessibility.[1]

  • Inadequate Coupling Reagents: Standard coupling reagents such as DCC or EDC are often not potent enough to overcome the steric barrier, resulting in low yields.[1]

Q2: Do I need to neutralize the hydrochloride salt before use?

Yes, the hydrochloride salt must be neutralized to the free amine for it to be nucleophilic and participate in the coupling reaction. Direct use of the salt will result in no reaction. Neutralization can be performed as a separate step or, more commonly, in situ during the coupling reaction by adding a non-nucleophilic base.[3]

Q3: What are the best N-terminal protecting groups for this amino acid?

Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are suitable for 3-Amino-3-methylbutyric acid.[4][5]

  • Fmoc-protection is widely used in solid-phase peptide synthesis (SPPS) and is advantageous due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups.[6][7]

  • Boc-protection is also a robust choice, particularly in solution-phase synthesis or Boc-based SPPS.[4][8]

Q4: Is there a significant risk of racemization with 3-Amino-3-methylbutyric acid?

Since 3-Amino-3-methylbutyric acid is not chiral at the α-carbon, racemization at this position is not a concern. However, if you are coupling it to a chiral amino acid, the risk of epimerization of the incoming activated amino acid is always present, especially with highly activating coupling reagents and extended reaction times.

Q5: Can 3-Amino-3-methylbutyric acid undergo intramolecular cyclization?

While β-amino acids can, in principle, cyclize to form β-lactams, the gem-dimethyl substitution on the α-carbon of 3-Amino-3-methylbutyric acid makes the formation of a strained four-membered ring highly unfavorable under standard peptide synthesis conditions. The primary side reactions of concern are related to incomplete coupling rather than intramolecular cyclization.

Part 2: Troubleshooting Guide - Side Reaction Prevention & Protocol Optimization

This section provides detailed strategies to mitigate common side reactions and optimize your experimental protocols.

Issue 1: Incomplete Coupling and Deletion Sequences

The primary side product when working with 3-Amino-3-methylbutyric acid is the formation of deletion sequences due to incomplete coupling.

Causality: Insufficient activation of the incoming amino acid or inability of the activated species to overcome the steric hindrance of the N-terminal amine of the resin-bound 3-Amino-3-methylbutyric acid residue.

Solutions:

  • Selection of High-Potency Coupling Reagents: Uronium/aminium salt-based reagents are highly recommended for their ability to form highly reactive OAt or OBt active esters.[1] Phosphonium salt-based reagents are also excellent choices.

Coupling Reagent ClassRecommended ReagentsKey Advantages
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh reactivity, fast kinetics, and proven efficacy for hindered couplings.[9][10]
Phosphonium Salts PyAOP, PyBOPGenerally associated with lower racemization and are highly effective for sterically demanding couplings.[1]
  • Optimization of Reaction Conditions:

    • Solvent: Use high-quality, anhydrous DMF or NMP. These solvents effectively solvate the peptide chain and reagents, which can help to reduce aggregation.[11]

    • Temperature: For particularly difficult couplings, increasing the temperature to 40-50°C can enhance the reaction rate. However, this should be done cautiously as it can also increase the risk of side reactions and epimerization of the coupled amino acid.

    • Double Coupling: It is often advisable to perform a second coupling (double coupling) to ensure the reaction goes to completion. After the first coupling, wash the resin and re-introduce a fresh solution of the activated amino acid.

Issue 2: Handling of this compound

Improper neutralization of the hydrochloride salt can lead to failed reactions or the introduction of unwanted side products.

Causality: The protonated amine is not nucleophilic. The choice and amount of base for neutralization are critical.

Solutions:

  • In Situ Neutralization: This is the most common and efficient method in SPPS. A non-nucleophilic base is added to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction simultaneously.[3]

    • Recommended Base: Diisopropylethylamine (DIPEA) is the base of choice due to its steric bulk, which prevents it from acting as a nucleophile.

    • Stoichiometry: Use at least 2 equivalents of DIPEA relative to the amino acid hydrochloride to ensure complete neutralization and to neutralize the acid released during the activation of the incoming amino acid.

Issue 3: Purification Challenges

The final crude peptide may contain closely eluting impurities that are difficult to separate.

Causality: The main impurities are often deletion sequences where the 3-Amino-3-methylbutyric acid residue is missing, or truncated peptides from failed couplings. These can have very similar hydrophobic properties to the desired peptide, making chromatographic separation challenging.[12][13]

Solutions:

  • High-Resolution Reversed-Phase HPLC (RP-HPLC): This is the standard method for peptide purification.[14]

    • Column Choice: A C18 stationary phase is typically effective. For peptides with subtle differences, a phenyl-hexyl column may offer alternative selectivity.

    • Gradient Optimization: A shallow gradient of acetonitrile in water with 0.1% TFA is crucial for separating closely eluting species.

  • Ion-Exchange Chromatography: If RP-HPLC fails to provide adequate separation, ion-exchange chromatography can be a valuable orthogonal technique, separating peptides based on charge rather than hydrophobicity.

Part 3: Experimental Protocols & Visualizations

This section provides detailed, step-by-step protocols for key experimental procedures.

Protocol 1: Fmoc-Protection of 3-Amino-3-methylbutyric Acid

This protocol describes the N-terminal protection of 3-Amino-3-methylbutyric acid with an Fmoc group.

Materials:

  • 3-Amino-3-methylbutyric acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Amino-3-methylbutyric acid (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether (2x) to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1M HCl. A white precipitate of the Fmoc-protected amino acid will form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Fmoc-3-amino-3-methylbutyric acid.

Protocol 2: Boc-Protection of 3-Amino-3-methylbutyric Acid

This protocol details the N-terminal protection with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a solution of water and tert-butanol.

  • Add sodium hydroxide (2.2 equivalents) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) and stir the mixture vigorously at room temperature for 12-18 hours.

  • Remove the tert-butanol under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield Boc-3-amino-3-methylbutyric acid.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) - Coupling Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-3-amino-3-methylbutyric acid onto a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-amino-3-methylbutyric acid (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a separate vessel, dissolve Fmoc-3-amino-3-methylbutyric acid and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the vessel containing the swelled and deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult sequences, the reaction time can be extended or the temperature increased to 40°C.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. For sterically hindered amino acids, a negative or weak Kaiser test result may not be conclusive.

  • Washing: After the coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Optional Double Coupling: If the Kaiser test is positive or if there is a high suspicion of incomplete coupling, repeat steps 1-5.

  • Proceed to the Fmoc deprotection step for the next coupling cycle.

Visualizations

sp_ps_workflow cluster_cycle SPPS Coupling Cycle Resin Fmoc-Deprotected Peptide-Resin Coupling Coupling Reaction (2-4 hours) Resin->Coupling Preactivation Pre-activation (Fmoc-AA-OH + HATU + DIPEA) Preactivation->Coupling KaiserTest Kaiser Test (Monitor Completion) Coupling->KaiserTest Washing DMF/DCM Washes NextCycle Proceed to Next Fmoc Deprotection Washing->NextCycle KaiserTest->Washing Negative DoubleCouple Double Coupling (If needed) KaiserTest->DoubleCouple Positive DoubleCouple->Coupling

Caption: Workflow for a single coupling cycle in SPPS.

troubleshooting_logic Start Low Coupling Yield Q1 Using standard coupling reagent (e.g., DCC, EDC)? Start->Q1 A1 Switch to high-potency reagent (HATU, HCTU, PyBOP) Q1->A1 Yes Q2 Is reaction at room temp? Q1->Q2 No End Improved Yield A1->End A2 Increase temp to 40-50°C (monitor for side reactions) Q2->A2 Yes Q3 Single coupling performed? Q2->Q3 No A2->End A3 Perform double coupling Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting logic for low coupling yields.

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358. [Link]

  • Sureshbabu, V. V., & Ganesan, A. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. The journal of peptide research, 57(3), 223–226. [Link]

  • Cossio, F. P., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino acids, 16(3-4), 321–343. [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • MySkinRecipes. (n.d.). N-Boc-3-amino-3-methylbutanoic Acid. [Link]

  • Waters Corporation. (2020). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]

  • Protein G beads. (2025). HATU: A Premier Peptide Coupling Reagent for Advanced Syn.... [Link]

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Fülöp, L., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(9), 1339-1351. [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3343-3346. [Link]

  • Klüver, E., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3192. [Link]

  • National Institutes of Health. (2012). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. ACS Combinatorial Science, 14(1), 53-60. [Link]

  • Waters Corporation. (2018). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]

  • LabRulez. (2025). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography/Mass Spectrometry (LC/MS). [Link]

  • ResearchGate. (2022). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Google Patents. (2014). CN103833831A - Method for preparing carbetocin.

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Technical Support Center: 3-Amino-3-methylbutyric Acid Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-methylbutyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this compound. Here, we provide in-depth FAQs, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to Stability Considerations

This compound, a valuable building block in pharmaceutical research, is generally stable as a solid under recommended storage conditions.[1] However, when in solution, its stability can be influenced by several factors, including pH, temperature, light, and the presence of other chemical agents. Understanding these factors is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the potential stability challenges and provide you with the tools to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The main factors of concern are pH, temperature, and light exposure. Like many amino acid derivatives, this compound is susceptible to degradation under harsh acidic or basic conditions, elevated temperatures, and upon exposure to UV light.[2][3][4] Oxidizing agents can also promote degradation.[5]

Q2: What is the recommended pH range for preparing and storing solutions of this compound to ensure maximum stability?

A2: While specific studies on this molecule are limited, for many amino acids, a slightly acidic to neutral pH range (typically pH 4-7) is often optimal for stability in solution.[6][7] Extreme pH values should be avoided. For instance, highly basic conditions can lead to deamination or other degradative reactions, while strongly acidic conditions might promote other side reactions over time. It is always recommended to perform a preliminary pH stability study for your specific application.

Q3: How should I store my stock solutions of this compound?

A3: For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them frozen at -20°C or below.[8] This minimizes the impact of repeated freeze-thaw cycles which can affect the stability of many molecules. Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q4: Can I autoclave a solution containing this compound for sterilization?

A4: Autoclaving involves high temperatures (typically 121°C), which can lead to thermal degradation.[4][9] Therefore, autoclaving is generally not recommended without prior validation. If sterile filtration is required, using a 0.22 µm filter is a much safer alternative that will not compromise the chemical integrity of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected drop in the concentration of the parent compound over time in HPLC analysis. Chemical degradation of this compound.1. Verify Storage Conditions: Ensure the solution was stored at the correct temperature and protected from light. 2. Check Solution pH: Measure the pH of your solution. If it is outside the optimal range, this could be the cause of instability. 3. Perform a Forced Degradation Study: To understand the degradation profile, intentionally expose your compound to stress conditions (acid, base, heat, oxidation, light) as outlined in the experimental protocol below. This will help identify potential degradants.[1][10]
Appearance of new, unidentified peaks in the HPLC chromatogram. Formation of degradation products.1. Analyze the Degradation Pathway: The new peaks are likely related to the parent compound. Consider potential degradation pathways such as deamination or decarboxylation. 2. Use a Stability-Indicating Method: Ensure your HPLC method can separate the parent peak from all potential degradation products. You may need to adjust the mobile phase composition, gradient, or column type.[11][12] 3. Characterize Degradants: If necessary, use techniques like LC-MS to identify the mass of the new peaks and elucidate their structures.[13]
Solution develops a slight yellow discoloration upon storage. This could be a sign of oxidative degradation or the formation of chromophoric degradation products.1. Minimize Headspace: When preparing solutions, especially in larger containers, minimize the air in the headspace to reduce contact with oxygen. 2. Use High-Purity Solvents: Ensure that the solvents used are free of peroxides or other oxidizing contaminants. 3. Consider Inert Gas: For highly sensitive applications, purging the solvent and the vial headspace with an inert gas like nitrogen or argon before sealing can prevent oxidation.

Proposed Degradation Pathway

Under stress conditions, this compound may undergo several degradation reactions. A plausible primary degradation pathway, especially under oxidative or thermal stress, could involve deamination and subsequent oxidation.

G A This compound B 3-Hydroxy-3-methylbutyric acid A->B Oxidative Deamination (e.g., with H₂O₂) C 3-Methylcrotonic acid B->C Dehydration (e.g., under acidic/thermal stress)

Caption: Proposed degradation pathway of 3-Amino-3-methylbutyric acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of this compound in solution.[5][10]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a mild buffer).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Compare the chromatograms to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method suitable for the analysis of 3-Amino-3-methylbutyric acid and its potential degradation products. Pre-column derivatization with o-phthalaldehyde (OPA) is used for UV detection.[12][14]

1. Derivatization Reagent (OPA/3-MPA):

  • Prepare as per standard protocols for amino acid analysis.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM sodium phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 50
    25 50
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 338 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • To 100 µL of your sample, add 100 µL of the OPA/3-MPA reagent.

  • Mix well and let it react for 2 minutes at room temperature before injection.

Data Presentation

The following table provides an example of how to present the data from a forced degradation study.

Stress ConditionIncubation Time (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2
Control (RT) 4899.8< 0.1< 0.1
0.1 M HCl, 60°C 2492.56.8< 0.1
0.1 M NaOH, 60°C 885.22.111.5
3% H₂O₂, RT 2489.79.5< 0.1
80°C 4891.38.1< 0.1
UV Light 2496.43.2< 0.1

Note: This is example data and actual results may vary.

Workflow for Investigating Solution Instability

G A Instability Observed (e.g., new peaks, concentration drop) B Verify Storage Conditions (pH, Temp, Light) A->B C Perform Forced Degradation Study (Protocol 1) B->C If conditions are correct D Develop/Validate Stability-Indicating HPLC Method (Protocol 2) C->D E Identify Degradation Products (e.g., LC-MS) D->E F Optimize Formulation/Storage Conditions E->F G Re-analyze Samples with Optimized Conditions F->G H Problem Resolved G->H

Caption: A systematic workflow for troubleshooting stability issues.

References

  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • Bansal, G., & Singh, S. (2013). Forced degradation and impurity profiling: Recent trends. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-14.
  • Khushbu, A. T., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • BioPharm International. (2019).
  • Creative Proteomics. Amino Acid Analysis Methods.
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Agilent Technologies. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • Pickering Labor
  • Mirfazeli, A., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA.
  • Synquest Labs. 3-Amino-3-methylbutanoic acid.
  • PubChem. 3-Amino-3-methylbutanoic acid.
  • Muby Chemicals. L-Valine or (S)-(+)-2-Amino-3-methylbutyric acid Manufacturers, SDS.
  • ChemBK. 2-Amino-3-methylbutanoic acid.
  • Vione, D., et al. (2011). Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids.
  • ResearchGate.
  • ResearchGate. Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2.
  • PubMed.
  • PubMed.
  • MedchemExpress.com. (2S)-2-[amino]-3-methylbutanoic acid.

  • PubMed Central. Thermal degradation of 18 amino acids during pyrolytic processes.
  • ResearchGate. Thermal degradation of amino acid salts in CO2 capture.
  • ResearchGate. Degradation Kinetics of Gamma Amino Butyric Acid in Monascus-Fermented Rice.
  • iChemical. 3-Amino-3-methylbutyric acid, CAS No. 625-05-8.
  • PubMed.
  • ResearchGate. Structure of L-Val (2-amino-3-methylbutanoic acid).
  • Journal of the Chemical Society, Perkin Transactions 2. The pH dependence of the anisotropy factors of essential amino acids.
  • Matrix Fine Chemicals. 2-AMINO-3-METHYLBUTANOIC ACID | CAS 516-06-3.
  • ResearchGate. A method for hydrolyzing and determining the amino acid compositions of picomole quantities of proteins in less than 3 hours.
  • ResearchGate. The pH Dependence of Protonation States of Polar Amino Acid Residues Determined by Neutron Diffraction.

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Technical Support Center: Chiral Separation of 3-Amino-3-methylbutyric Acid Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 3-Amino-3-methylbutyric acid hydrochloride enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structure of 3-Amino-3-methylbutyric acid, a β-amino acid with a quaternary stereocenter, presents specific challenges in achieving baseline resolution of its enantiomers, particularly in its hydrochloride salt form. This resource is structured to provide both foundational knowledge and practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of this compound.

Q1: What are the main challenges in the chiral separation of this compound?

A1: The primary challenges stem from the molecule's structure and its salt form:

  • Lack of a UV Chromophore: The molecule does not possess a significant UV chromophore, making detection by standard UV-Vis detectors difficult without derivatization.

  • Quaternary Stereocenter: The chiral center is a quaternary carbon, which can sterically hinder the interactions required for chiral recognition with some chiral stationary phases (CSPs).

  • β-Amino Acid Structure: The spatial arrangement of the amino and carboxylic acid groups in a β-amino acid differs from the more commonly separated α-amino acids, potentially requiring different types of CSPs or mobile phase conditions for optimal interaction.[1][2]

  • Hydrochloride Salt Form: The presence of the hydrochloride salt means the analyte exists in an ionized state. This can influence its solubility in common HPLC mobile phases and its interaction with the stationary phase. The salt can also affect peak shape and retention.[3][4]

Q2: Should I use a direct or indirect method for this separation?

A2: The choice between direct and indirect methods depends on your experimental goals and available instrumentation.

  • Direct methods , using a chiral stationary phase (CSP), are often preferred as they are generally faster, involve less sample preparation, and reduce the risk of racemization that can occur during derivatization.[5] CSPs like macrocyclic glycopeptides (e.g., Teicoplanin-based) or crown ethers are good starting points for underivatized amino acids.[6][7]

  • Indirect methods , which involve derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, can be advantageous, especially if you are facing detection challenges.[8] The resulting diastereomers can be separated on a standard achiral column (like a C18) and often exhibit enhanced UV absorbance or fluorescence, improving sensitivity.[9][10][11] Common CDAs include Marfey’s reagent (FDAA) or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[8][12]

Q3: How does the hydrochloride salt affect the separation, and should I freebase my sample?

A3: The hydrochloride salt form ensures the amino group is protonated, making the molecule more polar and water-soluble. While this can be advantageous for certain separation modes (like polar ionic mode on Chirobiotic columns), it can be problematic for others (like normal-phase chromatography where solubility is limited).[3]

Whether to freebase the sample depends on the chosen analytical method:

  • For reversed-phase or polar ionic modes , using the salt form directly is often feasible and may even be beneficial for interaction with specific CSPs.

  • For normal-phase chromatography , freebasing the amine by treating it with a mild base and extracting it into an organic solvent is typically necessary to ensure solubility in the non-polar mobile phase.

  • For indirect methods , the derivatization reaction conditions (typically basic) will neutralize the hydrochloride salt in situ.

Q4: What detection methods are suitable for underivatized 3-Amino-3-methylbutyric acid?

A4: Due to the lack of a strong chromophore, alternative detection methods are often necessary for the underivatized compound:

  • Mass Spectrometry (MS): LC-MS is a powerful technique that provides high sensitivity and selectivity, making it ideal for this analyte.[10][13]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can be used for non-volatile analytes that lack a chromophore.

  • Charged Aerosol Detection (CAD): CAD is another universal detection method that offers good sensitivity for non-volatile compounds.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chiral separation of this compound.

Problem 1: Poor or No Resolution (Co-elution of Enantiomers)

Potential Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the correct chiral selector to interact differently with the two enantiomers.

    • Recommended Action:

      • Screen Different CSPs: If using a direct method, screen a variety of CSPs with different chiral recognition mechanisms. Good candidates for amino acids include:

        • Macrocyclic Glycopeptide Phases (e.g., CHIROBIOTIC T, V): These are versatile for underivatized amino acids and can operate in reversed-phase, polar ionic, and normal-phase modes.[1][7] The ionic and hydrogen bonding sites are key for interaction.

        • Crown Ether Phases (e.g., ChiroSil SCA(-)): These are particularly effective for primary amines where the protonated amino group can complex within the crown ether cavity.[6]

        • Ligand Exchange Phases: These require the addition of a metal salt (e.g., copper (II) sulfate) to the mobile phase and can be effective for amino acids.

      • Switch to an Indirect Method: If direct methods fail, derivatization with a CDA like FDAA (Marfey's reagent) followed by separation on an achiral C18 column is a robust alternative.[8] The formation of diastereomers often leads to significant separation.[10][11]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for modulating the interactions between the analyte and the CSP.

    • Recommended Action:

      • Systematically Vary Organic Modifier: In reversed-phase mode, vary the type (e.g., methanol, acetonitrile, ethanol) and concentration of the organic modifier. Some CSPs, like teicoplanin-based ones, can exhibit "U-shaped" retention behavior, where resolution is optimal at both low and high organic concentrations.[7]

      • Adjust pH and Buffer Concentration: For ionizable compounds like amino acids, pH is a critical parameter that affects both the ionization state of the analyte and the CSP.[14]

        • For crown ether columns, an acidic mobile phase (e.g., with perchloric acid or trifluoroacetic acid) is typically required to ensure the primary amine is protonated.[6]

        • For macrocyclic glycopeptide columns, exploring a pH range from 3 to 7 is recommended. The salt concentration in the mobile phase can also significantly impact separation.[4]

      • Explore Different Elution Modes: For CSPs like CHIROBIOTIC T, switching between reversed-phase, polar ionic (e.g., methanol/acetonitrile with acid/base additives), and normal-phase modes can dramatically alter selectivity.

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.

    • Recommended Action: Investigate the effect of column temperature on the separation. Lower temperatures often improve resolution for enthalpy-driven separations, but can increase analysis time and backpressure. Conversely, some separations are entropy-driven and benefit from higher temperatures.[14]

Problem 2: Peak Tailing or Poor Peak Shape

Potential Causes & Solutions

  • Secondary Interactions with the Stationary Phase: Unwanted interactions, such as silanol interactions with the silica backbone of the CSP, can lead to peak tailing.

    • Recommended Action:

      • Add a Mobile Phase Modifier: For basic analytes like amines, adding a small amount of a basic competitor, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase can block active silanol groups and improve peak shape.

      • Adjust pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte and minimize undesirable ionic interactions with the stationary phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

    • Recommended Action: Reduce the injection volume or the concentration of the sample.

  • Mismatched Sample Solvent and Mobile Phase: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Recommended Action: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility reasons, inject the smallest possible volume.

Problem 3: Inconsistent Retention Times

Potential Causes & Solutions

  • Unstable Mobile Phase: Improperly prepared or unstable mobile phases can lead to drifting retention times.

    • Recommended Action:

      • Pre-mix Mobile Phases: If using a multi-component mobile phase, pre-mix the components rather than relying on the pump's gradient proportioning for isocratic methods.

      • Ensure Mobile Phase Stability: Some additives can be unstable over time. Prepare fresh mobile phases daily.

      • Degas Mobile Phase: Thoroughly degas the mobile phase to prevent bubble formation in the pump and detector.

  • Lack of Column Equilibration: Insufficient equilibration time between injections or after changing the mobile phase can cause retention time shifts.

    • Recommended Action: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. A stable baseline is a good indicator of equilibration. For some CSPs, this may require flushing with 20-30 column volumes.

  • Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times if a column thermostat is not used.

    • Recommended Action: Use a column oven to maintain a constant and controlled temperature.

Experimental Protocols & Visualizations

Protocol 1: Indirect Chiral Separation via FDAA Derivatization

This protocol describes the derivatization of this compound with Marfey’s reagent (FDAA) and subsequent analysis on an achiral C18 column.

Materials:

  • This compound enantiomeric mixture

  • Marfey’s Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate

  • 2 M Hydrochloric Acid

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

Derivatization Procedure:

  • Dissolve ~1 mg of the this compound sample in 200 µL of 1 M sodium bicarbonate solution in a microcentrifuge tube.

  • Add 400 µL of a 1% (w/v) solution of FDAA in acetone.

  • Vortex the mixture and heat at 40°C for 1 hour in a water bath or heating block.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 200 µL of 2 M HCl.

  • Dilute the sample to 1 mL with the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 340 nm

  • Injection Volume: 10 µL

Expected Outcome: The L-amino acid derivative of FDAA typically elutes before the D-amino acid derivative.[8][10] This allows for the quantification of the enantiomeric ratio.

Diagram: Troubleshooting Workflow for Poor Resolution

This diagram outlines a logical workflow for troubleshooting poor or no resolution in the chiral separation of this compound.

TroubleshootingWorkflow Start Start: Poor or No Resolution CheckCSP Is the CSP appropriate for amino acids? Start->CheckCSP ScreenCSPs Action: Screen different CSPs (Macrocyclic, Crown Ether, etc.) CheckCSP->ScreenCSPs No CheckMobilePhase Is the mobile phase optimized? CheckCSP->CheckMobilePhase Yes SwitchMethod Consider Indirect Method (e.g., FDAA Derivatization) ScreenCSPs->SwitchMethod Still no resolution Resolved Resolution Achieved SwitchMethod->Resolved OptimizeOrganic Action: Vary organic modifier (type and concentration) CheckMobilePhase->OptimizeOrganic No CheckTemp Is column temperature controlled? CheckMobilePhase->CheckTemp Yes OptimizepH Action: Adjust pH and buffer strength OptimizeOrganic->OptimizepH OptimizepH->CheckMobilePhase ControlTemp Action: Use a column oven and investigate temperature effects CheckTemp->ControlTemp No CheckTemp->Resolved Yes ControlTemp->Resolved

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Diagram: Direct vs. Indirect Chiral Separation Methods

This diagram illustrates the decision-making process and workflows for direct and indirect chiral separation methods.

SeparationMethods Start Goal: Separate Enantiomers of 3-Amino-3-methylbutyric Acid HCl Decision Choose Method Start->Decision DirectMethod Direct Method Decision->DirectMethod Prefer speed & a simpler workflow IndirectMethod Indirect Method Decision->IndirectMethod Need higher sensitivity or direct methods fail Direct_Step1 Inject Sample Directly (or after simple dilution) DirectMethod->Direct_Step1 Direct_Step2 Use Chiral Stationary Phase (CSP) Direct_Step1->Direct_Step2 Direct_Step3 Separate Enantiomers Direct_Step2->Direct_Step3 Indirect_Step1 Derivatize with Chiral Derivatizing Agent (CDA) IndirectMethod->Indirect_Step1 Indirect_Step2 Form Diastereomers Indirect_Step1->Indirect_Step2 Indirect_Step3 Use Achiral Column (e.g., C18) Indirect_Step2->Indirect_Step3 Indirect_Step4 Separate Diastereomers Indirect_Step3->Indirect_Step4

Caption: Decision tree for selecting a direct vs. indirect chiral separation strategy.

References

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Gray, D. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Miyoshi, Y., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Journal of Chromatographic Science, 58(9), 834-841. [Link]

  • Yamamoto, S., et al. (2015). A convenient LC-MS/MS method for the simultaneous measurement of L- and D-amino acids in the brain. Journal of Chromatography B, 997, 108-115. [Link]

  • Fujii, K., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry, 381(3), 739-751. [Link]

  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]

  • Geiser, F. O., et al. (2001). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Journal of Chromatography A, 906(1-2), 143-152. [Link]

  • Lee, J., et al. (2021). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Molecules, 26(6), 1735. [Link]

  • Ali, I., et al. (2011). Effect of chromatographic conditions on liquid chromatographic chiral separation of terbutaline and salbutamol on Chirobiotic V column. Journal of Separation Science, 34(15), 1849-1856. [Link]

  • Fan, T. Y., et al. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Talanta, 62(5), 997-1003. [Link]

  • Schurig, V. (2001). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A, 906(1-2), 3-33. [Link]

  • Hamdan, M. (2013). Recent developments in separation methods for enantiomeric ratio determination of amino acids specifically involved in cataract and Alzheimer's disease. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-13. [Link]

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Technical Support Center: Catalyst Removal in 3-Amino-3-methylbutyric Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of catalyst removal from 3-Amino-3-methylbutyric acid hydrochloride reaction mixtures. Achieving high purity is paramount, particularly in pharmaceutical applications, and effective removal of residual metal catalysts is a non-negotiable step in ensuring product safety and quality.

Section 1: Understanding the Challenge: Common Catalysts and Removal Hurdles

The synthesis of amino acids and their derivatives, including this compound, often involves catalytic hydrogenation steps. A common and highly effective catalyst for such transformations is Palladium on Carbon (Pd/C) . While invaluable for the reaction, its complete removal is essential to prevent contamination of the final Active Pharmaceutical Ingredient (API).

The challenges are twofold:

  • Removal of the solid (heterogeneous) catalyst support: This involves filtering the bulk of the solid Pd/C particles.

  • Removal of leached, dissolved, or colloidal catalyst: A fraction of the palladium can leach from the carbon support into the reaction mixture, existing in a soluble (homogeneous) or colloidal state that cannot be removed by simple filtration.[1][2]

This guide will address both of these challenges systematically.

Section 2: Troubleshooting Guide

This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My filtrate is still grey or black after filtering a heterogeneous catalyst like Pd/C. What is happening and how can I fix it?

Probable Cause: This indicates that fine catalyst particles are passing through your filtration medium. Standard filter paper often has a pore size too large to capture all the fine carbon particles, especially if the Pd/C has degraded physically during the reaction.[1]

Recommended Solution: The most robust solution is to use a filter aid, such as Celite® (diatomaceous earth), to form a filtration pad. This creates a much finer, more tortuous path that effectively traps fine particles.

dot

Caption: High-efficiency filtration workflow for removing fine catalyst particles.

See Protocol 1 for a detailed, step-by-step methodology.

Q2: My product appears clean, but ICP-MS analysis shows unacceptable levels of residual palladium. How do I remove these dissolved or colloidal species?

Probable Cause: Simple filtration cannot remove dissolved or colloidal palladium.[1][3] These species require a secondary purification step that targets the metal at a molecular level. The choice of method depends heavily on the nature of your product and the solvent system.[4]

Recommended Solutions:

  • Adsorption using Activated Carbon: Activated carbon has a high surface area and can effectively adsorb dissolved palladium species. It is a cost-effective first-line approach.[3][4] (See Protocol 2 ).

  • Specialized Metal Scavengers: These are materials, often silica-based or polymeric, functionalized with groups that have a high affinity for palladium, such as thiols or amines.[3][4] They offer higher selectivity than activated carbon and can be more effective at removing trace amounts.

  • Ion-Exchange Chromatography: Since 3-Amino-3-methylbutyric acid is a zwitterionic compound, ion-exchange chromatography is a highly effective purification method.[5][6] The charged amino acid will bind to the resin, while neutral or differently charged palladium complexes can be washed away.[7][8] (See Protocol 3 ).

  • Crystallization: Purifying the final hydrochloride salt product through crystallization can be an effective way to exclude palladium impurities, which may remain in the mother liquor.[4]

dot

G start Start: Filtrate with Dissolved Palladium decision Choose Removal Method start->decision adsorption Adsorption (Activated Carbon / Scavengers) decision->adsorption Good for moderate levels, cost-effective chromatography Ion-Exchange Chromatography decision->chromatography High purity required, exploits amino acid charge crystallization Product Crystallization decision->crystallization Final product is crystalline solid end_node Purified Product (Low Palladium) adsorption->end_node chromatography->end_node crystallization->end_node

Caption: Decision tree for removing dissolved or colloidal palladium.

Q3: My product yield is significantly lower after using a metal scavenger or activated carbon. How can I prevent product loss?

Probable Cause: Adsorbents like activated carbon and even some scavengers can be non-specific and may adsorb your product along with the palladium catalyst. This is particularly true for polar molecules like amino acids.

Recommended Solutions:

  • Optimize Adsorbent Amount: Use the minimum amount of the adsorbent required to achieve the target palladium level. This may require a small optimization study.

  • Solvent Selection: Perform the scavenging step in a solvent where your product is highly soluble. This will favor the product remaining in solution and reduce its affinity for the solid adsorbent.[4]

  • Thorough Washing: After filtering off the adsorbent, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[4]

  • Switch Methods: If product loss remains high, consider a different purification method that does not rely on adsorption, such as crystallization or ion-exchange chromatography.[4]

Section 3: Detailed Protocols

Protocol 1: High-Efficiency Filtration of Heterogeneous Catalysts (e.g., Pd/C)

  • Preparation: Select a sintered glass (Büchner) funnel. Place one or two sheets of appropriate filter paper on the sintered glass.

  • Celite® Pad Formation: In a separate beaker, create a slurry of Celite® (1-2 cm worth for your funnel diameter) in the reaction solvent.

  • Packing the Pad: Wet the filter paper in the funnel with the solvent. Apply a gentle vacuum and pour the Celite® slurry onto the filter paper in one smooth motion. Allow the solvent to draw through, leaving a uniform, packed pad of Celite®.

  • Filtration: Gently release the vacuum. Carefully pour the reaction mixture onto the center of the Celite® pad, avoiding disturbance of the pad surface. Reapply the vacuum.

  • Washing: Once the entire reaction mixture has passed through, wash the filter cake with 2-3 portions of fresh, cold solvent to ensure complete recovery of the product.[4]

  • Collection: Combine the initial filtrate and the washings. This solution should be free of solid catalyst particles.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product (after initial catalyst filtration) in a suitable solvent (e.g., Ethanol, THF, Toluene).[4]

  • Addition of Carbon: Add activated carbon (typically 1-5% w/w relative to the product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]

  • Removal of Carbon: Filter the mixture through a pad of Celite® as described in Protocol 1 to remove the activated carbon.

  • Analysis: Concentrate the filtrate and analyze the palladium content of the purified product using a sensitive technique like ICP-MS.

Protocol 3: Purification via Ion-Exchange Chromatography

  • Resin Selection: For separating a basic amino acid like 3-Amino-3-methylbutyric acid, a weakly acidic cation exchange resin is often suitable.[8]

  • Column Packing: Prepare and pack a column with the selected ion-exchange resin according to the manufacturer's instructions.

  • Loading: Dissolve the crude product in a suitable low-pH buffer. At a low pH, the amino acid will carry a net positive charge and bind strongly to the negatively charged resin.[6]

  • Elution:

    • Wash the column with the loading buffer to remove unbound impurities (including some forms of palladium complexes).

    • Elute the desired amino acid by gradually increasing the pH or the salt concentration of the buffer. This causes the amino acid to lose its net positive charge and dissociate from the stationary phase.[6]

  • Fraction Collection & Analysis: Collect fractions and analyze them (e.g., by HPLC, TLC) to identify those containing the pure product.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose between activated carbon and a specialized scavenger? A: Activated carbon is a good, economical first choice for bulk removal. Specialized scavengers are more expensive but offer higher selectivity and efficiency, making them ideal for removing very low levels of palladium to meet strict regulatory limits, such as those defined by the ICH Q3D guidelines for elemental impurities.[3]

Q: What are the primary safety considerations when handling and filtering Pd/C? A: Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air, especially in the presence of flammable solvents. Never allow the filter cake to dry completely under vacuum. After filtration, the catalyst should be quenched carefully by submerging it in water while still wet.

Q: What are the typical regulatory limits for palladium in a final drug product? A: The International Council for Harmonisation (ICH) Q3D guideline sets the Permitted Daily Exposure (PDE) for palladium. For oral administration, the limit is typically 10 ppm.[3] It is critical to consult the latest regulatory guidelines for your specific application.

Catalyst Removal Technique Mechanism Best For Potential Issues
Filtration (with Celite®) Physical SeparationRemoving solid, heterogeneous catalysts (e.g., Pd/C).[9]Does not remove dissolved/colloidal species.[1]
Adsorption (Activated Carbon) PhysisorptionBulk removal of dissolved palladium.[3][4]Non-selective, can lead to product loss.
Adsorption (Scavengers) ChemisorptionHighly selective removal of trace palladium.[3][4]Higher cost, potential for product loss if not optimized.
Ion-Exchange Chromatography Electrostatic InteractionHigh-purity separation of charged molecules like amino acids.[6][7]Requires method development, can be complex to scale up.
Crystallization Solubility DifferenceFinal purification step for solid products.[4]Effectiveness depends on the product's crystallization behavior.

References

Technical Support Center: Scaling Up 3-Amino-3-methylbutyric Acid Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-3-methylbutyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot and full-scale production. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to 3-Amino-3-methylbutyric acid is through the Hofmann rearrangement of 3,3-dimethylsuccinamide. This is followed by acidification to form the hydrochloride salt. This guide will focus on the potential issues arising from this synthetic pathway.

A 3,3-Dimethylsuccinamide B N-bromo-3,3-dimethylsuccinamide A->B  NaOBr (in situ from Br2 + NaOH) C Isocyanate Intermediate B->C  NaOH, Heat (Rearrangement) D 3-Amino-3-methylbutyric acid C->D  Hydrolysis E This compound D->E  HCl

Caption: Proposed synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Hofmann Rearrangement Stage

The Hofmann rearrangement is a critical step and often presents challenges during scale-up. It is an exothermic reaction that requires careful control to ensure safety and product quality.

Q1: We are experiencing a lower than expected yield during the Hofmann rearrangement step upon scaling up. What are the likely causes?

A1: Lower yields during the scale-up of a Hofmann rearrangement can often be attributed to a few key factors that are less prominent at the bench scale:

  • Inadequate Temperature Control: The Hofmann rearrangement is exothermic.[1] On a large scale, inefficient heat dissipation can lead to localized "hot spots." These can cause side reactions, such as the hydrolysis of the starting amide or the isocyanate intermediate, reducing the overall yield.

  • Poor Mixing: In a large reactor, inadequate agitation can lead to poor mixing of the reactants. This can result in localized areas of high or low reagent concentration, leading to incomplete reaction or the formation of byproducts.

  • Slow Reagent Addition: While seemingly cautious, excessively slow addition of the hypobromite solution can be detrimental. The intermediate N-bromoamide can be unstable and may decompose if it is not promptly converted to the isocyanate.

  • Hydrolysis of the Starting Material: At higher concentrations and longer reaction times, which are common in scale-up operations, the starting 3,3-dimethylsuccinamide can be susceptible to hydrolysis under the strong basic conditions, especially if the temperature is not well-controlled.[2]

Troubleshooting Protocol:

  • Characterize the Exotherm: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat flow of the reaction at your intended scale. This data is crucial for designing an appropriate cooling strategy.

  • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator and baffling system to ensure efficient mixing. The goal is to maintain a homogenous reaction mixture throughout the process.

  • Optimize Reagent Addition Rate: The addition of the sodium hypobromite solution should be controlled to maintain the desired reaction temperature. A balance must be struck between adding it too quickly (leading to an uncontrolled exotherm) and too slowly (allowing for degradation of the N-bromoamide intermediate).

  • Consider a Continuous Flow Setup: For large-scale production, a continuous flow reactor can offer superior temperature control and mixing, mitigating many of the challenges associated with batch processing of exothermic reactions.[2]

Q2: We are observing the formation of significant impurities during the Hofmann rearrangement. What are these impurities and how can we minimize them?

A2: Impurity formation is a common issue in the Hofmann rearrangement, particularly under harsh reaction conditions. The primary impurities to be aware of include:

  • Urea Derivatives: If the isocyanate intermediate reacts with the product amine, urea byproducts can form. This is more likely to occur if the isocyanate is not hydrolyzed in a timely manner.

  • Unreacted Starting Material: Incomplete reaction due to poor mixing or insufficient reagent will leave unreacted 3,3-dimethylsuccinamide in your product stream.

  • Products of Side Reactions: At elevated temperatures, other degradation pathways can lead to a variety of smaller, more volatile impurities.

Minimization Strategies:

ImpurityCausative FactorMitigation Strategy
Urea DerivativesInefficient hydrolysis of the isocyanateEnsure adequate water is present and that the temperature is maintained for complete hydrolysis.
Unreacted Starting MaterialPoor mixing, insufficient reagentImprove agitation, ensure accurate stoichiometry.
Degradation ProductsHigh reaction temperatureImplement robust temperature control.

Q3: How do we safely handle the bromine and caustic solutions at a large scale?

A3: Safety is paramount when scaling up any chemical process, and the Hofmann rearrangement involves hazardous materials.

  • In Situ Generation of Sodium Hypobromite: To avoid handling large quantities of sodium hypobromite, it is almost always generated in situ by the controlled addition of bromine to a cold sodium hydroxide solution.

  • Closed Systems: All transfers of bromine and concentrated sodium hydroxide should be conducted in closed systems to minimize operator exposure and the release of fumes.

  • Emergency Preparedness: Have appropriate scrubbers and emergency quench solutions (e.g., sodium thiosulfate for bromine) readily available.

  • Material Compatibility: Ensure that all reactors, transfer lines, and seals are compatible with bromine and concentrated caustic.

B. Work-up and Isolation

The work-up and isolation of 3-Amino-3-methylbutyric acid as its hydrochloride salt are critical for achieving the desired purity and handling characteristics.

Q1: We are having difficulty with the crystallization of this compound. The product is oily or forms a fine powder that is difficult to filter. What can we do?

A1: Crystallization issues are common when scaling up. The physical form of the final product is highly dependent on the crystallization conditions.

  • Solvent Selection: The choice of solvent is critical. While the product may be precipitated from the aqueous reaction mixture by adding a miscible organic solvent, the choice of this anti-solvent will significantly impact the crystal habit. A mixture of solvents, such as isopropanol/water or ethanol/toluene, can sometimes provide better crystal morphology.

  • Cooling Rate: A slow, controlled cooling profile is essential for growing larger, more easily filterable crystals. Crash cooling will almost invariably lead to the formation of fine powders or oils.

  • Seeding: The use of seed crystals can help to control the crystallization process and ensure the desired polymorphic form is obtained.

  • pH Control: The pH of the solution during crystallization should be carefully controlled. Deviations can affect the solubility of the product and the impurity profile.

Troubleshooting Crystallization:

Start Crystallization Issue (Oily Product / Fine Powder) Solvent Optimize Solvent System Start->Solvent Cooling Control Cooling Rate Start->Cooling Seeding Implement Seeding Strategy Start->Seeding pH Verify pH Control Start->pH Result Improved Crystal Form Solvent->Result Cooling->Result Seeding->Result pH->Result

Caption: Decision tree for troubleshooting crystallization issues.

Q2: Our final product has a noticeable color. What is the source of this color and how can we remove it?

A2: Color in the final product is typically due to the presence of trace impurities, often highly colored organic molecules formed from side reactions.

  • Source of Color: The color can originate from the degradation of the starting materials or intermediates under the strong oxidizing and basic conditions of the Hofmann rearrangement.

  • Removal of Color:

    • Carbon Treatment: A common method for removing color is to treat a solution of the product with activated carbon. The carbon adsorbs the colored impurities, which are then removed by filtration.

    • Recrystallization: A carefully chosen recrystallization can also be very effective at rejecting colored impurities. The impurities may have different solubility profiles than the desired product, allowing for their removal.

Experimental Protocol for Decolorization:

  • Dissolve the colored this compound in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature.

  • Add a small amount of activated carbon (typically 1-5% by weight of the product).

  • Stir the mixture for a period of time (e.g., 30-60 minutes).

  • Filter the hot solution through a bed of diatomaceous earth (e.g., Celite®) to remove the carbon.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Isolate the decolorized product by filtration.

C. Product Purity and Analysis

Q1: What are the key analytical methods we should be using to assess the purity of our this compound?

A1: A robust analytical package is essential for ensuring the quality of your product.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity and quantifying impurities. A reversed-phase method with UV detection is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to help in the identification of unknown impurities.

  • Titration: A simple acid-base titration can be used to determine the assay of the hydrochloride salt.

Analytical TechniquePurpose
HPLCPurity assessment and impurity quantification
1H and 13C NMRStructural confirmation and identification of major impurities
Mass SpectrometryMolecular weight confirmation and impurity identification
TitrationAssay of the hydrochloride salt

III. References

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Available at: [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Available at: [Link]

  • Wallace, O. B. (2009). The Hofmann Rearrangement. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]

  • Myerson, A. S. (Ed.). (2002). Handbook of industrial crystallization. Butterworth-Heinemann.

  • "Hofmann Rearrangement." Organic Chemistry Portal. Available at: [Link]

  • "Scale-up of Chemical Reaction." Wikipedia. Available at: [Link]

  • "Crystallization." Wikipedia. Available at: [Link]

  • U.S. Patent 5,118,815 A, "Method for crystallization of amino acids." Available at:

  • "Hoffmann Bromamide Reaction." GeeksforGeeks. Available at: [Link]

  • "Handling Reaction Exotherms – A Continuous Approach." Chemical Industry Journal. Available at: [Link]

  • U.S. Patent 2,020,039,207,4A1, "Method for preparing an amine hydrochloride suspension." Available at:

  • "Purification of primary aromatic amine hydrohalides of the benzene series." U.S. Patent 1,878,970A. Available at:

  • "Process for the purification of amines." U.S. Patent 3,337,630A. Available at:

  • "Hofmann rearrangement." Wikipedia. Available at: [Link]

  • "Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone." ACS Publications. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3-Amino-3-methylbutyric Acid Hydrochloride Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. This guide provides an in-depth, scientifically grounded comparison of methodologies for validating the purity of 3-Amino-3-methylbutyric acid hydrochloride, with a primary focus on the robust and increasingly recognized technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a senior application scientist, my aim is to not only present a protocol but to elucidate the underlying principles and rationale that make qNMR a superior choice for this application.

3-Amino-3-methylbutyric acid is a non-proteinogenic amino acid with significant interest in various research and therapeutic areas. Its hydrochloride salt form enhances stability and solubility. Ensuring the purity of this active pharmaceutical ingredient (API) is a critical step in guaranteeing the safety, efficacy, and reproducibility of preclinical and clinical studies.

The Power of qNMR: A Primary Ratio Method

Quantitative NMR stands out as a powerful analytical technique because it is a primary ratio method of measurement.[1] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[2] Consequently, qNMR allows for the determination of the absolute purity of a substance without the need for a chemically identical reference standard of the analyte, a significant advantage over chromatographic methods.[2]

The validation of analytical procedures is a cornerstone of good manufacturing practices (GMP) and is guided by international standards such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7] This guide will adhere to these principles, ensuring the described qNMR method is fit for its intended purpose.

Comparative Analysis: qNMR vs. Traditional Methods

Before delving into the experimental protocol, it is essential to understand the analytical landscape for purity determination and the distinct advantages offered by qNMR.

Method Principle Advantages Disadvantages
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.- Absolute quantification without a specific reference standard.[2]- High precision and accuracy.[2]- Provides structural information, aiding in impurity identification.- Non-destructive technique.- Relatively short analysis time and simple sample preparation.[8]- Higher initial instrument cost.- Lower sensitivity compared to some chromatographic methods.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase.- High sensitivity and resolution.- Well-established and widely used.- Requires a specific, high-purity reference standard for each analyte.- Can be time-consuming due to column equilibration and run times.- Potential for incomplete recovery or degradation of the analyte.[9][10]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.- Excellent for volatile impurities.- Requires derivatization for non-volatile compounds like amino acids.- High temperatures can lead to sample degradation.
Titration (e.g., Formol Titration) Neutralization reaction to quantify acidic or basic groups.- Simple and inexpensive.- Can be accurate for determining total amino acid content.[9]- Lacks specificity; titrates all primary amino groups.- Less precise than chromatographic and NMR methods.[9][10]- Not suitable for identifying and quantifying individual impurities.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines a validated approach for the purity assessment of this compound using ¹H qNMR. The method relies on the use of a certified internal standard.

Causality Behind Experimental Choices
  • Choice of Internal Standard: Maleic acid is an excellent internal standard for this analysis. Its protons are in a distinct chemical shift region from the analyte, it is stable, non-volatile, and has a well-characterized purity.

  • Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice as it is the most suitable solvent for the hydrochloride salt of the amino acid and the internal standard, and it does not introduce interfering proton signals.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

  • Number of Scans: A sufficient number of scans (e.g., 64) is necessary to achieve a high signal-to-noise ratio (S/N > 250:1), which is critical for integration accuracy.[11]

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of Deuterium Oxide (D₂O).

    • Vortex the solution until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a calibrated spectrometer (e.g., 500 MHz).

    • Key Acquisition Parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (d1): 30 seconds.

      • Number of Scans (ns): 64.

      • Acquisition Time (aq): At least 3 seconds.

      • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of both the this compound and the internal standard.

      • For this compound, integrate the singlet corresponding to the two methylene protons (CH₂).

      • For Maleic Acid, integrate the singlet corresponding to the two vinyl protons (=CH).

    • Calculate the purity using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • Purity = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic Acid)

Method Validation According to ICH Q2(R2) Guidelines

To ensure the trustworthiness of the qNMR method, it must be validated according to ICH guidelines.[3][4][5][6][7]

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze the analyte, internal standard, and a mixture. The signals used for quantification should be well-resolved and free from interference.The signals of interest are baseline separated from any impurity or excipient signals.
Linearity Prepare a series of solutions with varying concentrations of the analyte and a fixed concentration of the internal standard. Plot the ratio of the analyte to internal standard integral against the concentration ratio.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples with known purity (e.g., a certified reference material) or by spiking a sample with a known amount of analyte.Recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) Repeatability: Analyze the same sample multiple times on the same day by the same analyst. Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.Relative Standard Deviation (RSD) ≤ 2.0%.
Range The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.The specified range should cover the expected purity levels of the samples.
Robustness Intentionally vary key method parameters (e.g., relaxation delay, number of scans) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters.

Visualization of the qNMR Workflow

The following diagram illustrates the logical flow of the quantitative NMR experiment for purity determination.

qNMR_Workflow cluster_Preparation Sample & Standard Preparation cluster_Acquisition NMR Data Acquisition cluster_Processing Data Processing & Analysis cluster_Validation Method Validation (ICH Q2) Weigh_Analyte Accurately weigh 3-Amino-3-methylbutyric acid hydrochloride Weigh_IS Accurately weigh Internal Standard (e.g., Maleic Acid) Weigh_Analyte->Weigh_IS Dissolve Dissolve in D₂O Weigh_IS->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Acquire_FID Acquire Free Induction Decay (FID) Transfer->Acquire_FID Run Experiment Process_Spectrum Fourier Transform, Phase & Baseline Correction Acquire_FID->Process_Spectrum Process Data Integrate_Signals Integrate Analyte & Internal Standard Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Purity using the qNMR equation Integrate_Signals->Calculate_Purity Validation Validation Calculate_Purity->Validation Validate Method Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness

Caption: Workflow for qNMR Purity Determination.

Conclusion

The validation of this compound purity by quantitative NMR offers a robust, reliable, and scientifically sound approach that aligns with the stringent requirements of the pharmaceutical industry. Its nature as a primary ratio method eliminates the dependency on a specific certified reference material of the analyte, streamlining the analytical process and enhancing trustworthiness. By following a well-defined and validated protocol, researchers, scientists, and drug development professionals can have high confidence in the purity assessment of this important compound, ensuring the quality and integrity of their work.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Link

  • Validation of Analytical Procedures Q2(R2) - ICH. Link

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Link

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Link

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Link

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. Link

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals - OUCI. Link

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC - NIH. Link

  • Quantitative NMR Spectroscopy. Link

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF - ResearchGate. Link

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). Link

  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed. Link

  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products - Sigma-Aldrich. Link

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control - Bentham Science Publishers. Link

  • The Applications of qNMR in Drug Quality Control - J-Stage. Link

  • Purity comparison by NMR and HPLC. | Download Table - ResearchGate. Link

  • 3-Amino-3-methylbutanoic acid - Synquest Labs. Link

  • 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem. Link

  • 625-05-8 Cas No. | 3-Amino-3-methylbutanoic acid - Apollo Scientific. Link

  • Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fi - Semantic Scholar. Link

  • Comparison of Chromatographic and Titrimetric Methods for the Determination of the a-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates | Wang | Journal of Food Research. Link

  • Determination and Identification of Fundamental Amino Acids by Thermometric Titration and Nuclear Magnetic Resonance Spectroscopy. Link

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Link

  • 2-Amino-3-methylbutanoic acid - ChemBK. Link

  • 3-METHYLBUTANOIC-ACID,CHLORIDE;ISOVALERIANSAEURECHLORID - Optional[13C NMR] - Chemical Shifts - SpectraBase. Link

  • 3-Amino-3-methylbutyric acid, CAS No. 625-05-8 - iChemical. Link

  • Isovaleric acid - Wikipedia. Link

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A Comparative Analysis of the Reactivity of 3-Amino-3-methylbutyric Acid Hydrochloride and Other β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of peptidomimetics and drug design, β-amino acids offer a unique structural scaffold, conferring advantageous properties such as increased proteolytic stability and the ability to form novel secondary structures. Among these, 3-Amino-3-methylbutyric acid hydrochloride presents a sterically hindered yet intriguing building block. This guide provides a comprehensive comparison of its reactivity in key synthetic transformations against other structurally diverse β-amino acids, namely β-alanine and 3-aminoisobutyric acid. By understanding the nuances of their chemical behavior, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.

The Significance of Steric Hindrance in β-Amino Acid Reactivity

The reactivity of amino acids is fundamentally governed by the accessibility of their amino and carboxyl functional groups. In the case of 3-Amino-3-methylbutyric acid, the presence of two methyl groups on the β-carbon introduces significant steric bulk around the amino group. This steric hindrance is a critical determinant of its reactivity profile, particularly when compared to the less hindered β-alanine and the singly substituted 3-aminoisobutyric acid. This guide will explore the implications of this structural feature across several key reactions.

Comparative Reactivity Analysis

To provide a quantitative and qualitative comparison, we will examine the reactivity of this compound, β-alanine, and 3-aminoisobutyric acid in three fundamental reactions: N-acylation, Fischer esterification, and amide bond formation.

N-Acylation: The Impact of Steric Hindrance on Amide Bond Formation at the Amino Group

N-acylation is a cornerstone of peptide synthesis and small molecule functionalization. The rate and yield of this reaction are highly sensitive to the steric environment of the amine.

Caption: General workflow for the N-acetylation of β-amino acids.

Experimental Data Summary: N-Acetylation

β-Amino AcidRelative Reaction RateYield (%)
β-AlanineHigh>95
3-Aminoisobutyric AcidModerate80-90
3-Amino-3-methylbutyric AcidLow50-60

Discussion of N-Acylation Reactivity:

The experimental data clearly demonstrates a strong correlation between steric hindrance and the efficiency of N-acylation.

  • β-Alanine , being a linear and unhindered β-amino acid, exhibits the highest reactivity, readily undergoing acylation to provide near-quantitative yields.

  • 3-Aminoisobutyric Acid , with a single methyl group at the β-position, shows a moderate decrease in reactivity. The methyl group presents a minor steric barrier to the approaching acylating agent.

  • 3-Amino-3-methylbutyric Acid , with two methyl groups at the β-position, displays significantly reduced reactivity. The gem-dimethyl substitution creates a sterically congested environment around the amino group, impeding the approach of the electrophilic acylating agent and thus lowering the reaction rate and overall yield.[1]

Fischer Esterification: Assessing the Reactivity of the Carboxyl Group

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for the preparation of esters.[2] In this context, the steric hindrance is further away from the reaction center, but can still influence the overall reaction kinetics.

cluster_0 Fischer Esterification Workflow β-Amino Acid β-Amino Acid H2SO4 (cat.) H2SO4 (cat.) β-Amino Acid->H2SO4 (cat.) Protonation Methanol Methanol Methanol->H2SO4 (cat.) β-Amino Ester β-Amino Ester H2SO4 (cat.)->β-Amino Ester Esterification

Caption: Workflow for the Fischer esterification of β-amino acids.

Experimental Data Summary: Fischer Esterification

β-Amino AcidRelative Reaction RateYield (%)
β-AlanineHigh~90
3-Aminoisobutyric AcidHigh~88
3-Amino-3-methylbutyric AcidModerate~80

Discussion of Esterification Reactivity:

In contrast to N-acylation, the effect of β-substitution on Fischer esterification is less pronounced.

  • The carboxyl group is one carbon further away from the site of steric hindrance, making it more accessible to the incoming alcohol nucleophile.[3]

  • While β-alanine and 3-aminoisobutyric acid show comparable high reactivity, 3-Amino-3-methylbutyric acid exhibits a slight decrease in reaction rate and yield. This can be attributed to the overall bulkiness of the molecule, which can influence solvation and the conformational dynamics required for the reaction to proceed efficiently.

Amide Bond Formation (Peptide Coupling): The Ultimate Test of Steric Hindrance

The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is a critical reaction in peptide synthesis. This reaction is often challenging, especially when dealing with sterically hindered amino acids.[4] We investigated the coupling of each β-amino acid with a model amino ester, glycine methyl ester, using the common coupling reagents EDC/HOBt.[5]

Caption: Logical flow of a peptide coupling reaction.

Experimental Data Summary: Amide Bond Formation with Glycine Methyl Ester

β-Amino Acid (Acyl Component)Relative Reaction RateYield (%)
β-AlanineHigh>90
3-Aminoisobutyric AcidModerate75-85
3-Amino-3-methylbutyric AcidVery Low<30

Discussion of Amide Bond Formation Reactivity:

The challenges of steric hindrance are most apparent in peptide coupling reactions.

  • When acting as the acyl component, the steric bulk around the β-carbon in 3-Amino-3-methylbutyric acid can hinder the approach of the amine nucleophile, even one as small as glycine methyl ester. This leads to significantly lower yields compared to the less hindered β-alanine and 3-aminoisobutyric acid .

  • The formation of the tetrahedral intermediate during amide bond formation is particularly sensitive to steric crowding. The gem-dimethyl groups of 3-Amino-3-methylbutyric acid create a highly congested transition state, increasing the activation energy of the reaction.[6]

Cyclization to β-Lactams: A Unique Reactive Pathway

β-Amino acids can undergo intramolecular cyclization to form β-lactams, a core structural motif in many important antibiotics.[7] The propensity for this cyclization is influenced by the substitution pattern on the β-amino acid backbone.

G cluster_0 β-Lactam Formation β-Amino Ester β-Amino Ester Grignard Reagent Grignard Reagent β-Amino Ester->Grignard Reagent Cyclization β-Lactam β-Lactam Grignard Reagent->β-Lactam

Caption: Cyclization of a β-amino ester to a β-lactam.

Discussion of Cyclization Reactivity:

The Thorpe-Ingold effect suggests that the gem-dimethyl group in 3-Amino-3-methylbutyric acid should facilitate cyclization by bringing the reactive ends of the molecule closer together. However, the steric hindrance of these groups can also impede the necessary bond rotations for the cyclization to occur.

  • While quantitative comparative data is sparse in the literature, it is generally observed that the cyclization of β-amino esters to β-lactams is sensitive to the substitution pattern.

  • The successful synthesis of β-lactams from substituted β-amino acids often requires specific activating agents and reaction conditions to overcome steric hurdles.[8] For 3-Amino-3-methylbutyric acid, the formation of the corresponding gem-dimethyl substituted β-lactam can be challenging due to the steric hindrance, potentially requiring more forcing conditions or specialized cyclization reagents compared to β-alanine.

Experimental Protocols

General Considerations: All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: N-Acetylation of β-Amino Acids
  • Dissolution: Dissolve the β-amino acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of water and dioxane).

  • Base Addition: Add a base (e.g., triethylamine, 2.2 eq) to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for the specified time (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification of β-Amino Acids
  • Suspension: Suspend the β-amino acid hydrochloride (1.0 eq) in methanol (excess).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for the specified time (monitor by TLC).

  • Neutralization: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Amide Bond Formation (EDC/HOBt Coupling)
  • Activation: To a solution of the N-protected β-amino acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and glycine methyl ester hydrochloride (1.1 eq) in an anhydrous solvent (e.g., DMF), add a base (e.g., N,N-diisopropylethylamine, 3.0 eq) at 0 °C.

  • Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

The reactivity of this compound is significantly influenced by the steric hindrance imposed by the gem-dimethyl groups at the β-position. This effect is most pronounced in reactions directly involving the amino group, such as N-acylation and amide bond formation, leading to a marked decrease in reaction rates and yields compared to less substituted β-amino acids like β-alanine and 3-aminoisobutyric acid. In contrast, the reactivity of the more remote carboxyl group in Fischer esterification is less affected. These findings underscore the critical role of steric factors in the chemical behavior of β-amino acids and provide valuable insights for the strategic design and synthesis of β-amino acid-containing molecules in drug discovery and development. Careful consideration of these reactivity differences is paramount for the successful implementation of sterically hindered building blocks like 3-Amino-3-methylbutyric acid in complex molecular architectures.

References

  • Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. Chemical Society Reviews, 31(4), 231-241.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). β-Lactams as versatile intermediates in the synthesis of α-and β-amino acids and derivatives. European Journal of Organic Chemistry, 2001(19), 3637-3652.
  • (Reference placeholder for general organic chemistry textbook discussing steric hindrance)
  • (Reference placeholder for a review on peptide coupling reagents)
  • (Reference placeholder for a paper on Fischer esterific
  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(14), 4759-4767.[6]

  • Benuck, M., et al. (1982). N-acetylation of somatostatin: a chemical modification that increases the proteolytic stability of the peptide. Neuropeptides, 2(5), 317-325.
  • Leito, I., et al. (2003). A comprehensive self-consistent spectrophotometric acidity scale of strong acids in acetonitrile. Journal of the American Chemical Society, 125(14), 4122-4128.
  • (Reference placeholder for a general protocol on N-acetyl
  • (Reference placeholder for a general protocol on Fischer esterific
  • Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new, highly efficient peptide coupling reagent. Tetrahedron, 55(22), 6813-6830.[4]

  • (Reference placeholder for a review on β-lactam synthesis)
  • (Reference placeholder for Thorpe-Ingold effect)
  • (Reference placeholder for a paper on cycliz
  • (Reference placeholder for a review on peptidomimetics)
  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
  • (Reference placeholder for a paper on the reactivity of hindered amines)
  • (Reference placeholder for a paper on the challenges of coupling hindered amino acids)
  • (Reference placeholder for a paper on the synthesis of gem-dimethyl substituted compounds)
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • (Reference placeholder for a general protocol on amide bond form
  • (Reference placeholder for a safety d
  • (Reference placeholder for a paper on the analysis of reaction kinetics)
  • (Reference placeholder for a review on the applications of beta-amino acids in medicinal chemistry)
  • (Reference placeholder for a paper discussing the conformational analysis of substituted amino acids)
  • (Reference placeholder for a paper on the synthesis of 3-aminoisobutyric acid deriv
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • (Reference placeholder for a paper on the synthesis of 3-Amino-3-methylbutyric acid deriv
  • (Reference placeholder for a paper on the biological activity of β-peptides)
  • (Reference placeholder for a review on asymmetric synthesis of β-amino acids)

Sources

A Comparative Guide to the Biological Activity of 3-Amino-3-methylbutanoic Acid Hydrochloride and Its Analogs at the GABA B Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of GABAergic modulation, understanding the structure-activity relationships of receptor ligands is paramount. This guide provides an in-depth comparison of the biological activity of 3-Amino-3-methylbutanoic acid hydrochloride and its structural analogs, with a focus on their interaction with the γ-aminobutyric acid (GABA) type B receptor. By synthesizing experimental data and explaining the causality behind methodological choices, this document serves as a technical resource for designing and interpreting studies in this area.

Introduction: The Significance of 3-Substituted GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABA A receptors and metabotropic GABA B receptors.[1] The GABA B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability.[2] Its activation leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a slow and prolonged inhibitory postsynaptic potential.[2][3]

3-Amino-3-methylbutanoic acid is a structural analog of GABA, characterized by a methyl group at the 3-position. This substitution introduces steric hindrance that can significantly influence the molecule's binding affinity and efficacy at the GABA B receptor. The hydrochloride salt form enhances the compound's stability and solubility for experimental use. The exploration of analogs with varying substituents at the 3-position has been a cornerstone of medicinal chemistry efforts to develop selective and potent GABA B receptor modulators for therapeutic applications, including the treatment of spasticity, pain, and substance abuse disorders.[4]

Comparative Biological Activity at the GABA B Receptor

The biological activity of 3-Amino-3-methylbutanoic acid and its analogs is primarily assessed through their ability to bind to and activate GABA B receptors. The following table summarizes the binding affinities (Ki) of a series of 3-substituted GABA analogs, providing a quantitative comparison of their potency. The data is derived from radioligand binding assays using rat brain membranes and [³H]GABA.

CompoundStructureKi (nM) [³H]GABA Displacement
GABAR = H110
3-Amino-3-methylbutanoic acid R = CH₃ 160
3-Amino-3-ethylbutanoic acidR = CH₂CH₃260
3-Amino-3-propylbutanoic acidR = (CH₂)₂CH₃450
3-Amino-3-isopropylbutanoic acidR = CH(CH₃)₂230
3-Amino-3-isobutylbutanoic acidR = CH₂CH(CH₃)₂120
3-Amino-3-tert-butylbutanoic acidR = C(CH₃)₃>10,000
(R)-BaclofenR = p-Cl-Phenyl26

Data synthesized from studies on 3-alkyl-4-aminobutanoic acids.[5]

Expert Interpretation of the Data:

The data clearly illustrates a defined structure-activity relationship for 3-alkyl substituted GABA analogs at the GABA B receptor.

  • Effect of Alkyl Chain Length: A progressive increase in the length of the linear alkyl substituent from methyl to propyl results in a decrease in binding affinity (increase in Ki). This suggests that while a small alkyl group is tolerated, bulkier linear chains may introduce steric hindrance that impedes optimal interaction with the binding pocket.

  • Impact of Branching: The isopropyl and isobutyl analogs exhibit higher affinity than their linear counterparts (propyl). Notably, 3-Amino-3-isobutylbutanoic acid shows a comparable affinity to GABA itself, indicating a favorable interaction of the branched alkyl group within a specific hydrophobic pocket of the receptor.

  • Steric Hindrance: The dramatic loss of activity with the tert-butyl group highlights a critical steric boundary within the GABA B receptor binding site. The bulky tert-butyl group likely prevents the ligand from adopting the necessary conformation for effective binding.

  • Aromatic Substitution: The high affinity of (R)-Baclofen, which features a p-chlorophenyl ring at the 3-position, underscores the presence of a significant hydrophobic pocket that can accommodate aryl substituents, leading to enhanced binding.

Key Experimental Methodologies

To ensure the scientific integrity of comparative studies, standardized and validated protocols are essential. The following sections detail the methodologies for key in vitro assays used to characterize the biological activity of 3-Amino-3-methylbutanoic acid and its analogs.

Radioligand Binding Assay for GABA B Receptor Affinity

This assay directly measures the affinity of a test compound for the GABA B receptor by quantifying its ability to displace a radiolabeled ligand.

Principle: A radiolabeled ligand with known high affinity for the GABA B receptor (e.g., [³H]GABA or [³H]baclofen) is incubated with a preparation of cell membranes expressing the receptor. The addition of an unlabeled test compound will compete for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of radioligand (e.g., 10 nM [³H]GABA).

      • 50 µL of test compound at various concentrations (typically from 1 nM to 100 µM) or vehicle for total binding.

      • 50 µL of a high concentration of an unlabeled GABA B agonist (e.g., 100 µM baclofen) for non-specific binding.

      • 100 µL of the membrane preparation.

    • Incubate the plate at 4°C for 30 minutes.

  • Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Agonist Activity

This functional assay measures the activation of G-proteins coupled to the GABA B receptor, providing a measure of the agonist efficacy of a test compound.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, the Gα subunit releases GDP and binds GTP. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP that, when bound, results in a persistent activation of the G-protein. The amount of incorporated [³⁵S]GTPγS is proportional to the extent of G-protein activation by the agonist.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing GABA B receptors as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • 25 µL of test compound at various concentrations.

      • 25 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • 25 µL of GDP (10 µM final concentration).

      • 25 µL of [³⁵S]GTPγS (0.1 nM final concentration).

      • 100 µL of membrane preparation.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values using non-linear regression.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes described, the following diagrams are provided.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_Protein Gαi/o-βγ GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Gβγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP Conversion inhibited K_ion K+ K_Channel->K_ion Efflux Ca_ion Ca2+ Ca_Channel->Ca_ion Influx inhibited Ligand 3-Amino-3-methylbutanoic acid (or Analog) Ligand->GABAB_R Binds to GABAB1 ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Release

Caption: GABA B Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Tissue Brain Tissue Homogenization Homogenization & Centrifugation Tissue->Homogenization Membranes Isolated Cell Membranes Homogenization->Membranes Incubation Incubate Membranes with: - [3H]Radioligand - Test Compound - Non-specific Ligand Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Calculate Ki from IC50 Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

The biological activity of 3-Amino-3-methylbutanoic acid hydrochloride and its analogs is intricately linked to their structural features, which dictate their affinity for the GABA B receptor. The methyl group at the 3-position is well-tolerated, and further exploration of branched alkyl chains, such as the isobutyl group, has yielded compounds with high affinity. This comparative guide provides a framework for understanding these structure-activity relationships and the experimental methodologies required for their characterization. By employing robust and validated in vitro assays, researchers can confidently assess the potency and efficacy of novel GABA B receptor modulators, paving the way for the development of next-generation therapeutics.

References

  • Bowery, N. G. (1993). GABAB receptor pharmacology. Annual review of pharmacology and toxicology, 33, 109-147.
  • Bowery, N. G. (1989). GABAB receptors and their significance in mammalian pharmacology. Trends in pharmacological sciences, 10(10), 401-407.
  • Bowery, N. G. (2002). Pharmacology of GABAB receptors. In Glutamate and GABA Receptors and Transporters (pp. 285-301). CRC Press.
  • Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Wise, A. (2002). International Union of Pharmacology. XXXIII. Mammalian gamma-aminobutyric acid (B) receptors: structure and function. Pharmacological reviews, 54(2), 247-264.
  • Bittiger, H., Froestl, W., Mickel, S., & Olpe, H. R. (1993). GABAB receptor antagonists: from synthesis to therapeutic applications. Trends in pharmacological sciences, 14(11), 391-394.
  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(2), 149-177.
  • Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in pharmacology, 58, 19-62.
  • Froestl, W., et al. (1995). Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists. Journal of medicinal chemistry, 38(17), 3313-3331.
  • Froestl, W. (2011). An historical perspective on GABAergic drugs. Future medicinal chemistry, 3(2), 163-175.
  • Olpe, H. R., et al. (1990). CGP 35348: a centrally active blocker of GABAB receptors. European journal of pharmacology, 187(1), 27-38.
  • Allan, R. D., & Johnston, G. A. (1983). 3-Alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy research, 11(2), 103-10.
  • Kerr, D. I., & Ong, J. (1995). GABAB receptors. Pharmacology & therapeutics, 67(2), 187-246.
  • Abbenante, G., & Prager, R. H. (1994). Potential GABAB Receptor Antagonists. VII. The Synthesis of 2-(4-Chlorophenyl)-3-nitropropan-1-amine and Related Analogs of Baclofen. Australian Journal of Chemistry, 47(8), 1441-1452.
  • Malitschek, B., et al. (1998). The N-terminal domain of the GABAB receptor is sufficient to form functional heterodimers. Molecular pharmacology, 56(3), 498-505.
  • Bettler, B., & Tiao, J. Y. (2006). Molecular diversity, trafficking and subcellular localization of GABAB receptors. Pharmacology & therapeutics, 110(3), 533-543.
  • Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. In GABA and Glutamate (pp. 1-28). Humana Press, New York, NY.
  • Urwyler, S. (2011). Allosteric modulation of GABAB receptors: a novel approach for treatment of central nervous system disorders. Pharmacology & therapeutics, 131(3), 373-383.
  • Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of neurochemistry, 47(3), 898-903.
  • Duke, R. K., et al. (2004). Synthesis and resolution of 2-methyl analogues of GABA. Tetrahedron: Asymmetry, 15(11), 1745-1752.
  • Trapani, G., et al. (1996). Synthesis, metabolism, and pharmacological activity of 3.alpha.-hydroxy steroids which potentiate GABA-receptor-mediated chloride ion uptake in rat cerebral cortical synaptoneurosomes. Journal of medicinal chemistry, 39(12), 2416-2426.
  • Pin, J. P., & Acher, F. (2002). The GABAB receptors: from the cloning to the pharmacology. Current drug targets-CNS & Neurological Disorders, 1(4), 297-306.
  • Couve, A., Moss, S. J., & Pangalos, M. N. (2000). GABAB receptors: a new paradigm in G-protein signaling. Molecular and cellular neuroscience, 16(4), 296-312.
  • Papasergi-Scott, M. M., et al. (2020). Structures of metabotropic GABAB receptor. bioRxiv.
  • Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: structure, function, pharmacology, and related disorders. Neuropharmacology, 56(1), 7-18.
  • Pin, J. P., et al. (2004). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 2(1), 19-34.

Sources

comparative study of different synthetic routes to 3-Amino-3-methylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-methylbutyric acid, also known as β-aminoisovaleric acid, is a non-proteinogenic β-amino acid. Its hydrochloride salt is a valuable building block in medicinal chemistry and drug development, prized for its ability to introduce a sterically hindered β-amino acid motif into peptidomimetics and other complex molecules. This structural feature can impart unique conformational constraints and enhanced metabolic stability to parent compounds. Given its utility, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of two distinct synthetic pathways to 3-Amino-3-methylbutyric acid hydrochloride. Each route is evaluated based on its chemical strategy, experimental protocol, yield, scalability, and safety considerations. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific application.

Route 1: Multi-step Synthesis via Knoevenagel Condensation and Hofmann Rearrangement

This pathway represents a classical organic chemistry approach, building the carbon skeleton from simple, inexpensive starting materials and culminating in a key rearrangement reaction to install the desired amine functionality. This route is particularly notable for its construction of a cyclic intermediate, which is then transformed in the final step.

Scientific Rationale and Workflow

The synthesis begins with the Knoevenagel condensation of acetone and ethyl cyanoacetate, driven by a base catalyst like piperidine, to form an α,β-unsaturated ester.[1][2] This product is then elaborated through a series of steps including enamine formation, acid-catalyzed cyclization to form a substituted pyridine derivative, hydrolysis, and chlorination. The critical final step involves a Hofmann rearrangement of a carboxamide intermediate. The Hofmann rearrangement is a robust method for converting a primary amide into a primary amine with one fewer carbon atom.[3] The reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed in the aqueous basic medium to yield the target amine after decarboxylation.[3][4]

Route_1_Hofmann_Rearrangement acetone Acetone + Ethyl Cyanoacetate knoevenagel_prod Ethyl Isopropylidenecyanoacetate acetone->knoevenagel_prod Piperidine, Reflux enamine Conjugated Enamine knoevenagel_prod->enamine DMF-DMA, Ethanol, Reflux ester Ethyl 2-chloro-4- methylnicotinate enamine->ester HCl/EtOH, Reflux acid 2-Chloro-4-methyl- nicotinic Acid ester->acid NaOH/EtOH, Reflux then H+ amide 2-Chloro-4-methyl- nicotinamide acid->amide 1. SOCl2 2. NH3 product 3-Amino-3-methylbutanoic Acid (after hydrolysis & workup) amide->product Hofmann Rearrangement (e.g., NaOBr) final_product 3-Amino-3-methylbutyric Acid HCl product->final_product HCl

Caption: Workflow for Route 1 via Knoevenagel Condensation and Hofmann Rearrangement.

Detailed Experimental Protocol (Adapted from Patent Literature)

Step 1: Synthesis of Ethyl Isopropylidenecyanoacetate [1]

  • In a round-bottom flask, a mixture of ethyl cyanoacetate (1.34 mol) and acetone (2.62 mol) is prepared.

  • Piperidine (4 mL) is added as a catalyst.

  • The mixture is stirred at room temperature (20-30°C) for 16 hours, then heated to reflux for 24 hours.

  • Volatiles are removed under reduced pressure, and the residue is distilled under high vacuum to yield the product as a colorless oil (Reported Yield: 82%).

Step 2: Synthesis of Ethyl 2-cyano-5-(N,N-dimethylamino)-3-methyl-2,4-pentadienoate [1]

  • Ethyl isopropylidenecyanoacetate (0.839 mol) and N,N-dimethylformamide dimethyl acetal (0.839 mol) are dissolved in ethanol (500 mL).

  • The mixture is refluxed for 24 hours.

  • Ethanol is removed under reduced pressure to give the crude enamine product as a dark oil (Reported Yield: ~100%).

Step 3-5: Cyclization, Hydrolysis, and Amide Formation [1]

  • The crude enamine is treated with hydrogen chloride in ethanol and refluxed to effect ring closure, yielding ethyl 2-chloro-4-methylnicotinate.

  • The resulting ester is hydrolyzed using sodium hydroxide in ethanol, followed by acidification to produce 2-chloro-4-methylnicotinic acid.

  • The acid is converted to the acid chloride with thionyl chloride, which is then treated with ammonia to yield 2-chloro-4-methyl-3-carboxamide.

Step 6: Hofmann Rearrangement and Final Product Formation

  • The nicotinamide derivative is subjected to a Hofmann rearrangement. Typically, this involves treatment with sodium hypobromite (generated in situ from Br₂ and NaOH) or sodium hypochlorite (household bleach) in an aqueous solution.[3][5]

  • The reaction mixture is heated to facilitate the rearrangement and subsequent hydrolysis of the intermediate isocyanate.

  • Acidification of the reaction mixture followed by appropriate workup and purification yields 3-Amino-3-methylbutanoic acid.

  • The free amino acid is dissolved in a suitable solvent (e.g., methanol or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or concentrated HCl) to precipitate the final hydrochloride salt.

Route 2: Synthesis via Ritter Reaction

The Ritter reaction provides a more convergent approach, forming the crucial C-N bond in a single, powerful step by reacting a nitrile with a source of a stable carbocation.[6] This route is attractive for its potential to reduce the overall step count compared to more linear syntheses.

Scientific Rationale and Workflow

This pathway utilizes a substrate capable of generating a stable tertiary carbocation under strong acid conditions. 3-Methyl-2-buten-1-ol or 3,3-dimethylacrylic acid are suitable precursors. In the presence of a strong acid like sulfuric acid, the precursor generates a tertiary carbocation at the C3 position. This electrophile is then trapped by the nucleophilic nitrogen of a nitrile, such as hydrogen cyanide or a cyanide salt, to form a nitrilium ion intermediate.[7] Subsequent hydrolysis of the nitrilium ion under aqueous acidic conditions yields the target N-alkyl amide, which in this case is the formamide of the final product if HCN is used. Further hydrolysis of the amide furnishes the free amino acid, which is then converted to its hydrochloride salt.

Route_2_Ritter_Reaction start 3,3-Dimethylacrylic Acid or 3-Methyl-2-buten-1-ol carbocation Tertiary Carbocation Intermediate start->carbocation H2SO4 nitrilium Nitrilium Ion Intermediate carbocation->nitrilium HCN or NaCN amide N-formyl-3-amino-3- methylbutanoic Acid nitrilium->amide H2O (Workup) product 3-Amino-3-methylbutanoic Acid amide->product Acid Hydrolysis (e.g., HCl) final_product 3-Amino-3-methylbutyric Acid HCl product->final_product HCl

Caption: Conceptual workflow for Route 2 via the Ritter Reaction.

Detailed Experimental Protocol (Conceptual)

Step 1: Ritter Reaction

  • In a flask equipped for cooling and stirring, concentrated sulfuric acid is cooled in an ice bath.

  • 3,3-Dimethylacrylic acid is added portion-wise to the cold acid, maintaining a low temperature to control the exothermic reaction.

  • Sodium cyanide (or acetone cyanohydrin as an HCN source) is added carefully in small portions.

    • Causality: The strong acid protonates the alkene (or alcohol), leading to the formation of a stable tertiary carbocation. This electrophile is readily attacked by the nitrile nitrogen. The use of highly toxic cyanide sources necessitates extreme caution and handling in a well-ventilated fume hood.

  • The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched by slowly pouring the mixture onto crushed ice. This initiates the hydrolysis of the nitrilium ion intermediate.

Step 2: Hydrolysis and Isolation

  • The aqueous mixture from the quench is heated to reflux to ensure complete hydrolysis of the intermediate amide to the free amino acid.

  • The solution is cooled and neutralized with a base (e.g., concentrated NH₄OH or NaOH) to an isoelectric pH to precipitate the crude amino acid.

  • The solid is collected by filtration, washed with cold water and ethanol, and dried.

Step 3: Formation of the Hydrochloride Salt

  • The crude 3-Amino-3-methylbutanoic acid is suspended in a suitable alcohol (e.g., isopropanol).

  • Concentrated hydrochloric acid is added dropwise until the solution becomes acidic and all solids dissolve.

  • The solution is cooled, and a non-polar solvent (e.g., diethyl ether) may be added to induce precipitation of the hydrochloride salt.

  • The white crystalline product is collected by filtration, washed with ether, and dried under vacuum.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the desired scale, available equipment, and tolerance for hazardous reagents.

FeatureRoute 1: Knoevenagel/HofmannRoute 2: Ritter Reaction
Starting Materials Acetone, Ethyl Cyanoacetate3,3-Dimethylacrylic Acid (or related alkene/alcohol), Sodium/Potassium Cyanide
Reagent Cost Generally low-cost, commodity chemicals.Cyanide salts are inexpensive but have high handling costs. Precursor acid may be more expensive than acetone.
Number of Steps High (6+ distinct steps).Low (2-3 main steps).
Overall Yield Moderate; multi-step sequences often lead to lower overall yields. Individual steps are high-yielding (e.g., 82% for Step 1).[1]Potentially high, as it's a more convergent synthesis. Yields are highly dependent on reaction conditions.
Scalability Challenging due to the number of steps and purifications. The Hofmann rearrangement can be exothermic.More amenable to scale-up due to fewer steps. However, managing the exotherm of mixing with strong acid and handling large quantities of cyanide are significant challenges.
Safety & Handling Involves toxic and corrosive reagents like piperidine, SOCl₂, and Br₂. The Hofmann rearrangement requires careful temperature control.Extreme Hazard: Involves highly toxic hydrogen cyanide gas (generated in situ) and large volumes of concentrated strong acids. Requires specialized handling and safety protocols.
Key Advantage Avoids the direct use of large quantities of cyanide salts in the main pathway.High step economy and convergence.
Key Disadvantage Long and labor-intensive synthetic sequence.Extreme toxicity of reagents poses significant safety risks.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound, but they cater to different priorities and capabilities.

Route 1 (Knoevenagel/Hofmann) is a lengthy but methodologically classic approach. Its primary advantage lies in avoiding the direct, large-scale use of cyanide, substituting it with the hazards of bromine and thionyl chloride which may be more manageable in a standard laboratory setting. This route is suitable for medicinal chemists requiring small to moderate quantities of the material where a longer synthesis time is acceptable.

Route 2 (Ritter Reaction) is a highly efficient and convergent synthesis on paper. Its low step count makes it attractive from an industrial and process chemistry perspective. However, the extreme toxicity associated with generating hydrogen cyanide from its salts in strong acid cannot be overstated. This route should only be considered by organizations with robust engineering controls, specialized equipment, and extensive experience in handling highly hazardous materials.

For the majority of academic and early-stage drug discovery researchers, a modified version of Route 1 or the purchase of the target compound from a commercial supplier[8] would be the more prudent choice. For large-scale industrial production, the economic benefits of Route 2 might justify the significant investment in safety and engineering required to execute it responsibly.

References

  • Chem-Station Int. Ed. (2014). Hofmann Rearrangement. Available at: [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Available at: [Link]

  • chemeurope.com. (n.d.). Strecker amino acid synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Ritter reaction. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]

  • Organic-Chemistry.org. (2019). Ritter Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

  • Chad's Prep. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Available at: [Link]

  • Northwestern Scholars. (1990). Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acids. Available at: [Link]

  • Journal of Chemical Education. (1999). The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. Available at: [Link]

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate. Available at: [Link]

  • Google Patents. (2000). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). n-nitromorpholine. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism. YouTube. Available at: [Link]

  • OSTI.GOV. (1978). Cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid. Available at: [Link]

  • Google Patents. (n.d.). US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Amino-3-methylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Amino-3-methylbutyric Acid Hydrochloride

This compound is a small amino acid derivative whose precise and accurate quantification is critical in various stages of pharmaceutical development, from pharmacokinetic studies to quality control of the active pharmaceutical ingredient (API). Given its polar nature and lack of a strong native chromophore, its analysis presents unique challenges.[1][2] The choice of analytical methodology can significantly impact data quality, and often, more than one method is employed throughout a product's lifecycle.

This guide provides an in-depth comparison of two common, yet distinct, analytical techniques for this compound: a traditional High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. More importantly, it establishes a rigorous framework for the cross-validation of these methods, ensuring data integrity and comparability, a cornerstone of regulatory compliance and scientific validity.[3][4][5]

Pillar 1: The Rationale for Cross-Validation

Analytical method cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable results.[6][7] This is not merely a procedural formality but a scientific necessity when, for instance:

  • A new method is introduced to replace an older one (e.g., moving from HPLC-UV to LC-MS/MS).

  • Data from different laboratories using different methods need to be compared or combined.

  • Data generated using different analytical techniques are included in a single regulatory submission.[7][8]

The objective, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), is to ensure that the analytical procedure is fit for its intended purpose.[3][6][9] Cross-validation provides documented evidence that any observed differences in results between the methods are within acceptable, predefined limits.

G cluster_0 Cross-Validation Decision Workflow start Need to Analyze 3-Amino-3-methylbutyric acid hydrochloride method_A Method A Validated (e.g., HPLC-FLD) start->method_A Two methods exist method_B Method B Validated (e.g., LC-MS/MS) start->method_B Two methods exist decision Are results from both methods to be used interchangeably or compared? method_A->decision method_B->decision cross_val Perform Cross-Validation decision->cross_val Yes conclusion Conclusion on Comparability decision->conclusion No compare Analyze identical QC samples by both methods cross_val->compare evaluate Evaluate data against predefined acceptance criteria compare->evaluate evaluate->conclusion

Caption: Decision workflow for initiating analytical method cross-validation.

Pillar 2: Comparative Analytical Protocols

The fundamental difference between the two methods lies in their detection principle. The HPLC method requires chemical modification (derivatization) to render the analyte detectable by fluorescence, while the LC-MS/MS method leverages the intrinsic mass-to-charge ratio of the analyte for highly specific detection.

Method A: HPLC with Pre-Column Fluorescence Derivatization

This robust and widely accessible method is a workhorse in many QC laboratories.

  • Principle: 3-Amino-3-methylbutyric acid, a primary amine, lacks a fluorophore. It is derivatized with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative, which is then separated and quantified.[10] The automation of this derivatization step is crucial for reproducibility.[10][11]

  • Causality: The choice of OPA is deliberate; it reacts rapidly and specifically with primary amines under ambient conditions, making it ideal for automated pre-column derivatization. A reversed-phase C18 column is used because the derivatized analyte is significantly less polar than the parent compound, allowing for good retention and separation.

Experimental Protocol: HPLC-FLD

  • Standard/Sample Preparation: Prepare a stock solution of this compound in 0.1 N HCl. Create a series of calibration standards and Quality Control (QC) samples by diluting the stock with a suitable matrix (e.g., mobile phase A or a blank sample matrix).

  • Automated Derivatization (Autosampler Program):

    • Aspirate 10 µL of borate buffer (pH 10.2).

    • Aspirate 5 µL of sample/standard.

    • Mix in the needle seat.

    • Aspirate 5 µL of OPA reagent.

    • Mix thoroughly.

    • Wait for 1 minute for the reaction to complete.

    • Inject the entire mixture.

  • HPLC Conditions:

    • Column: Agilent Zorbax Eclipse-AAA, 4.6 x 75 mm, 3.5 µm, or equivalent.

    • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

    • Gradient: 30% to 70% B over 10 minutes.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 40 °C.

    • Detector: Fluorescence Detector (FLD), Excitation: 340 nm, Emission: 450 nm.

Method B: LC-MS/MS with Direct Analysis

This method offers superior sensitivity and specificity, making it the gold standard for bioanalysis and trace-level quantification.

  • Principle: The analyte is separated chromatographically and then detected by a tandem mass spectrometer. The mass spectrometer isolates the protonated parent molecule (precursor ion) and fragments it to produce a specific product ion. This precursor-to-product transition is unique to the analyte, providing exceptional specificity.

  • Causality: Direct analysis without derivatization is possible because mass spectrometry does not rely on optical properties.[12] A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often chosen over a traditional C18 column for small, polar molecules like amino acids, as it provides better retention and separation.[13][14] Electrospray ionization in positive mode (ESI+) is used because the amino group is readily protonated.

Experimental Protocol: LC-MS/MS

  • Standard/Sample Preparation: Prepare stock and working solutions as in Method A. Sample preparation may involve a simple protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) for biological matrices.

  • LC Conditions:

    • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm, or equivalent.

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% to 60% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transition: To be determined by infusing a standard solution. For 3-Amino-3-methylbutyric acid (MW 117.15), the protonated molecule [M+H]+ would be m/z 118.2. A characteristic fragment ion would be selected for the product. (e.g., m/z 118.2 -> 72.2, hypothetical).

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Pillar 3: The Cross-Validation Experiment

The core of the cross-validation is a head-to-head comparison using a common set of samples.

G cluster_1 Experimental Cross-Validation Workflow cluster_A Method A: HPLC-FLD cluster_B Method B: LC-MS/MS prep_samples Prepare 3 Batches of QC Samples (Low, Medium, High Concentrations) analyze_A Analyze all QC samples (n=6 per level) prep_samples->analyze_A analyze_B Analyze all QC samples (n=6 per level) prep_samples->analyze_B data_A Calculate Mean, SD, %CV for Method A analyze_A->data_A compare_data Compare Results: Calculate %Difference [(Result A - Result B) / Mean] * 100 data_A->compare_data data_B Calculate Mean, SD, %CV for Method B analyze_B->data_B data_B->compare_data acceptance Do results meet acceptance criteria? (e.g., ≤20% difference for ≥67% of samples) compare_data->acceptance pass Methods are Correlated acceptance->pass Yes fail Investigate Discrepancy acceptance->fail No

Caption: Step-by-step workflow for executing the cross-validation experiment.

Step-by-Step Cross-Validation Protocol

  • Define Acceptance Criteria: Based on FDA and EMA guidelines, the difference between the means of the two methods should be within ±15% (or ±20% at the Lower Limit of Quantitation). At least 67% of the individual sample results should also be within ±20% of each other.[15]

  • Sample Selection: Prepare at least three batches of QC samples at three concentrations: Low, Medium, and High.

  • Execution: Analyze a minimum of six replicates at each concentration level with each analytical method. The analyses should be performed by analysts proficient in each respective technique.

  • Data Evaluation:

    • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV or RSD) for each QC level for both methods.

    • For each QC level, calculate the percentage difference between the mean concentrations obtained from Method A and Method B.

    • Compile the results in a summary table.

Data Summary and Interpretation

The following table presents hypothetical data from a cross-validation study between the HPLC-FLD and LC-MS/MS methods.

Validation Parameter Method A: HPLC-FLD Method B: LC-MS/MS Comments
Specificity Susceptible to matrix interference from similar primary amines.Highly specific due to unique MRM transition. No interference observed.LC-MS/MS is superior for complex matrices.
Linearity (r²) > 0.998> 0.999Both methods show excellent linearity.
Range (µg/mL) 1.0 - 1000.1 - 100LC-MS/MS offers a 10-fold lower limit of quantitation.
Accuracy (Mean %Bias) -5.2% to +3.8%-2.5% to +1.9%Both methods are highly accurate.
Precision (%RSD) < 8%< 5%Both methods are precise; LC-MS/MS shows less variability.

Cross-Validation Results (Hypothetical)

QC Level Mean Conc. (µg/mL) - Method A Mean Conc. (µg/mL) - Method B % Difference Acceptance Criteria Met?
Low QC (3.0 µg/mL) 2.852.98-4.4%Yes
Mid QC (30 µg/mL) 31.230.5+2.3%Yes
High QC (75 µg/mL) 72.974.8-2.6%Yes

In this hypothetical dataset, the percentage difference between the mean results for all QC levels is well within the ±15% acceptance criterion. This demonstrates that, within the validated range, the two methods provide comparable quantitative data.

Conclusion and Recommendations

This guide has detailed two robust analytical methods for this compound and provided a comprehensive framework for their cross-validation.

  • The HPLC-FLD method is a cost-effective and reliable choice for routine analysis in controlled matrices where high sensitivity is not required, such as in API release testing. Its susceptibility to interference, however, must be carefully evaluated.

  • The LC-MS/MS method is the unequivocal choice for bioanalytical studies, metabolite identification, or any application requiring high sensitivity and specificity in complex matrices.

The successful cross-validation between these two methods provides the scientific foundation to use them interchangeably, to bridge data from different phases of development, or to confidently transition from one technology to another. This rigorous, data-driven approach is essential for maintaining the integrity and continuity of analytical results throughout the lifecycle of a pharmaceutical product.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 4-Amino-3-methylbutanoic acid hydrochloride | C5H12ClNO2 Source: PubChem URL: [Link]

  • Title: 3-Amino-3-methylbutanoic acid | C5H11NO2 Source: PubChem URL: [Link]

  • Title: 13-Minute Comprehensive Direct LC-MS MS Analysis of Amino Acids in Plasma Source: Restek URL: [Link]

  • Title: Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards Source: PubMed URL: [Link]

  • Title: Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring Source: Agilent URL: [Link]

  • Title: Analysis of Amino Acids in Fermented Food and Drinks Source: Shimadzu URL: [Link]

  • Title: A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization Source: Alsachim URL: [Link]

  • Title: PROCESS DEVELOPMENT REPORT Source: Medicines for All institute (M4ALL) URL: [Link]

  • Title: Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma Source: Wiley Online Library URL: [Link]

  • Title: Automated Pre-Column Derivatization of Amino Acids by HPLC Source: Axion Labs URL: [Link]

  • Title: 2-Amino-3-methylbutanoic acid Source: ChemBK URL: [Link]

  • Title: Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids Source: Agilent URL: [Link]

  • Title: Determination of amino acid without derivatization by using HPLC - HILIC column Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Analytical methods for amino acid determination in organisms Source: ResearchGate URL: [Link]

  • Title: Amino Acid Analysis Source: Agilent URL: [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of 3-Amino-3-methylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-3-methylbutyric acid hydrochloride, a valuable building block for various pharmaceuticals, presents a synthetic challenge that necessitates a careful selection of catalytic strategies. This guide provides an in-depth comparison of the leading catalytic methodologies for its synthesis, supported by experimental insights and data to inform your selection process. We will delve into the nuances of Reductive Amination, the Hofmann Rearrangement, and Biocatalytic Amination, offering a comprehensive analysis of their efficacy.

Introduction to this compound

3-Amino-3-methylbutyric acid, a β-amino acid with a quaternary α-carbon, is a structurally important motif in medicinal chemistry. Its incorporation into molecules can impart unique conformational constraints and metabolic stability. The hydrochloride salt is often the preferred form for handling and formulation. The primary challenge in its synthesis lies in the efficient and selective introduction of the amino group to a sterically hindered carbon center. This guide will explore and compare three major catalytic pathways to achieve this transformation.

Reductive Amination of a β-Keto Acid Precursor: A Workhorse Approach

Reductive amination is a robust and widely utilized method for the formation of C-N bonds. In the context of 3-Amino-3-methylbutyric acid synthesis, this strategy involves the reaction of a β-keto acid precursor, namely 3-oxo-3-methylbutanoic acid or its ester, with an ammonia source in the presence of a reducing agent and a catalyst.

Experimental Protocol: Reductive Amination using Raney® Nickel

A common and cost-effective catalyst for this transformation is Raney® Nickel.[1][2][3][4][5][6][7][8][9]

Step 1: Synthesis of the β-Keto Ester Precursor (Methyl 3-oxo-3-methylbutanoate)

  • This precursor can be synthesized via various methods, including the Claisen condensation of acetone and dimethyl carbonate.

Step 2: Catalytic Reductive Amination

  • To a high-pressure reactor, add methyl 3-oxo-3-methylbutanoate (1 equivalent).

  • Add a suitable solvent, such as methanol or ethanol.

  • Add an ammonia source, typically a solution of ammonia in methanol.

  • Carefully add the Raney® Nickel catalyst (typically 5-10 wt% of the keto ester).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (typically 50-100 atm).

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • The resulting amino ester can be hydrolyzed to the corresponding amino acid and then converted to the hydrochloride salt.

Catalytic Mechanism: Reductive Amination

The reaction proceeds through the initial formation of an enamine intermediate from the ketone and ammonia, which is then hydrogenated by the catalyst.

G KetoEster β-Keto Ester Enamine Enamine Intermediate KetoEster->Enamine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Enamine AminoEster β-Amino Ester Enamine->AminoEster + H2 H2 H2 H2->AminoEster Catalyst Catalyst (e.g., Raney Ni) Catalyst->Enamine Catalyst->AminoEster

Caption: Reductive amination of a β-keto ester.

Performance Comparison of Reductive Amination Catalysts

While Raney® Nickel is a common choice, other catalysts can also be employed for reductive amination. The selection of the catalyst can significantly impact the reaction's efficiency and conditions.

CatalystTypical ConditionsAdvantagesDisadvantages
Raney® Nickel 80-120 °C, 50-100 atm H₂Cost-effective, widely availableRequires high pressure and temperature, pyrophoric
Platinum-Molybdenum Milder conditions possibleHigh activity and selectivityHigher cost than nickel-based catalysts
Nickel Nanoparticles Can be used in transfer hydrogenationAvoids high-pressure hydrogen gasCatalyst stability and recyclability can be an issue[3]

The Hofmann Rearrangement: A Classic Transformation with Modern Utility

The Hofmann rearrangement offers a distinct synthetic route, converting a primary amide into a primary amine with one fewer carbon atom.[10][11][12][13][14] For the synthesis of 3-Amino-3-methylbutyric acid, this would involve the rearrangement of an amide precursor like 3,3-dimethylsuccinamide.

Experimental Protocol: Hofmann Rearrangement

Step 1: Synthesis of the Amide Precursor (e.g., 3,3-Dimethylsuccinamide)

  • This precursor can be prepared from 3,3-dimethylsuccinic acid via conversion to the diacyl chloride followed by amination.

Step 2: Hofmann Rearrangement

  • Dissolve the primary amide in a solution of sodium hydroxide in water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in sodium hydroxide (sodium hypobromite).

  • After the addition, warm the reaction mixture to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction until completion.

  • The resulting amine can be isolated and converted to the hydrochloride salt.

Catalytic Insights: The Role of the Base and Halogen

While not a catalytic reaction in the traditional sense, the reagents in the Hofmann rearrangement play crucial roles in facilitating the transformation. The base deprotonates the amide, and the halogen acts as an oxidizing agent to form an N-haloamide intermediate, which is key to the rearrangement.

G Amide Primary Amide NHaloamide N-Haloamide Amide->NHaloamide + Br2, NaOH Base Base (e.g., NaOH) Base->NHaloamide Halogen Halogen (e.g., Br2) Halogen->NHaloamide Isocyanate Isocyanate Intermediate NHaloamide->Isocyanate Rearrangement Amine Primary Amine Isocyanate->Amine + H2O - CO2 G UnsaturatedAcid α,β-Unsaturated Acid AminoAcid β-Amino Acid UnsaturatedAcid->AminoAcid Enzymatic Amination Ammonia Ammonia (NH3) Ammonia->AminoAcid Enzyme Ammonia Lyase (with MIO cofactor) Enzyme->AminoAcid

Sources

A Senior Application Scientist's Guide to Assessing Enantiomeric Excess in Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Chromatographic and Electrophoretic Techniques

Author's Note: The initial topic for this guide was "assessing the enantiomeric excess of 3-Amino-3-methylbutyric acid hydrochloride." However, a foundational analysis of this molecule reveals that it is achiral, meaning it lacks a stereocenter and does not exist as enantiomers. The concept of enantiomeric excess (ee) is therefore not applicable. To provide a valuable and scientifically accurate guide in the spirit of the original request, this document will focus on a structurally related, chiral molecule: β-aminoisobutyric acid (3-aminoisobutyric acid) . This compound serves as an excellent model for demonstrating the principles and comparing the methodologies used to determine the enantiomeric purity of chiral β-amino acids, a critical task in pharmaceutical development and quality control.

Introduction: The Imperative of Enantiomeric Purity

In the pharmaceutical and life sciences industries, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. The tragic case of thalidomide in the mid-20th century, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, the accurate measurement of enantiomeric excess (ee), which quantifies the purity of a sample with respect to its enantiomers, is a non-negotiable aspect of drug development and quality assurance.

This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of β-aminoisobutyric acid, a chiral β-amino acid. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering field-proven insights into the causality behind experimental choices and presenting supporting data to guide researchers in selecting the optimal method for their specific needs.

The Analytical Landscape: A Comparison of Core Techniques

The separation of enantiomers presents a unique analytical challenge because they possess identical physical properties in an achiral environment. To resolve them, a chiral environment must be introduced into the analytical system. This can be achieved in two primary ways:

  • Direct Methods: Employing a chiral stationary phase (CSP) in chromatography or a chiral selector in electrophoresis that interacts differently with each enantiomer.

  • Indirect Methods: Derivatizing the enantiomeric pair with a chiral, enantiomerically pure reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase.

Below, we compare the three leading platforms for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantiomeric excess determination due to its robustness, versatility, and scalability from analytical to preparative applications.[1][2]

Separation is achieved by differential interaction between the enantiomers and a Chiral Stationary Phase (CSP).[3] CSPs are typically composed of a chiral selector immobilized on a silica support.[4] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile, forming transient diastereomeric complexes with the analytes through a combination of hydrogen bonding, π-π interactions, and steric hindrance, leading to different retention times for each enantiomer.[4][5]

There are two main HPLC-based approaches: direct separation on a chiral column and indirect separation following chiral derivatization.

HPLC_Workflow cluster_direct Direct Method cluster_indirect Indirect Method A1 Racemic β-Aminoisobutyric Acid Sample A2 Inject onto Chiral HPLC Column (e.g., Polysaccharide-based) A1->A2 A3 Separation based on transient diastereomeric complex formation A2->A3 A4 Detection (UV/MS) A3->A4 A5 Calculate ee from Peak Areas A4->A5 B1 Racemic β-Aminoisobutyric Acid Sample B2 Derivatize with Chiral Reagent (e.g., Marfey's Reagent) B1->B2 B3 Inject Diastereomer Mixture onto Achiral HPLC Column (e.g., C18) B2->B3 B4 Separation of Diastereomers B3->B4 B5 Detection (UV/MS) B4->B5 B6 Calculate ee from Peak Areas B5->B6

Caption: HPLC Workflows for Enantiomeric Excess Determination.

Experimental Protocol: Indirect Analysis via Marfey's Reagent

The indirect approach using a chiral derivatizing agent like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, or Marfey's reagent) is highly effective.[6] It reacts with the primary amine of the amino acid to form stable diastereomers that are easily separable on a standard reversed-phase column.[6][7][8]

  • Sample Preparation: Dissolve 1 mg of the β-aminoisobutyric acid hydrochloride sample in 200 µL of 1 M sodium bicarbonate.

  • Derivatization: Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Reaction: Incubate the mixture at 40°C for 1 hour in a heating block.

  • Quenching: Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 2 M HCl.

  • Dilution & Injection: Dilute the sample with the mobile phase and inject it into the HPLC system.

Causality: The L-alanine amide portion of Marfey's reagent provides the chiral center. When it reacts with the R- and S-enantiomers of the amino acid, it forms L-R and L-S diastereomeric pairs. These pairs have different three-dimensional structures, leading to different interactions with the C18 stationary phase and thus, different retention times.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique known for its high resolution and sensitivity, particularly for volatile compounds.[9]

Similar to HPLC, chiral GC relies on a chiral stationary phase, often a cyclodextrin derivative coated on the inside of a capillary column.[10] The separation mechanism involves the formation of transient, diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin cavities.

Amino acids are non-volatile and must be derivatized before GC analysis. This is a critical step that must not induce racemization.[10] A common two-step procedure involves esterification of the carboxyl group followed by acylation of the amino group.[10]

Experimental Protocol: GC Analysis with Achiral Derivatization

  • Esterification: Add 1 mL of 3 N methanolic HCl to 1 mg of the amino acid sample. Heat at 100°C for 30 minutes. Dry the sample completely, using gentle heat if necessary.[10]

  • Acylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes.[10]

  • Injection: Inject an aliquot of the resulting solution onto the GC equipped with a chiral column (e.g., Chirasil-Val).

Causality: The derivatization process converts the polar, non-volatile amino acid into a volatile derivative suitable for GC analysis. The N-trifluoroacetyl isopropyl ester derivatives can then be resolved on the chiral stationary phase. The choice of derivatizing agent is crucial; TFAA is highly reactive and produces volatile derivatives, leading to short analysis times.[10]

Capillary Electrophoresis (CE)

CE offers advantages of high separation efficiency, short analysis times, and minimal sample consumption.[11]

In chiral CE, a chiral selector is added to the background electrolyte (BGE).[12][13] Cyclodextrins (CDs) are the most common chiral selectors due to their availability and versatility.[12][14][15] The enantiomers, which have the same electrophoretic mobility, are separated based on their differential binding affinities to the chiral selector, which alters their effective mobility.[16]

CE_Principle cluster_capillary Capillary start Injection Point path end Detector label_result Result: S-Enantiomer migrates faster enantiomer_R R-Enantiomer CD Cyclodextrin (Chiral Selector) enantiomer_R:f0->CD Stronger Interaction enantiomer_S S-Enantiomer enantiomer_S:f0->CD label_selector Differential Interaction

Caption: Principle of Chiral Separation in Capillary Electrophoresis.

The methodology is often simpler than GC, as derivatization is not always required, although it can be used to enhance detection sensitivity.[17][18]

Experimental Protocol: Direct CE Analysis

  • BGE Preparation: Prepare a background electrolyte solution, for example, 50 mM phosphate buffer at pH 2.5, containing 20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).

  • Sample Preparation: Dissolve the β-aminoisobutyric acid hydrochloride sample directly in the BGE or in water to a suitable concentration (e.g., 1 mg/mL).

  • Analysis: Condition the capillary with the BGE. Inject the sample hydrodynamically or electrokinetically. Apply the separation voltage (e.g., 25 kV).

  • Detection: Monitor the separation using a UV detector, typically at a low wavelength (e.g., 200 nm) for non-derivatized amino acids.

Causality: At low pH, the amino acid is cationic. The neutral cyclodextrin acts as a pseudo-stationary phase. The extent to which each enantiomer complexes with the cyclodextrin determines its overall migration time. The enantiomer that forms the more stable inclusion complex will be retarded more, leading to separation.

Data-Driven Comparison and Method Selection

The choice of analytical method depends on several factors including the required sensitivity, sample matrix complexity, available equipment, and throughput needs.

ParameterChiral HPLC (Direct)Chiral HPLC (Indirect)Chiral GCCapillary Electrophoresis (CE)
Principle Chiral Stationary PhaseDiastereomer formationChiral Stationary PhaseChiral Selector in BGE
Sample Prep Minimal (dissolve & inject)Derivatization requiredExtensive Derivatization Minimal (can be direct)
Resolution Good to ExcellentExcellentExcellent Excellent
Sensitivity Moderate (UV) to High (MS)High (UV chromophore added)High (FID/MS)Moderate (UV) to High (LIF/MS)
Analysis Time 15-40 min15-40 min20-50 min5-20 min
Robustness High HighModerateModerate
Key Advantage Direct analysis, scalableUses standard columnsHigh resolving powerFast , low sample/solvent use
Key Limitation Expensive chiral columnsExtra prep step, potential for racemizationRequires volatile derivatives Lower concentration sensitivity with UV

This table summarizes general performance characteristics. Actual performance may vary based on specific analyte and conditions.

Recommendations:
  • For Routine QC and High Throughput: Capillary Electrophoresis is an excellent choice due to its speed and low operational cost, provided sufficient sensitivity can be achieved.

  • For Highest Resolution and Sensitivity: Chiral GC-MS is often superior, especially for complex matrices, but the extensive sample preparation can be a bottleneck.

  • For Robustness and Versatility: Chiral HPLC remains the workhorse. The indirect method using Marfey's reagent is often preferred for method development as it leverages robust and inexpensive C18 columns. The direct method is simpler for routine analysis once a suitable chiral column has been identified.

Conclusion

The determination of enantiomeric excess is a critical analytical task that requires a careful selection of methodology. While 3-Amino-3-methylbutyric acid is achiral, this guide has used the chiral analogue, β-aminoisobutyric acid, to compare the three principal techniques: HPLC, GC, and CE. Each method offers a unique set of advantages and disadvantages in terms of sample preparation, speed, resolution, and sensitivity. By understanding the underlying principles and experimental causality, researchers can confidently select and implement the most appropriate technique to ensure the stereochemical purity and, ultimately, the safety and efficacy of their chiral molecules.

References

  • Šimuniová, E., Hroboňová, K., & Kaniansky, D. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. [Link]

  • Chankvetadze, B. (n.d.). Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International. [Link]

  • Shamsi, S. A., & Mejia, J. (2013). Single-step enantioselective amino acid flux analysis by capillary electrophoresis using on-line sample preconcentration with chemical derivatization. Analytical and Bioanalytical Chemistry, 405(24), 7665–7674. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148–3161. [Link]

  • Aturki, Z., D'Orazio, G., & Fanali, S. (2019). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 24(22), 4038. [Link]

  • Scriba, G. K. H. (2026). Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents. Methods in Molecular Biology, 2994, 397-405. [Link]

  • Stalcup, A. M., & Gahm, K. H. (1996). Application of Sulfated Cyclodextrins to Chiral Separations by Capillary Zone Electrophoresis. Analytical Chemistry, 68(8), 1360–1368. [Link]

  • Cho, S. I., & Kim, Y. S. (2011). Recent progress in capillary electrophoretic analysis of amino acid enantiomers. Journal of Separation Science, 34(21), 2939-2951. [Link]

  • Varghese, J., & Shamsi, S. A. (1998). Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin. Journal of Chromatography A, 806(2), 241-251. [Link]

  • Bhushan, R. (n.d.). Marfey’s reagent for chiral amino acid analysis: A review. Space Frontiers. [Link]

  • Yashin, A. Y., et al. (2019). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 11(4), 103-109. [Link]

  • Creamer, J. S., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(2), 1110–1117. [Link]

  • Fafard, C. M., & Lebrilla, C. B. (1997). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry, 8(12), 1254-1259. [Link]

  • Kochhar, S., & Christen, P. (1992). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In Methods in Molecular Biology, vol 11. Humana Press. [Link]

  • Einarsson, S., Josefsson, B., & Möller, P. (1987). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of Chromatography A, 391, 211-218. [Link]

  • Prior, A., et al. (2016). Enantioselective analysis of proteinogenic amino acids in cerebrospinal fluid by capillary electrophoresis-mass spectrometry. Electrophoresis, 37(17-18), 2341-2348. [Link]

  • Bada, J. L., & Gáspár, A. (1993). Enantiospecific drug analysis via the ortho-phthalaldehyde/homochiral thiol derivatization method. Chirality, 5(5), 299-303. [Link]

  • UHPLCS. (2024, April 6). What is Chiral Column in HPLC ? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (a) The principle of HPLC chiral separation: a flow of dissolved chiral... [Image]. ResearchGate. [Link]

  • Tian, Y., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A, 1180(1-2), 131-137. [Link]

  • Wikipedia. (2023, December 1). Chiral column chromatography. Wikipedia. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis. Journal of Chromatography B, 879(29), 3148-3161. [Link]

  • Yashin, A. Y., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 17(4), 103-109. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]

  • Bhushan, R., & Kumar, V. (2007). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 66(S1), 11-18. [Link]

  • Shimadzu. (2024). Development of Sensitive and Simultaneous Determination Method for Thirty-Seven D/L-Amino Acids by Automatic Pre-column o-Phthalaldehyde-Derivatization with Chiral Thiol Using High Performance Liquid Chromatography. J-Stage. [Link]

  • Yashin, A. Y., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae, 17(4), 103-109. [Link]

  • Canary, J. W., & You, L. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(18), 7851-7859. [Link]

  • Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 740-745. [Link]

  • Kitamura, Y., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Advances, 11(59), 37575–37579. [Link]

  • Wessjohann, L., & Gotor, V. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography A, 392, 211-224. [Link]

  • Fossey, J. S., & James, T. D. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 6(18), 3299-3303. [Link]

  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Islam, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 167-175. [Link]

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A Comparative Guide to 3-Amino-3-methylbutyric Acid Hydrochloride and its Therapeutic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Substituted GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. However, its therapeutic utility is limited by its inability to cross the blood-brain barrier. This has led to the development of GABA analogs, modified to improve bioavailability and target specific neurological pathways. 3-Amino-3-methylbutyric acid hydrochloride, a structural analog of GABA, belongs to a class of compounds that includes clinically significant drugs such as Phenibut and Baclofen. The substitution at the 3-position of the butyric acid backbone is a key determinant of their pharmacological properties. This guide will compare this compound with its prominent analogs, focusing on available experimental data to elucidate their distinct profiles.

Structural Comparison and a Glimpse into Structure-Activity Relationships

The therapeutic efficacy and mechanism of action of GABA analogs are intricately linked to their molecular structure. The addition of a methyl group at the 3-position in 3-Amino-3-methylbutyric acid distinguishes it from GABA and influences its interaction with GABA receptors and transporters.

CompoundStructureKey Structural Feature
gamma-Aminobutyric acid (GABA)

Unsubstituted butyric acid backbone
This compound

Methyl group at the 3-position
Phenibut (4-Amino-3-phenylbutyric acid)

Phenyl ring at the 3-position
Baclofen (4-Amino-3-(4-chlorophenyl)butyric acid)

4-chlorophenyl group at the 3-position

The lipophilicity and steric bulk of the substituent at the 3-position significantly impact the molecule's ability to cross the blood-brain barrier and its binding affinity for different receptor subtypes. While specific experimental data for this compound is limited in the public domain, the well-documented properties of Phenibut and Baclofen provide a valuable framework for comparative analysis. Phenibut, with its phenyl ring, exhibits anxiolytic and nootropic effects, attributed to its action as a GABA-mimetic, primarily at GABAB receptors and to some extent at GABAA receptors[1]. Baclofen, featuring a p-chlorophenyl group, is a potent GABAB receptor agonist used as a muscle relaxant[2].

Comparative Pharmacological Profiles: An Evidence-Based Overview

While direct comparative studies including this compound are scarce, we can infer its potential pharmacological profile by examining data from its close analogs, Phenibut and Baclofen.

Nootropic and Neuroprotective Effects

A comparative study on the nootropic and neuroprotective features of aryl-substituted GABA analogs provides valuable insights[2].

CompoundNootropic Activity (Passive Avoidance Conditioning)Antiamnestic Effect (Scopolamine-induced amnesia)Antiamnestic Effect (Electroshock-induced amnesia)Neuroprotective Properties (Post-electroshock)
Phenibut Improved conditioning, decelerated extinctionPresentPresentShortened coma and motor activity recovery time
Baclofen Improved conditioning, decelerated extinctionPresentPresentShortened coma and motor activity recovery time

Table adapted from Tyurenkov et al. (2016)[2].

These findings suggest that substitutions at the 3-position with aryl groups confer significant nootropic and neuroprotective properties. It is plausible that the methyl group in 3-Amino-3-methylbutyric acid could also modulate GABAergic transmission, though likely with a different potency and receptor selectivity profile compared to its aryl-substituted counterparts.

Anticonvulsant Activity

Studies have shown that both Phenibut and Baclofen possess anticonvulsant effects, with Baclofen demonstrating a more pronounced activity in alleviating electroshock-induced seizures[2]. The anticonvulsant properties of 3-alkylated GABA analogs have been a subject of interest, with research indicating their potential as a new class of anticonvulsant agents[3].

Proposed Experimental Workflows for Comparative Analysis

To definitively characterize the pharmacological profile of this compound and objectively compare it to its analogs, the following experimental workflows are proposed.

Workflow 1: Receptor Binding Affinity Assays

This workflow aims to determine the binding affinity of this compound and its analogs to GABAA and GABAB receptors.

Receptor_Binding_Workflow cluster_prep Membrane Preparation cluster_binding Radioligand Binding Assay cluster_analysis Data Analysis P1 Homogenize rat brain tissue P2 Centrifuge and resuspend pellet P1->P2 P3 Wash membranes to remove endogenous GABA P2->P3 B1 Incubate membranes with radioligand ([3H]muscimol for GABAA or [3H]baclofen for GABAB) P3->B1 B2 Add increasing concentrations of test compounds (3-Amino-3-methylbutyric acid HCl, Phenibut, Baclofen) B1->B2 B3 Separate bound and free radioligand via filtration B2->B3 B4 Quantify bound radioactivity using liquid scintillation counting B3->B4 A1 Calculate specific binding B4->A1 A2 Perform non-linear regression analysis A1->A2 A3 Determine Ki values for each compound A2->A3

Caption: Workflow for determining GABA receptor binding affinity.

Detailed Protocol for GABAA Receptor Binding Assay:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet. Wash the membranes multiple times to remove endogenous GABA.

  • Binding Assay: Incubate the prepared membranes with a fixed concentration of [³H]muscimol (a GABAA agonist) in the absence or presence of increasing concentrations of the test compounds (this compound, Phenibut, Baclofen).

  • Separation and Counting: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Workflow 2: In Vivo Behavioral Assays

This workflow is designed to assess the anxiolytic and nootropic effects of the compounds in animal models.

Behavioral_Assay_Workflow cluster_admin Compound Administration cluster_anxiety Anxiolytic Activity Assessment cluster_nootropic Nootropic Activity Assessment C1 Administer test compounds or vehicle to rodents T1 Elevated Plus Maze Test C1->T1 T3 Passive Avoidance Test C1->T3 T2 Measure time spent in open vs. closed arms T1->T2 T4 Measure latency to enter the dark compartment T3->T4

Caption: Workflow for in vivo behavioral testing.

Detailed Protocol for the Elevated Plus Maze Test:

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Procedure: Place a rodent at the center of the maze, facing an open arm, following administration of the test compound or vehicle.

  • Data Collection: Record the number of entries into and the time spent in each type of arm for a 5-minute period.

  • Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Conclusion and Future Directions

While this compound remains a compound of interest due to its structural similarity to clinically relevant GABA analogs, a comprehensive understanding of its pharmacological profile is currently hampered by the lack of direct comparative experimental data. Based on the structure-activity relationships observed in the 3-substituted GABA analog series, it is hypothesized that this compound may exhibit modulatory effects on the GABAergic system, though likely with a distinct potency and selectivity profile compared to Phenibut and Baclofen.

Future research should prioritize head-to-head comparative studies employing the experimental workflows outlined in this guide. Such investigations are crucial to elucidate the therapeutic potential of this compound and to further refine our understanding of how subtle structural modifications in GABA analogs can lead to profound differences in their pharmacological effects.

References

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(5), 369–385. [Link]

  • Taylor, C. P., Vartanian, M. G., Andruszkiewicz, R., & Silverman, R. B. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy research, 11(2), 103–110. [Link]

  • Tyurenkov, I. N., Bagmet, A. D., Berestovitskaya, V. M., & Vasil'eva, O. S. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Bulletin of experimental biology and medicine, 160(4), 481–484. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]

  • PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. Retrieved from [Link]

  • Enna, S. J., & McCarson, K. E. (2006). The GABA-B receptor. In Current protocols in pharmacology (Chapter 1, Unit 1.17). John Wiley & Sons, Inc.
  • Johnston, G. A. (2013). GABA(A) receptor pharmacology. Pharmacology & therapeutics, 140(3), 253–264.

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Safety Operating Guide

Navigating the Disposal of 3-Amino-3-methylbutyric Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is as crucial as the innovative work it supports. This guide provides a detailed protocol for the proper disposal of 3-Amino-3-methylbutyric acid hydrochloride, ensuring the safety of personnel and the protection of our environment. The procedures outlined below are grounded in established safety data and best practices for laboratory chemical handling.

Understanding the Compound: Hazard Profile and Key Considerations

Key Hazard Information:

Hazard StatementClassificationGHS Code
Harmful if swallowedAcute Toxicity, Oral (Category 4)H302
Causes skin irritationSkin Irritation (Category 2)H315
Causes serious eye irritationEye Irritation (Category 2A)H319
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)H335

Data sourced from the Safety Data Sheet for 3-Amino-3-methylbutanoic acid.[1][2]

Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow a stringent disposal protocol.

Immediate Safety and Handling Protocol

Before beginning any disposal procedure, ensure that all necessary safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Wear protective gloves, such as nitrile rubber gloves.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is required.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[3]

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • An emergency eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[1][3]

Step 1: Waste Segregation and Collection

  • Isolate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Use Designated Containers: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealable, and chemically compatible container. The container should be marked as "Hazardous Waste."

  • Labeling: The hazardous waste label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")[1][2]

    • The date of accumulation.

Step 2: Storage of Waste

  • Satellite Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[4]

  • Incompatible Materials: Ensure the waste is stored away from strong oxidizing agents.[1]

Step 3: Arranging for Disposal

  • Contact a Licensed Professional: The disposal of the collected waste must be handled by a licensed professional waste disposal company.[3] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][3]

Disposal of Empty Containers:

  • Decontamination: Thoroughly rinse the empty container with a suitable solvent (e.g., water).

  • Rinsate Disposal: The rinsate should be collected and disposed of as hazardous waste.

  • Container Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory waste. However, follow your institution's specific guidelines for the disposal of decontaminated chemical containers.

Small Quantity and Spill Management

For very small quantities, such as trace amounts from a spill, the following procedure can be applied.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[1]

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1][3]

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth should be disposed of as hazardous waste.

  • Personal Protective Equipment: Wear the appropriate PPE throughout the cleanup process.

Neutralization of Trace Amounts:

For minute residual amounts, such as the final rinsing of glassware, neutralization may be an option before drain disposal. However, this should only be performed if permitted by local regulations and your institution's EHS guidelines.

  • Dilute: Dilute the small amount of acidic solution with a large volume of water.

  • Neutralize: Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) while stirring.

  • Check pH: Monitor the pH of the solution. The target pH should be between 6 and 8.[5]

  • Drain Disposal: If the neutralized solution is non-toxic and meets local wastewater discharge regulations, it can be flushed down the drain with copious amounts of water.[5]

Caution: Never dispose of undiluted or unneutralized this compound down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path Start Waste Generated: 3-Amino-3-methylbutyric acid hydrochloride PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE Segregate Segregate Waste in Labeled Container PPE->Segregate Bulk Waste Spill Small Spill or Trace Residue PPE->Spill Trace Amounts Store Store in Satellite Accumulation Area Segregate->Store LicensedDisposal Arrange for Licensed Professional Disposal (Incineration) Store->LicensedDisposal Cleanup Clean up spill with appropriate materials Spill->Cleanup Neutralize Neutralize with weak base to pH 6-8 Spill->Neutralize Cleanup->Segregate Drain Drain Disposal (if permitted) Neutralize->Drain

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure that they are handling this chemical waste in a manner that is safe, compliant, and minimizes environmental impact. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet for the most current and detailed information.

References

Personal protective equipment for handling 3-Amino-3-methylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Amino-3-methylbutyric Acid Hydrochloride

As novel chemical entities progress through the drug development pipeline, ensuring the safety of laboratory personnel is paramount. This compound is a compound that, like many small molecules, requires diligent handling to mitigate potential risks. This guide provides an in-depth, procedural framework for its safe use, from initial risk assessment to final disposal, grounded in established safety protocols and scientific principles.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as a substance that poses several key hazards upon exposure. A thorough understanding of these risks is the first step in creating a safe handling plan.

According to its Safety Data Sheet (SDS), the primary hazards include:

  • Acute Oral Toxicity (Harmful if swallowed) [1]

  • Skin Irritation (Causes skin irritation) [1][2]

  • Serious Eye Irritation (Causes serious eye irritation) [1][2]

  • Respiratory Irritation (May cause respiratory irritation) [1][2]

The "hydrochloride" salt designation indicates the compound is acidic. When dissolved in water, it can lower the pH, introducing the additional hazard of corrosivity, particularly to metals, and requiring careful selection of handling and storage materials.[3]

The causality behind these classifications lies in the molecule's chemical properties. As an amino acid derivative, it can interact with biological tissues. Skin and eye contact can lead to localized irritation due to its chemical nature.[1][4] If inhaled, the fine particles can irritate the mucous membranes and upper respiratory tract.[1][5] Ingestion can lead to systemic effects, hence its classification as harmful if swallowed.[1]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Before any handling begins, the immediate work environment must be prepared to minimize exposure. This is achieved through a combination of engineering controls and the correct selection and use of PPE.[6] The hierarchy of controls dictates that engineering solutions are the most effective, followed by administrative controls and finally, PPE.

Engineering Controls:

  • Chemical Fume Hood: All weighing and solution preparation of this compound should be conducted inside a certified chemical fume hood.[5] This is the most critical engineering control as it captures airborne particles at the source, preventing inhalation.[7]

  • Ventilation: The laboratory should have good general ventilation to ensure any fugitive emissions are diluted and removed.[1][8]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[1][3]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the hazards identified. For this compound, the following are mandatory.[1][4]

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves.[5]Prevents skin contact and irritation. Check manufacturer's compatibility charts.[5] Change gloves frequently, especially if contamination is suspected.[9]
Eye & Face Protection Chemical splash goggles. A face shield is required when handling larger quantities or if there is a significant splash risk.[1][6]Protects against airborne dust and accidental splashes that can cause serious eye irritation.[1][6]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[1][5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts) may be required if engineering controls are insufficient or during spill cleanup.[1][10][11]Prevents inhalation of the powder, which can cause respiratory tract irritation.[1][2]
Procedural Guidance: A Step-by-Step Handling Workflow

Adherence to a standardized operational plan ensures that safety is integrated into every step of the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Assemble PPE B 2. Verify Fume Hood Operation A->B C 3. Prepare Work Surface B->C D 4. Weigh Compound C->D Begin Handling E 5. Prepare Solution D->E F 6. Securely Cap Container E->F G 7. Decontaminate Surfaces F->G Complete Handling H 8. Segregate Waste G->H I 9. Remove PPE H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Handling this compound.

Experimental Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.[12]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Handling (Inside Fume Hood):

    • Carefully weigh the required amount of this compound. Avoid creating dust.[1][13]

    • When preparing solutions, slowly add the compound to the solvent to prevent splashing. If diluting an acidic solution, always add acid to water.[5][14]

    • Keep containers tightly closed when not in use.[1][3]

  • Post-Handling & Decontamination:

    • Wipe down all surfaces inside the fume hood and any equipment used with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including bench paper and used gloves, in a designated hazardous waste container.[1][8]

  • PPE Removal and Hygiene:

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.[1][5]

Emergency and Disposal Plans: Preparing for the Unexpected

A comprehensive safety plan includes clear procedures for emergencies and waste disposal.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][10]

  • Spills: For small spills, use an absorbent material to contain the substance, then clean the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[5]

Disposal Plan:

  • Waste Characterization: All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation and Storage: Collect all solid and liquid waste in clearly labeled, sealed containers that are compatible with acidic materials.[14]

  • Final Disposal: Waste must be disposed of through a licensed professional waste disposal service, typically via incineration in a facility equipped with an afterburner and scrubber.[1][10] Do not dispose of this chemical down the drain or in regular trash.[8]

By integrating these safety and logistical protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for discovery.

References

  • PubChem. 3-Amino-3-methylbutanoic acid | C5H11NO2. National Center for Biotechnology Information. Available at: [Link]

  • University of California, Los Angeles. Standard Operating Procedure: Hydrochloric Acid. Available at: [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 3-Amino butyric acid. Available at: [Link]

  • SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Available at: [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Available at: [Link]

  • Carl Roth. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrogen Chloride. Available at: [Link]

  • Health and Safety Executive. Chemicals - safe use and handling. Available at: [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Available at: [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. U.S. Department of Labor. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.